CUPROUS SULFIDE
Description
Properties
CAS No. |
1308-78-7 |
|---|---|
Molecular Formula |
C10H11NO3 |
IUPAC Name |
copper(1+);sulfide |
InChI |
InChI=1S/2Cu.S/q2*+1;-2 |
SMILES |
[S-2].[Cu+].[Cu+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Phases of Cuprous Sulfide (Cu₂S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuprous sulfide (B99878) (Cu₂S), a significant p-type semiconductor, has garnered substantial attention across various scientific and industrial fields, including photovoltaics, thermoelectric devices, and catalysis. Its rich polymorphism, characterized by the existence of multiple crystal phases with distinct physical and chemical properties, makes it a fascinating material for fundamental research and a versatile component in technological applications. Understanding the intricate details of its crystal structures, phase transitions, and the experimental conditions that govern them is crucial for harnessing its full potential. This technical guide provides a comprehensive overview of the core crystallographic and phase characteristics of cuprous sulfide, detailed experimental protocols for its synthesis and characterization, and visual representations of its phase relationships and experimental workflows.
Crystal Structure and Phases of this compound
This compound is known to exist in several polymorphic forms, with the most prominent being the monoclinic, hexagonal, and cubic phases. These phases are stable at different temperatures, and transitions between them are reversible. The stoichiometry of copper sulfide compounds can vary, leading to a range of phases beyond the simple Cu₂S formula, often denoted as CuₓS (1 ≤ x ≤ 2).[1]
The Main Polymorphs of Cu₂S
-
Low-Chalcocite (γ-Cu₂S): At ambient temperature and pressure, the stable form of Cu₂S is the monoclinic low-chalcocite.[2] It possesses a complex crystal structure with a large unit cell.[1][3]
-
High-Chalcocite (β-Cu₂S): Upon heating, low-chalcocite transforms into the hexagonal high-chalcocite phase.[2][4] This phase is characterized by a more disordered arrangement of copper ions within a stable sulfur sublattice.[5]
-
Cubic Phase (α-Cu₂S): At even higher temperatures, high-chalcocite transforms into a cubic phase.[6][7] This high-temperature phase exhibits superionic conductivity due to the high mobility of copper ions.[8]
-
Tetragonal Phase: A metastable tetragonal phase of Cu₂S has also been reported, which can be synthesized under specific conditions.[9][10]
The bonding in copper sulfides is complex, exhibiting both ionic and covalent characteristics, with significant delocalization of electrons.[1]
Other Relevant Copper Sulfide Phases
Beyond the stoichiometric Cu₂S, several other copper-deficient phases are of interest in materials science:
-
Djurleite (Cu₁.₉₄S to Cu₁.₉₇S): A monoclinic mineral very similar in properties to chalcocite.[3][11]
-
Anilite (Cu₁.₇₅S)
-
Roxbyite (Cu₁.₇₈S)
Quantitative Data on Cu₂S Phases
The following tables summarize the key crystallographic data and phase transition temperatures for the principal phases of this compound.
Table 1: Crystallographic Data of Major Cu₂S Phases
| Phase Name | Common Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| γ-Cu₂S | Low-Chalcocite | Monoclinic | P2₁/c | 11.916[1] | 13.352[1] | 15.134[1] | 90 | 116.194[1] | 90 |
| β-Cu₂S | High-Chalcocite | Hexagonal | P6₃/mmc | 4.249[14] | 4.249[14] | 5.365[14] | 90 | 90 | 120 |
| α-Cu₂S | Cubic Phase | Cubic | Fm-3m | 5.735 | 5.735 | 5.735 | 90 | 90 | 90 |
| - | Tetragonal Phase | Tetragonal | P4₃2₁2 | 4.06[10] | 4.06[10] | 10.59[10] | 90 | 90 | 90 |
Table 2: Phase Transition Temperatures of Cu₂S
| Transition | Transition Temperature | Notes |
| Low-Chalcocite (γ) → High-Chalcocite (β) | ~105 °C (378 K) | This transition temperature can be size-dependent in nanomaterials.[2][4] |
| High-Chalcocite (β) → Cubic (α) | ~435 °C (708 K) | [7] |
Experimental Protocols
The synthesis of this compound with controlled phase and morphology is crucial for its application. Below are detailed methodologies for common synthesis techniques.
Hydrothermal Synthesis of Cu₂S Nanocrystals
This method involves a chemical reaction in an aqueous solution above its boiling point in a sealed vessel called an autoclave.
Materials:
-
Copper chloride (CuCl₂·2H₂O)
-
Thiourea (B124793) (CH₄N₂S)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethylenediamine
-
Deionized water
-
Copper foil (substrate)
Procedure:
-
Prepare a 40 mL aqueous solution containing 10 g of NaOH and heat it to 70 °C.[15]
-
At a constant temperature of 70 °C, add 1 g of L-Cystine, 7 mL of ethylenediamine, and 40 μL of hydrazine to the solution.[15]
-
Place a cleaned copper foil into the mixture.[15]
-
Seal the Teflon-lined stainless-steel autoclave and maintain the temperature at 70 °C for 10 hours.[15]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
The resulting black film of Cu₂S nanowires on the copper substrate is then washed with deionized water and ethanol (B145695) and dried.
Chemical Bath Deposition (CBD) of Cu₂S Thin Films
CBD is a simple and cost-effective method for depositing thin films on various substrates from a solution.
Materials:
-
Copper (II) sulfate (B86663) (CuSO₄) or Copper (II) chloride (CuCl₂)
-
Thiourea (SC(NH₂)₂)
-
Ammonia (B1221849) (NH₃) solution
-
Deionized water
-
Glass substrates
Procedure:
-
Clean the glass substrates thoroughly by degreasing in chromic acid, followed by cleaning with a detergent, and finally rinsing with deionized water.[16]
-
Prepare a precursor solution. For example, dissolve 0.02 M CuSO₄ in deionized water.[17]
-
Add a complexing agent like triethanolamine (TEA) and ammonia to the copper salt solution to form a stable complex.[17] The pH of the solution is typically adjusted to be alkaline (pH 10-12) using ammonia.[17]
-
Prepare a separate 0.05 M solution of thiourea in deionized water.[17]
-
Mix the two solutions in a beaker and maintain the bath temperature at a constant value, for example, 50 °C.[17]
-
Immerse the cleaned glass substrates vertically in the reaction bath.
-
The deposition is allowed to proceed for a specific duration, typically ranging from 30 minutes to several hours, depending on the desired film thickness.[17][18]
-
After deposition, remove the coated substrates, rinse them with deionized water to remove any loosely adhered particles, and dry them in air.
Solvothermal Synthesis of Cu₂S Micro/nanostructures
This method is similar to the hydrothermal method but uses a non-aqueous solvent.
Materials:
-
A copper salt (e.g., Cu(NO₃)₂, CuCl₂, CuSO₄, or Cu(CH₃COO)₂)
-
Thiourea (NH₂CSNH₂)
-
A solvent (e.g., ethylenediamine, ethanol)
Procedure:
-
In a typical synthesis, dissolve a chosen copper salt and thiourea in the selected solvent within a Teflon-lined stainless-steel autoclave.[19][20]
-
Seal the autoclave and heat it to a specific temperature (e.g., 130 °C) for a set duration (e.g., 12 hours).[19]
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the black precipitate by filtration, wash it several times with water and ethanol, and then dry it in a vacuum.[19] The choice of solvent and copper precursor can significantly influence the morphology of the resulting copper sulfide crystals.[19]
Visualizations
Phase Transition Pathway of this compound
The following diagram illustrates the temperature-dependent phase transitions of stoichiometric Cu₂S.
General Experimental Workflow for Synthesis and Characterization
This diagram outlines a typical workflow for the synthesis and subsequent characterization of this compound materials.
References
- 1. mp-581212: Cu2S (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 2. osti.gov [osti.gov]
- 3. Djurleite (Cu1.94S) and low chalcocite (Cu2S): New crystal structure studies [pubs.usgs.gov]
- 4. High chalcocite Cu2S: a solid-liquid hybrid phase. | Semantic Scholar [semanticscholar.org]
- 5. msaweb.org [msaweb.org]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. uhp.iphy.ac.cn [uhp.iphy.ac.cn]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. usgs.gov [usgs.gov]
- 12. researchgate.net [researchgate.net]
- 13. Growth evolution and phase transition from chalcocite to digenite in nanocrystalline copper sulfide: Morphological, optical and electrical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mp-553942: Cu2S (hexagonal, P6_3/mmc, 194) [legacy.materialsproject.org]
- 15. Development of Crystalline Cu2S Nanowires via a Direct Synthesis Process and Its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. ijcrt.org [ijcrt.org]
- 18. mdpi.com [mdpi.com]
- 19. bhu.ac.in [bhu.ac.in]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electronic Band Structure of Non-Stoichiometric Cuprous Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic band structure of non-stoichiometric cuprous sulfide (B99878) (Cu₂-xS). It details the relationship between copper deficiency and the material's electronic properties, outlines experimental protocols for synthesis and characterization, and presents key data in a structured format.
Introduction
Cuprous sulfide (Cu₂S) is a p-type semiconductor with a rich phase diagram exhibiting multiple non-stoichiometric variations (Cu₂-xS, where 0 ≤ x ≤ 1). These phases, including chalcocite (Cu₂S), djurleite (Cu₁.₉₇S), digenite (Cu₁.₈S), and covellite (CuS), possess distinct electronic and optical properties. The non-stoichiometry is primarily governed by the presence of copper vacancies in the crystal lattice. These vacancies act as acceptor states, introducing holes into the valence band and thereby increasing the p-type carrier concentration. This intrinsic self-doping mechanism allows for the tuning of the material's electronic band structure, making non-stoichiometric this compound a compelling material for applications in photovoltaics, photocatalysis, and thermoelectrics. Understanding and controlling the electronic band structure through precise control of stoichiometry is therefore critical for device engineering.
The Role of Non-Stoichiometry in the Electronic Band Structure
The electronic structure of this compound is significantly influenced by its stoichiometry. In fully stoichiometric Cu₂S, the valence band is primarily formed by the hybridization of Cu 3d and S 3p orbitals, and the material behaves as an intrinsic semiconductor. However, the formation of copper vacancies is energetically favorable, leading to various stable non-stoichiometric phases.
Each copper vacancy (VCu) can be considered an acceptor, capable of capturing an electron from the valence band, thereby creating a free hole. This process has two major effects on the electronic band structure:
-
Increased Carrier Concentration: The introduction of copper vacancies directly increases the concentration of holes, transforming the material into a heavily doped p-type semiconductor. This high carrier concentration can induce a localized surface plasmon resonance (LSPR) in the near-infrared (NIR) region, a characteristic feature of many Cu₂-xS nanocrystals.
-
Band Gap Modification: The band gap of this compound generally increases with increasing copper deficiency (increasing x). This can be attributed to the Moss-Burstein effect, where the high concentration of holes pushes the Fermi level into the valence band, effectively increasing the optical band gap.
The relationship between copper vacancies, the resulting p-type character, and the modification of the electronic band structure is illustrated in the diagram below.
Quantitative Data on Electronic Properties
The electronic properties of non-stoichiometric this compound are highly dependent on the specific phase and composition. The following table summarizes key quantitative data from various studies.
| Stoichiometry (Cu₂-xS) | Phase Name | Crystal System | Band Gap (eV) | Carrier Concentration (cm⁻³) |
| x = 0 | Chalcocite | Monoclinic | ~1.2 | Low (intrinsic) |
| x ≈ 0.03 | Djurleite | Monoclinic | ~1.2 - 1.5 | 10¹⁹ - 10²⁰ |
| x = 0.2 | Digenite | Cubic | ~1.5 - 1.8 | 10²⁰ - 10²¹ |
| x = 0.25 | Anilite | Orthorhombic | ~1.7 | High |
| x = 1 | Covellite | Hexagonal | ~1.8 - 2.0 | > 10²¹ |
Note: The values presented are approximate and can vary depending on the synthesis method, particle size, and measurement technique.
Experimental Protocols
The synthesis and characterization of non-stoichiometric this compound require precise control over experimental conditions. Below are detailed methodologies for key experiments.
Synthesis of Non-Stoichiometric this compound
4.1.1. Hydrothermal Synthesis of Cu₁.₉₇S (Djurleite) Nanocrystals
This method allows for the synthesis of crystalline Cu₂-xS by adjusting the pH of the precursor solution.[1]
-
Precursors:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Thiourea (B124793) (SC(NH₂)₂)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
-
Procedure:
-
Prepare a 0.1 M aqueous solution of CuCl₂·2H₂O.
-
Prepare a 0.2 M aqueous solution of thiourea.
-
Mix the CuCl₂·2H₂O and thiourea solutions in a 1:2 molar ratio in a beaker under constant stirring.
-
Adjust the pH of the resulting solution to 5 using a 1 M NaOH solution. The pH is a critical parameter for controlling the stoichiometry.[1]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 150°C for 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for 6 hours.
-
4.1.2. Solvothermal Synthesis of Cu₁.₈S (Digenite) Nanoplates
This method utilizes an organic solvent and allows for morphological control.[2]
-
Precursors:
-
Copper(I) chloride (CuCl)
-
Elemental sulfur (S)
-
Oleylamine (B85491) (OAm) as solvent and capping agent
-
-
Procedure:
-
In a three-neck flask, dissolve 1 mmol of CuCl in 10 mL of oleylamine under a nitrogen atmosphere.
-
Heat the mixture to 120°C with vigorous stirring until a clear solution is formed.
-
In a separate vial, dissolve 0.5 mmol of elemental sulfur in 5 mL of oleylamine.
-
Rapidly inject the sulfur-oleylamine solution into the hot copper-oleylamine solution.
-
Raise the temperature to 220°C and maintain it for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add excess ethanol to precipitate the nanocrystals.
-
Centrifuge the mixture to collect the product.
-
Redisperse the product in a nonpolar solvent like toluene (B28343) and re-precipitate with ethanol. Repeat this washing step twice.
-
Dry the final product under vacuum.
-
Characterization Techniques
A typical experimental workflow for the synthesis and characterization of non-stoichiometric this compound is depicted below.
4.2.1. X-ray Diffraction (XRD)
-
Purpose: To determine the crystal structure, phase purity, and average crystallite size.
-
Sample Preparation: A thin layer of the powdered sample is uniformly spread on a zero-background sample holder (e.g., a silicon wafer). For thin films, the film is directly mounted in the diffractometer.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of 20° to 80° with a step size of 0.02°.
-
Data Analysis: The obtained diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files to identify the crystalline phases. Rietveld refinement can be performed to obtain detailed structural parameters such as lattice constants and site occupancies. The Scherrer equation is used to estimate the average crystallite size from the broadening of the diffraction peaks.
4.2.2. UV-Vis-NIR Spectroscopy
-
Purpose: To determine the optical band gap and observe the localized surface plasmon resonance (LSPR).
-
Sample Preparation: For nanocrystal solutions, the sample is dispersed in a suitable solvent (e.g., toluene or chloroform) and placed in a quartz cuvette. For thin films, the film on a transparent substrate (e.g., quartz glass) is placed in the beam path. A reference measurement of the pure solvent or the bare substrate is taken for baseline correction.
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer.
-
Data Collection: The absorption spectrum is typically recorded from 300 nm to 2500 nm.
-
Data Analysis: The optical band gap (Eg) is determined by plotting (αhν)² versus hν (for a direct band gap semiconductor) and extrapolating the linear portion of the curve to the energy axis, where α is the absorption coefficient and hν is the photon energy. The presence of a broad absorption peak in the NIR region indicates LSPR.
4.2.3. X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition and the oxidation states of copper and sulfur.
-
Sample Preparation: The powdered sample is pressed into a pellet or mounted on conductive carbon tape. Thin film samples are mounted directly. To remove surface contamination, the sample may be lightly sputtered with an argon ion beam in the analysis chamber.
-
Instrumentation: An XPS system with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Data Collection: A survey scan is first performed to identify all elements present. High-resolution scans are then recorded for the Cu 2p and S 2p regions.
-
Data Analysis: The binding energies are calibrated using the adventitious carbon C 1s peak at 284.8 eV. The high-resolution spectra are curve-fitted using appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states. The binding energies of the Cu 2p₃/₂ peak for Cu(I) and Cu(II) are typically around 932.7 eV and 934.5 eV, respectively. The presence of characteristic shake-up satellite peaks at higher binding energies is a signature of Cu(II).[3]
4.2.4. Hall Effect Measurement
-
Purpose: To determine the carrier type (n-type or p-type), carrier concentration, and mobility.
-
Sample Preparation: For thin film analysis, a square-shaped sample is preferred for the van der Pauw method. Four electrical contacts are made at the corners of the sample, typically using silver paint or evaporated metal contacts.
-
Instrumentation: A Hall effect measurement system consisting of a current source, a voltmeter, a switch matrix, and a magnetic field source (electromagnet or permanent magnet).
-
Procedure (van der Pauw method):
-
A current (I) is passed through two adjacent contacts, and the voltage (V) is measured across the other two contacts. This is repeated for different contact configurations.
-
The sample is placed in a magnetic field (B) perpendicular to the film surface.
-
A current is passed through two opposite contacts, and the Hall voltage (VH) is measured across the other two opposite contacts.
-
The measurements are repeated with the magnetic field and current polarities reversed to eliminate thermoelectric and misalignment effects.
-
-
Data Analysis: The sheet resistance is calculated from the zero-field voltage and current measurements. The Hall coefficient (RH) is calculated from the Hall voltage, current, and magnetic field strength. The sign of RH indicates the carrier type (positive for p-type). The carrier concentration (p) is calculated as p = 1 / (q * RH), where q is the elementary charge. The Hall mobility (μ) is given by μ = |RH| / ρ, where ρ is the resistivity of the film.
Conclusion
The electronic band structure of non-stoichiometric this compound is intrinsically linked to its copper vacancy concentration. This relationship provides a powerful means to tune the material's properties for specific applications. By employing well-controlled synthesis techniques, such as hydrothermal and solvothermal methods, and comprehensive characterization using XRD, UV-Vis-NIR spectroscopy, XPS, and Hall effect measurements, researchers can precisely engineer the electronic properties of Cu₂-xS. This guide provides the foundational knowledge and detailed experimental protocols necessary for the advanced study and application of this versatile material system.
References
A Comprehensive Technical Guide to the Fundamental Optical and Electrical Properties of Copper (I) Sulfide (Cu₂S)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper (I) sulfide (B99878) (Cu₂S), a material rich in phase diversity, exhibits a fascinating array of optical and electrical properties that make it a compelling candidate for a variety of applications, from photovoltaics to thermoelectric devices. This in-depth technical guide provides a comprehensive overview of the core optical and electrical characteristics of Cu₂S, with a particular focus on its various crystalline phases. This document summarizes key quantitative data, details common experimental methodologies for its characterization, and presents visual representations of its phase transitions and analytical workflows to facilitate a deeper understanding for researchers and scientists.
Introduction
Copper sulfide is a binary compound known for its complex phase diagram, with numerous stable and metastable phases existing over a wide range of stoichiometric compositions (CuₓS, 1 ≤ x ≤ 2).[1] The properties of copper sulfide are intrinsically linked to its stoichiometry and crystalline structure. The copper-rich phase, Cu₂S (chalcocite), is a p-type semiconductor that has garnered significant interest for its potential in solar energy conversion due to its ideal band gap and the abundance of its constituent elements.[2][3][4] Understanding the fundamental optical and electrical properties of its various phases is crucial for harnessing its full potential in technological applications.
The main crystalline phases of copper sulfide at ambient temperature include the monoclinic chalcocite (Cu₂S), monoclinic djurleite (Cu₁.₉₇S), triclinic roxbyite (Cu₁.₈₁S), cubic digenite (Cu₁.₈S), orthorhombic anilite (Cu₁.₇₅S), and hexagonal covellite (CuS).[5] Phase transformations between these structures can be induced by factors such as temperature, cation exchange, and atmospheric conditions.[6][7]
Crystalline Phases and Phase Transformations
The rich phase diagram of the Cu-S system is a key aspect of its material science. The transitions between different phases are often driven by changes in copper vacancy concentration and temperature. For instance, exposure to air can induce oxidation, leading to a copper-deficient Cu₂₋δS phase like djurleite.[8]
Optical Properties
The optical properties of Cu₂S are of paramount importance for its application in optoelectronic devices. Key parameters include the optical band gap (Eg) and the absorption coefficient (α).
Optical Band Gap
Cu₂S is known to exhibit both direct and indirect band gaps, with reported values varying depending on the phase, stoichiometry, and material form (e.g., thin film, nanoparticles).[9][10] The band gap of Cu₂S thin films can also be influenced by the film thickness, with some studies showing a decrease in the optical energy gap as the thickness increases.[11][12]
Table 1: Optical Band Gap of Different Copper Sulfide Phases
| Phase | Stoichiometry | Band Gap (Direct) | Band Gap (Indirect) | Reference(s) |
| Chalcocite (γ-Cu₂S) | Cu₂S | 2.266 eV | 1.034 eV | [9] |
| Chalcocite | Cu₂S | ~2.31 eV | - | [10] |
| Chalcocite | Cu₂S | 2.55 - 2.6 eV | 1.65 - 1.7 eV | [13] |
| Djurleite | Cu₁.₉₅S | 2.2 eV | 1.2 eV | [14] |
| δ-Cu₂S (monolayer) | Cu₂S | 1.26 eV | - | [15][16] |
| α-Cu₂S (cubic) | Cu₂S | 1.2 eV | - | [4] |
Optical Absorption
The optical absorption spectrum of Cu₂S thin films typically shows high transmittance in the near-infrared region and strong absorption in the visible region, which is attributed to interband transitions.[9] The absorption coefficient is a critical parameter for photovoltaic applications, as it determines the efficiency of light absorption.
Electrical Properties
The electrical properties of Cu₂S are highly dependent on its stoichiometry, with copper vacancies acting as acceptors, leading to p-type conductivity.[2] Key electrical parameters include resistivity, carrier concentration, and carrier mobility.
Table 2: Electrical Properties of Cu₂S
| Property | Value Range | Conditions / Phase | Reference(s) |
| Resistivity (ρ) | 4.59 × 10⁻³ - 13.8 × 10⁻³ Ω·cm | p-type thin films | [17] |
| ~1 × 10⁻² Ω·cm | Thin films | [18] | |
| Carrier (Hole) Concentration | up to 10²¹ cm⁻³ | Cu₂₋δS (djurleite) | [8] |
| Hole Mobility (µ) | 15.16 - 134.6 cm²/V·s | p-type thin films | [17] |
| up to 6880 cm²/V·s (electron mobility) | δ-Cu₂S (monolayer, theoretical) | [16] |
Experimental Protocols
The characterization of the optical and electrical properties of Cu₂S involves a suite of standard solid-state measurement techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. chalcogen.ro [chalcogen.ro]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of thickness and temperature on the properties of Cu2S thin films [ijsts.shirazu.ac.ir]
- 8. arxiv.org [arxiv.org]
- 9. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The effect of thickness on the optical properties of Cu2S thin films | Semantic Scholar [semanticscholar.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Copper(i) sulfide: a two-dimensional semiconductor with superior oxidation resistance and high carrier mobility - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
natural occurrence and mineral forms of cuprous sulfide
An In-depth Technical Guide on the Natural Occurrence and Mineral Forms of Cuprous Sulfide (B99878)
Introduction
Cuprous sulfide (Cu₂S) minerals are a significant source of copper, one of the most widely used metals in industry. These minerals are primarily found in the supergene enrichment zones of copper ore deposits, formed by the alteration of primary copper-iron sulfides. This guide provides a comprehensive overview of the various mineral forms of this compound, their natural occurrences, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development who may be interested in the unique properties and potential applications of these copper-rich minerals.
Natural Occurrence of this compound Minerals
This compound minerals are predominantly secondary minerals, meaning they are formed from the alteration of pre-existing primary ore minerals.[1][2][3] The most common geological setting for their formation is the supergene enriched environment below the oxidation zone of copper deposits.[1] In this zone, copper is leached from oxidized minerals and redeposited as copper sulfides.[1] Chalcocite, a principal this compound, is a prime example of a mineral formed through this process.[1][2] These minerals are often found in association with other copper sulfides and sulfosalts, as well as with gangue minerals like quartz and calcite.[2][3] Some this compound minerals have also been identified in volcanic basalt deposits and as exhalation products from volcanic activity.[2][4]
Mineral Forms of this compound
The copper-sulfur system is complex, featuring several non-stoichiometric phases.[5][6] This complexity gives rise to a variety of distinct this compound minerals. The most significant of these are detailed below.
Chalcocite Group
The chalcocite group represents the most important and abundant of the this compound minerals. These minerals are often massive in form and can be difficult to distinguish from one another without specialized analytical techniques.[7][8]
-
Chalcocite (Cu₂S) : As the most common this compound, chalcocite is a major copper ore.[1] It is typically found in secondary enrichment zones of copper deposits.[7][9] Chalcocite is known to form pseudomorphs, replacing other sulfide minerals while retaining their original crystal shape.[1] Above 105°C, it transforms to a hexagonal crystal structure known as 'high-chalcocite'.[7]
-
Djurleite (Cu₃₁S₁₆) : Closely related to chalcocite, djurleite is also a secondary copper sulfide mineral.[8][10] It is often intergrown with other copper sulfides like chalcocite, covellite, and digenite.[10] Distinguishing djurleite from chalcocite often requires X-ray diffraction analysis.[10]
-
Digenite (Cu₉S₅) : Digenite is found in both primary and supergene copper sulfide deposits.[11][12] It is often associated with and intergrown with a variety of other copper sulfides.[11] Natural digenite typically contains a small amount of iron.[11]
-
Anilite (Cu₇S₄) : This mineral is orthorhombic and is known to transform into digenite when ground.[13][14] It is found in association with other copper sulfides in specific geological settings like drusy quartz veins and Kuroko ore deposits.[13]
Other Notable this compound Minerals
Beyond the main chalcocite group, several other this compound minerals have been identified:
-
Geerite (Cu₈S₅) : Geerite is a trigonal copper sulfide that often occurs as coatings or thin platelets replacing other minerals like sphalerite.[15][16]
-
Spionkopite (Cu₃₉S₂₈) : This hexagonal mineral is typically found as a weathering product, forming lamellar replacements of other copper sulfides in red-bed copper deposits.[17][18]
-
Yarrowite (Cu₉S₈) : Another trigonal copper sulfide, yarrowite is also a product of weathering and is found in similar environments to spionkopite.[19][20]
-
Tennantite (Cu₁₂As₄S₁₃) : While technically a sulfosalt, tennantite contains cuprous copper and is often found in hydrothermal veins and contact metamorphic deposits alongside other copper sulfides.[21][22] It is the arsenic-rich end member of a solid solution series with tetrahedrite.[21]
Quantitative Data on this compound Minerals
The following tables summarize the key quantitative data for the discussed this compound minerals, facilitating easy comparison of their properties.
| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity (g/cm³) |
| Chalcocite | Cu₂S | Monoclinic (pseudo-orthorhombic) | 2.5 - 3 | 5.5 - 5.8[7] |
| Djurleite | Cu₃₁S₁₆ | Monoclinic | 2.5 - 3 | 5.749 (Calculated)[8] |
| Digenite | Cu₉S₅ | Trigonal | 2.5 - 3 | 5.6[11] |
| Anilite | Cu₇S₄ | Orthorhombic | ~3 | 5.68 (Calculated)[13] |
| Geerite | Cu₈S₅ | Trigonal | 3.5 - 4 | 5.61 (Calculated)[23] |
| Spionkopite | Cu₃₉S₂₈ | Hexagonal | 2.5 - 3 | 5.13 (Calculated)[17] |
| Yarrowite | Cu₉S₈ | Trigonal | 2.5 | 4.89 (Calculated)[19] |
| Tennantite | Cu₁₂As₄S₁₃ | Isometric | 3 - 4.5 | 4.65[21] |
Table 1: Physical Properties of this compound Minerals
| Mineral | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Chalcocite | P2₁/c or Pc | 11.82 | 27.05 | 13.43 | 90 | 90 | 90 |
| Djurleite | P2₁/n | 26.897 | 15.745 | 13.565 | 90 | 90.13 | 90 |
| Digenite | R3m | - | - | - | - | - | - |
| Anilite | Pnma | 7.89 | 7.84 | 11.01 | 90 | 90 | 90 |
| Geerite | R3m, R3m, or R32 | - | - | - | - | - | - |
| Spionkopite | P-3m1 (Possible) | 22.962 | - | 41.429 | 90 | 90 | 120 |
| Yarrowite | P3m1, P3m1, P31m, or P321 | 3.800 | - | 67.26 | 90 | 90 | 120 |
| Tennantite | I43m | - | - | - | - | - | - |
Table 2: Crystallographic Data for this compound Minerals
Experimental Protocols
The characterization of this compound minerals relies heavily on a suite of analytical techniques designed to probe their chemical composition and crystal structure. While detailed, step-by-step experimental protocols for the cited discoveries are not available in the provided search results, the fundamental principles of the key techniques employed are outlined below.
X-Ray Diffraction (XRD)
Principle: XRD is a non-destructive technique used to identify the crystalline phases present in a material and to determine their crystal structure. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the planes of atoms in the crystal lattice. The angles and intensities of the diffracted beams are unique to each crystalline material, providing a "fingerprint" for identification.
General Methodology:
-
Sample Preparation: A small amount of the mineral is ground into a fine powder to ensure random orientation of the crystallites.
-
Data Collection: The powdered sample is placed in a diffractometer. An X-ray beam of a known wavelength is directed at the sample, and the sample is rotated through a range of angles. A detector records the intensity of the diffracted X-rays at each angle.
-
Data Analysis: The resulting diffraction pattern (a plot of intensity versus diffraction angle, 2θ) is compared to a database of known diffraction patterns (such as the Powder Diffraction File - PDF) to identify the mineral phases present. For detailed structural analysis, the positions and intensities of the diffraction peaks can be used to refine the unit cell parameters and atomic positions within the crystal lattice.
Electron Microprobe Analysis (EMPA)
Principle: EMPA is an analytical technique used to determine the elemental composition of small volumes of solid materials. A focused beam of high-energy electrons is directed at the sample, causing the atoms in the sample to emit characteristic X-rays. The wavelengths and intensities of these X-rays are unique to each element, allowing for qualitative and quantitative analysis.
General Methodology:
-
Sample Preparation: A sample of the mineral is mounted in an epoxy resin and polished to a smooth, flat surface. The surface is then coated with a thin layer of conductive material (usually carbon) to prevent charge buildup from the electron beam.
-
Data Collection: The prepared sample is placed in the electron microprobe. The electron beam is focused on a specific point of interest on the sample. Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of the characteristic X-rays emitted from the sample for each element of interest.
-
Data Analysis: The measured X-ray intensities from the sample are compared to those obtained from standard materials of known composition. This comparison allows for the calculation of the weight percent of each element in the analyzed volume of the mineral.
Mineral Transformation Pathways
The various mineral forms of this compound are often found intergrown, and transformations between these phases can occur under certain conditions. For example, anilite is known to transform into digenite upon grinding.[14] These transformations are influenced by factors such as temperature, pressure, and the presence of impurities. The following diagram illustrates the known relationships and associations between the key this compound minerals.
Caption: Transformation and association pathways of primary and secondary copper sulfide minerals.
Conclusion
The natural occurrence of this compound is characterized by a diverse array of mineral forms, each with distinct chemical and physical properties. The formation of these minerals is primarily a result of secondary supergene enrichment processes acting on primary copper ore deposits. A thorough understanding of the properties and interrelationships of these minerals, facilitated by analytical techniques such as XRD and EMPA, is crucial for their effective exploration, extraction, and potential utilization in various scientific and industrial applications. The complexity of the Cu-S system continues to be an active area of research, with potential for the discovery of new phases and a deeper understanding of their formation mechanisms.
References
- 1. Chalcocite - Wikipedia [en.wikipedia.org]
- 2. minerals.net [minerals.net]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. researchgate.net [researchgate.net]
- 6. contrib.andrew.cmu.edu [contrib.andrew.cmu.edu]
- 7. mindat.org [mindat.org]
- 8. mindat.org [mindat.org]
- 9. Chalcocite Mineral Data [webmineral.com]
- 10. Djurleite - Wikipedia [en.wikipedia.org]
- 11. Digenite - Wikipedia [en.wikipedia.org]
- 12. Digenite [chemeurope.com]
- 13. handbookofmineralogy.org [handbookofmineralogy.org]
- 14. mindat.org [mindat.org]
- 15. handbookofmineralogy.org [handbookofmineralogy.org]
- 16. Geerite - Wikipedia [en.wikipedia.org]
- 17. mindat.org [mindat.org]
- 18. handbookofmineralogy.org [handbookofmineralogy.org]
- 19. mindat.org [mindat.org]
- 20. handbookofmineralogy.org [handbookofmineralogy.org]
- 21. Tennantite - Wikipedia [en.wikipedia.org]
- 22. m.minerals.net [m.minerals.net]
- 23. mindat.org [mindat.org]
phase diagram of the copper-sulfur system
An In-depth Technical Guide to the Copper-Sulfur (Cu-S) Phase Diagram
Introduction
The copper-sulfur (Cu-S) binary system is of significant interest across various scientific and industrial fields, including geology, metallurgy, and materials science, particularly for applications in thermoelectric devices, solar cells, and as copper ore minerals.[1] The system is notoriously complex due to the existence of numerous stable and metastable phases, wide ranges of non-stoichiometry, and the high mobility of copper ions within the sulfur sublattice.[2][3] This complexity is marked by multiple crystallographic transformations at relatively low temperatures.[3]
This technical guide provides a comprehensive overview of the equilibrium phase diagram of the Cu-S system. It details the stable phases and their structures, summarizes key invariant reactions, and outlines the experimental protocols used for their determination, aimed at researchers, scientists, and professionals in materials and drug development.
Overview of Stable Phases in the Cu-S System
The copper-sulfur system is characterized by several key intermediate phases, many of which exist as minerals. These phases are primarily clustered in the composition range between Cu₂S and CuS.[1] Even at ambient conditions, gradual shifts in composition to higher sulfur levels can occur.[2] The primary stable and well-characterized phases are detailed below.
-
Chalcocite (Cu₂S): This copper-rich phase exists in three main polymorphs: a low-temperature monoclinic form (low-chalcocite), a hexagonal form (high-chalcocite) stable above approximately 105°C, and a high-temperature face-centered cubic (fcc) form above 435°C.[4][5]
-
Djurleite (Cu₁.₉₆S): An orthorhombic phase that is stable up to approximately 93°C.[2]
-
Digenite (Cu₁.₈S): Digenite has a broad field of stability and multiple polymorphs.[2] The low-temperature form is trigonal, transitioning to a cubic high-temperature form above ~91°C.[6] This high-temperature cubic phase is isostructural with high-temperature chalcocite.[6]
-
Anilite (Cu₁.₇₅S or Cu₇S₄): An orthorhombic compound that is stable only up to about 75°C, above which it decomposes.[2][7]
-
Covellite (CuS): The most sulfur-rich stable binary phase, covellite has a hexagonal crystal structure and is stable up to 507°C, where it undergoes peritectic decomposition.[2][5]
The crystallographic and stability data for these principal phases are summarized in the table below.
Table 1: Summary of Stable Phases in the Copper-Sulfur System
| Phase Name | Mineral Name | Stoichiometry | Approx. Stability Range (°C) | Crystal System |
| Low-Chalcocite | Chalcocite | Cu₂S | < 105°C | Monoclinic |
| High-Chalcocite | Chalcocite | Cu₂S | 105 - 435°C | Hexagonal |
| Cubic Chalcocite | - | Cu₂S | > 435°C | Cubic (fcc) |
| Djurleite | Djurleite | Cu₁.₉₆S | < 93°C | Orthorhombic |
| Low-Digenite | Digenite | Cu₁.₈S | < 91°C | Trigonal (Rhombohedral) |
| High-Digenite | Digenite | Cu₁.₈S | > 91°C | Cubic (fcc) |
| Anilite | Anilite | Cu₁.₇₅S | < 75°C | Orthorhombic |
| Covellite | Covellite | CuS | < 507°C | Hexagonal |
The Cu-S Phase Diagram and Invariant Reactions
The Cu-S phase diagram is characterized by two liquid miscibility gaps, one on the copper-rich side and another on the sulfur-rich side, and a series of invariant reactions.[2][8] The high-temperature region is dominated by the digenite (fcc) phase, which melts congruently at approximately 1130°C.[2][9]
The sulfur-rich side of the diagram features a monotectic reaction at 813°C, where a sulfur-rich liquid decomposes into the digenite solid phase and another liquid phase with even higher sulfur content.[5] The most sulfur-rich compound, covellite (CuS), decomposes peritectically at 507°C into the digenite phase and a sulfur-rich liquid.[2][5] The low-temperature region of the diagram is particularly complex, with several eutectoid and peritectoid reactions governing the transformations between chalcocite, djurleite, digenite, and anilite.[2]
The key invariant reactions in the Cu-S system are summarized in the table below.
Table 2: Key Invariant Reactions in the Copper-Sulfur System
| Reaction Type | Temperature (°C) | Reaction Equation | Composition (at. % S) |
| Congruent Melting | 1130 ± 2 | Dg ↔ L | 33.4 |
| Monotectic | 1105 | L₁ ↔ (Cu) + L₂ | L₁: ~1.5, (Cu): <0.1, L₂: ~11.0 |
| Eutectic | 1067 | L ↔ (Cu) + Dg | L: 1.48, (Cu): <0.1, Dg: ~33.4 |
| Monotectic | 813 | L₂ ↔ Dg + L₃ | L₂: 40.1, Dg: ~35.5, L₃: 99.8 |
| Peritectic | 507 ± 2 | Cv + L ↔ Dg | Cv: 50.0, L: ~99.9, Dg: 36.6 |
| Eutectoid | ~93 | hi-Ch ↔ lo-Ch + Dj | ~33.4 |
| Peritectoid | ~75 | Dg + Dj ↔ An | ~35.6 |
| Peritectoid | ~72 | Dg ↔ An + Dj | ~35.6 |
Note: Data compiled from multiple sources.[2][5][9] Compositions and temperatures may vary slightly between different experimental evaluations. Dg = Digenite, L = Liquid, Cv = Covellite, Ch = Chalcocite, Dj = Djurleite, An = Anilite.
Experimental Determination of the Phase Diagram
Determining a complex phase diagram like that of the Cu-S system requires a combination of experimental techniques to identify phase boundaries and structures accurately. Methodologies are typically divided into static and dynamic methods.
Static Methods (Equilibrium Annealing and Quenching)
The static method involves bringing alloys to equilibrium at a specific temperature and then "freezing" the microstructure for room-temperature analysis.
Experimental Protocol:
-
Alloy Synthesis: A series of alloys with varying Cu-S compositions are prepared from high-purity elemental copper and sulfur. The elements are typically sealed in evacuated quartz ampoules to prevent oxidation.
-
Equilibrium Annealing: The sealed ampoules are heated in a furnace to the target temperature and held for an extended period (days to weeks) to allow the phases to reach thermodynamic equilibrium.
-
Quenching: After annealing, the ampoules are rapidly cooled by immersing them in a quenching medium like ice water or brine. This preserves the high-temperature phase constitution, although some high-temperature phases in the Cu-S system are non-quenchable and transform during cooling.[2]
-
Phase Characterization:
-
X-Ray Diffraction (XRD): The primary tool for identifying the crystal structures of the phases present in the quenched samples.[10] By analyzing the diffraction patterns, the specific copper sulfide (B99878) phases (e.g., covellite, digenite) can be determined.[11][12]
-
Metallography and Microscopy: Samples are polished and often etched to reveal the microstructure. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is used to observe the morphology of the phases and determine their elemental compositions.
-
Dynamic Methods (Thermal Analysis)
Dynamic methods monitor changes in the physical properties of a sample during controlled heating or cooling to detect phase transitions as they occur.
Experimental Protocol:
-
Sample Preparation: A small amount of the Cu-S alloy is placed in a crucible (e.g., alumina (B75360) or graphite).
-
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): The sample and a thermally inert reference are heated or cooled at a constant rate. A phase transition in the sample results in the absorption or release of heat (latent heat), which is detected as a temperature difference between the sample and the reference.[7] The onset temperature of the endothermic or exothermic peak on the resulting thermogram indicates the transition temperature (e.g., melting, solid-state transformation).[13]
-
Data Interpretation: By running DTA/DSC on samples across the entire composition range, the liquidus, solidus, and solvus lines of the phase diagram can be constructed.
The general workflow for experimentally determining a phase diagram is illustrated below.
Logical Phase Relationships with Temperature
The complex transformations in the Cu-S system can be simplified by visualizing the stability of the major phases as a function of temperature. The diagram below illustrates the general transformation pathways for compositions between Cu₂S and CuS as temperature increases. Low-temperature phases transform into higher-temperature, often more symmetric, structures before melting occurs.
References
- 1. researchgate.net [researchgate.net]
- 2. contrib.andrew.cmu.edu [contrib.andrew.cmu.edu]
- 3. Crystal structure analysis and refinement of digenite, Cu1.8S, in the temperature range 20 to 500 C under controlled sulfur partial pressure - European Journal of Mineralogy Volume 14 Number 3 — Schweizerbart science publishers [schweizerbart.de]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Synthesis and Characterization of Covellite CuS Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of covellite copper sulfide (B99878) (CuS) nanoparticles. Covellite CuS nanoparticles are of significant interest in various fields, including drug delivery, owing to their unique physicochemical properties. This document details common synthesis methodologies, extensive characterization techniques, and key quantitative data to facilitate reproducible research and development.
Synthesis of Covellite CuS Nanoparticles
The synthesis of covellite CuS nanoparticles can be achieved through various methods, each offering distinct advantages in controlling particle size, morphology, and purity. The most prevalent techniques include hydrothermal synthesis, solvothermal synthesis, and co-precipitation.
Hydrothermal Synthesis
The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. This technique allows for the formation of crystalline materials directly from solution.
Experimental Protocol:
A typical hydrothermal synthesis for CuS nanoparticles is as follows:
-
Precursor Solution Preparation:
-
Dissolve copper chloride (CuCl₂·2H₂O) and a capping agent such as Cetyltrimethylammonium bromide (CTAB) in deionized water.[1]
-
In a separate vessel, prepare an aqueous solution of a sulfur source, such as sodium sulfide (Na₂S) or thiourea (B124793) (H₂NCSNH₂).[1]
-
-
Reaction Mixture:
-
Slowly add the copper precursor solution to the sulfur precursor solution under constant stirring. A black slurry is expected to form.[1]
-
-
Hydrothermal Treatment:
-
Product Recovery:
-
Allow the autoclave to cool to room temperature naturally.[1]
-
Centrifuge the product to separate the nanoparticles from the solution.
-
Wash the collected nanoparticles sequentially with deionized water and absolute ethanol (B145695) to remove any unreacted precursors or byproducts.[1]
-
Dry the final product in a vacuum oven at 60°C for 5 hours.[1]
-
Logical Workflow for Hydrothermal Synthesis:
Solvothermal Synthesis
Similar to the hydrothermal method, solvothermal synthesis employs a non-aqueous solvent. This modification can influence the morphology and size of the resulting nanoparticles.[2]
Experimental Protocol:
-
Precursor and Solvent Preparation:
-
Solvothermal Reaction:
-
The reaction mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature for a set duration. The choice of solvent, temperature, and time can be varied to control the final product characteristics.[2]
-
-
Product Recovery:
-
After the reaction, the autoclave is cooled, and the product is collected by centrifugation, washed with an appropriate solvent to remove impurities, and dried.[2]
-
Co-precipitation Method
Co-precipitation is a simple, rapid, and cost-effective method for synthesizing CuS nanoparticles at room temperature.[3][4]
Experimental Protocol:
-
Precursor Solutions:
-
Prepare an aqueous solution of a copper salt, such as copper (II) chloride hydrate (B1144303) (CuCl₂·2H₂O).[3]
-
Prepare a separate aqueous solution of a sulfur source, like sodium sulfide hydrate (Na₂S·H₂O).[3]
-
-
Precipitation:
-
Add the copper salt solution dropwise to the sodium sulfide solution under vigorous stirring.[4]
-
The pH of the reaction mixture can be adjusted to optimize the reaction; for instance, a pH of 6 has been reported as optimal.[3] The reaction is typically carried out at a controlled temperature, such as 35°C.[3]
-
-
Product Recovery:
-
The resulting precipitate of CuS nanoparticles is collected by centrifugation.
-
The nanoparticles are washed multiple times with deionized water and ethanol to remove residual ions.
-
The purified nanoparticles are then dried.
-
Characterization of Covellite CuS Nanoparticles
A suite of analytical techniques is employed to determine the structural, morphological, optical, and compositional properties of the synthesized CuS nanoparticles.
Experimental Workflow for Characterization:
X-ray Diffraction (XRD)
XRD is a fundamental technique used to identify the crystalline phase and determine the crystallite size of the nanoparticles. The diffraction peaks in the XRD pattern are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to confirm the formation of the hexagonal covellite phase of CuS.[5]
Experimental Protocol:
-
Sample Preparation: A thin layer of the powdered CuS nanoparticle sample is placed on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specified 2θ range (e.g., 20-80 degrees).
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystallographic planes corresponding to the covellite structure (JCPDS No. 06-0464).[5] The average crystallite size can be estimated using the Debye-Scherrer equation.
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology, size, and aggregation state of the nanoparticles.
-
SEM provides information about the surface topography and morphology of the nanoparticles and their agglomerates.[6]
-
TEM offers higher resolution images, revealing the size and shape of individual nanoparticles. High-resolution TEM (HRTEM) can even resolve the lattice fringes of the crystalline nanoparticles, providing further confirmation of their crystalline nature.[7] Selected Area Electron Diffraction (SAED) patterns obtained in TEM can be used to confirm the crystal structure.[5]
Experimental Protocol:
-
Sample Preparation for SEM: The dried nanoparticle powder is mounted on a sample stub using conductive tape and may be sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging.
-
Sample Preparation for TEM: A small amount of the nanoparticle sample is dispersed in a suitable solvent (e.g., ethanol) and sonicated to break up agglomerates. A drop of the dispersion is then placed on a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.
-
Imaging: The prepared samples are then imaged in the respective microscopes at appropriate accelerating voltages.
Energy-Dispersive X-ray Spectroscopy (EDX)
EDX, often coupled with SEM or TEM, is used to determine the elemental composition of the synthesized nanoparticles, confirming the presence of copper and sulfur.[8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the optical properties of the CuS nanoparticles. The absorption spectrum can provide information about the electronic transitions and the bandgap energy of the material. Covellite CuS nanoparticles typically exhibit a characteristic absorption band in the UV-Vis region.[5] The bandgap energy can be estimated from the Tauc plot.[9]
Experimental Protocol:
-
Sample Preparation: The CuS nanoparticles are dispersed in a suitable solvent (e.g., deionized water or ethanol) to form a stable colloidal suspension.
-
Measurement: The absorption spectrum of the dispersion is recorded over a specific wavelength range (e.g., 200-900 nm) using a UV-Vis spectrophotometer.[5]
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical structure and crystal phase of the material. The Raman spectrum of covellite CuS shows characteristic peaks corresponding to the vibrational modes of the Cu-S and S-S bonds.[10][11]
Experimental Protocol:
-
Sample Preparation: A small amount of the powdered nanoparticle sample is placed on a microscope slide.
-
Measurement: The sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed to generate the Raman spectrum.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of covellite CuS nanoparticles as reported in the literature.
Table 1: Structural and Morphological Properties
| Parameter | Typical Value Range | Characterization Technique | Reference |
| Crystal Structure | Hexagonal (Covellite) | XRD | [4][5] |
| JCPDS Card No. | 06-0464 | XRD | [5] |
| Crystallite Size | 3 - 50 nm | XRD, TEM | [3][12][13][14] |
| Particle Shape | Spherical, Flake-like, Nanorods | SEM, TEM | [6][12] |
Table 2: Optical Properties
| Parameter | Typical Value Range | Characterization Technique | Reference |
| UV-Vis Absorption Peak | ~310 - 320 nm | UV-Vis Spectroscopy | [5] |
| Bandgap Energy | 1.5 - 3.26 eV | UV-Vis Spectroscopy (Tauc Plot) | [8][12][13][15] |
| Raman Peak (S-S stretch) | ~470 cm⁻¹ | Raman Spectroscopy | [10] |
| Raman Peak (Cu-S mode) | ~265 cm⁻¹ | Raman Spectroscopy | [10] |
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of covellite CuS nanoparticles. The presented experimental protocols for hydrothermal, solvothermal, and co-precipitation methods offer a foundation for the reproducible synthesis of these nanomaterials. The comprehensive characterization workflow and tabulated quantitative data serve as a valuable resource for researchers and professionals in the field. The unique properties of covellite CuS nanoparticles make them promising candidates for various applications, particularly in the realm of drug delivery and nanomedicine. Further research and optimization of synthesis parameters will continue to expand the potential of these versatile nanoparticles.
References
- 1. actachemicamalaysia.com [actachemicamalaysia.com]
- 2. Solvothermal synthesis of copper sulfide semiconductor micro/nanostructures (Journal Article) | ETDEWEB [osti.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comparative Study of Hollow Copper Sulfide Nanoparticles and Hollow Gold Nanospheres on Degradability and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of structural, optical, thermal, and chemocatalytic properties of chemically synthesised Covellite (CuS) nanoparticles | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermodynamic Stability of Cuprous Sulfide Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuprous sulfide (B99878) (Cu₂S) and its related non-stoichiometric phases are a fascinating class of materials with significant applications in diverse fields, including thermoelectric devices, solar cells, and as precursors in the synthesis of therapeutic nanoparticles. A thorough understanding of the thermodynamic stability and phase relationships of these compounds is paramount for controlling their synthesis, predicting their behavior under various conditions, and optimizing their performance in technological and biomedical applications. This technical guide provides an in-depth analysis of the thermodynamic stability of different cuprous sulfide phases, complete with quantitative data, detailed experimental protocols, and visual representations of phase transformations.
This compound Phases: An Overview
The copper-sulfur system is characterized by a rich variety of crystalline phases, each with a unique crystal structure and stoichiometry. The most prominent this compound phases include:
-
Chalcocite (Cu₂S): Exists in three polymorphs: a low-temperature monoclinic form (low-chalcocite), a hexagonal form stable above approximately 104 °C, and a high-temperature cubic form.
-
Djurleite (Cu₁.₉₇S): A monoclinic phase that is structurally very similar to chalcocite.
-
Digenite (Cu₁.₈S): A cubic phase that is often found intergrown with other copper sulfides.
-
Anilite (Cu₁.₇₅S): An orthorhombic phase.
-
Roxbyite (Cu₁.₈₁S): A triclinic phase.
-
Covellite (CuS): A hexagonal phase with a unique layered structure.
The stability of these phases is intricately dependent on temperature, pressure, and the surrounding chemical environment.
Thermodynamic Stability of this compound Phases
The thermodynamic stability of a particular this compound phase is determined by its Gibbs free energy of formation (ΔG°f), which is a function of its enthalpy of formation (ΔH°f) and entropy (S°). The phase with the lowest Gibbs free energy under a given set of conditions will be the most stable.
Quantitative Thermodynamic Data
The following table summarizes the available standard enthalpy and Gibbs free energy of formation for several key this compound phases at 298.15 K (25 °C).
| Phase | Mineral Name | Formula | Crystal System | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) |
| α-Chalcocite | Chalcocite | Cu₂S | Monoclinic | -79.5 | -86.2 |
| Djurleite | Djurleite | Cu₃₁S₁₆ | Monoclinic | Not readily available | Not readily available |
| Digenite | Digenite | Cu₉S₅ | Trigonal | Not readily available | Not readily available |
| Covellite | Covellite | CuS | Hexagonal | -53.1 | -53.6 |
Experimental Protocols for Determining Thermodynamic Stability
The thermodynamic properties of this compound phases are primarily determined using calorimetric techniques, such as bomb calorimetry and Differential Scanning Calorimetry (DSC).
Bomb Calorimetry: Determining Enthalpy of Formation
Bomb calorimetry is a standard technique for measuring the heat of combustion of a substance, from which the standard enthalpy of formation can be calculated.
Detailed Experimental Protocol:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the synthesized this compound phase is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a crucible, which is then positioned inside a high-pressure stainless steel vessel known as a "bomb." A fine ignition wire is connected to two electrodes within the bomb, with the wire in contact with the sample pellet. A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that any sulfur combustion products form aqueous sulfuric acid.
-
Pressurization: The bomb is sealed and purged with a small amount of pure oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atmospheres.
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
-
Temperature Equilibration: The water in the calorimeter is stirred, and the temperature is monitored until a steady rate of temperature change is observed. This initial period allows for thermal equilibration of the system.
-
Ignition: The sample is ignited by passing a current through the ignition wire. The heat released by the combustion of the sample and the wire is absorbed by the bomb and the surrounding water, causing the temperature of the system to rise.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire and the formation of nitric acid from any residual nitrogen. The standard enthalpy of formation of the this compound is then calculated using Hess's law, based on the balanced chemical equation for the combustion reaction.
Differential Scanning Calorimetry (DSC): Investigating Phase Transitions
DSC is a powerful technique for studying thermally induced phase transitions and measuring the enthalpy changes associated with them.
Detailed Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in a sample pan, usually made of aluminum or another inert material. An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves heating or cooling at a constant rate (e.g., 10 °C/min) over a desired temperature range. The cell is purged with an inert gas, such as nitrogen or argon, to prevent oxidation of the sample.
-
Data Acquisition: As the temperature of the cell is changed, the DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: The resulting DSC curve plots the differential heat flow against temperature. Phase transitions in the sample appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks on the curve.
-
Transition Temperature: The onset temperature of a peak is typically taken as the transition temperature.
-
Enthalpy of Transition: The area under the peak is directly proportional to the enthalpy change (ΔH) of the transition. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium) to quantify the enthalpy of the transition in the this compound sample.
-
Phase Transformation Pathways
The various this compound phases can transform from one to another as a function of temperature. These transformations are crucial for understanding the material's behavior during synthesis and application.
Caption: Phase transformations of major this compound phases with increasing temperature.
This diagram illustrates the primary transformation pathways for some of the key this compound phases. Low chalcocite transforms to high chalcocite at around 104 °C, which in turn transforms to a cubic phase at higher temperatures. Djurleite also transforms to high chalcocite upon heating. Anilite can transform to digenite, which can further transform to the high-temperature chalcocite phase. These transformations are often reversible upon cooling, although kinetic factors can play a significant role.
Experimental Workflow for Thermodynamic Characterization
The following diagram outlines a typical experimental workflow for the comprehensive thermodynamic characterization of a synthesized this compound phase.
Caption: Workflow for thermodynamic characterization of this compound phases.
Conclusion
The thermodynamic stability of this compound phases is a complex interplay of stoichiometry, crystal structure, and temperature. A comprehensive understanding of these relationships is essential for the controlled synthesis and effective utilization of these materials in various scientific and technological domains. This guide has provided a foundational overview of the key this compound phases, their thermodynamic properties, detailed experimental protocols for their characterization, and visual representations of their transformation pathways. Further research to obtain more precise and complete thermodynamic data for all non-stoichiometric phases will be invaluable for advancing the application of these versatile materials.
understanding the p-type semiconducting nature of cuprous sulfide
An In-depth Technical Guide to the P-type Semiconducting Nature of Cuprous Sulfide (B99878)
Abstract
Cuprous sulfide (CuₓSᵧ), a material of significant interest in fields such as photovoltaics, thermoelectric devices, and photocatalysis, is intrinsically a p-type semiconductor. This behavior stems not from external doping but from its inherent crystal chemistry, specifically the prevalence of copper vacancies within its lattice. This guide provides a detailed exploration of the fundamental mechanisms governing the p-type nature of this compound, outlines the key crystal structures, presents quantitative data on its semiconducting properties, and details the experimental protocols used for its characterization.
The Core Mechanism: Copper Vacancies as Hole Generators
The primary origin of the p-type conductivity in this compound is the high concentration of native copper vacancies (V_Cu) in its crystal lattice.[1][2][3] Unlike ideal stoichiometric Cu₂S, the material readily forms non-stoichiometric phases (Cu₂-δS) where δ represents the copper deficiency.[1][2]
Each copper vacancy, created by a missing Cu⁺ ion, leaves behind an uncompensated negative charge in the lattice. To maintain overall charge neutrality, this vacancy acts as an acceptor, capturing an electron from the valence band. This process creates a mobile positive charge carrier, known as a hole (h⁺), in the valence band.[1][2] The abundance of these copper vacancies can lead to very high free hole concentrations, sometimes reaching as high as 10²¹ to 10²² cm⁻³.[1][2][4] This high carrier density firmly establishes most copper sulfide phases as degenerate p-type semiconductors.[4]
The formation of these vacancies is energetically favorable, explaining their spontaneous and abundant presence.[5] The electronic structure of this compound features a valence band maximum (VBM) composed mainly of hybridized Cu 3d and S 3p orbitals.[6] The holes generated by copper vacancies reside in this valence band, allowing for electrical conduction under an applied electric field.
Crystal Structures and Stoichiometry
The term "this compound" encompasses a family of compounds with varying Cu:S ratios, each with a distinct crystal structure.[7] The specific phase determines the concentration of copper vacancies and, consequently, the material's electrical properties. The most common copper-rich phases are semiconductors.[8]
| Mineral Name | Formula | Crystal System | Typical Nature |
| Chalcocite | Cu₂S | Monoclinic (low temp.) / Hexagonal (high temp.) | P-type semiconductor[9][10] |
| Djurleite | Cu₃₁S₁₆ (~Cu₁.₉₄S) | Monoclinic | P-type semiconductor[7][11] |
| Digenite | Cu₉S₅ (Cu₁.₈S) | Trigonal | P-type semiconductor[7][12] |
| Anilite | Cu₇S₄ (Cu₁.₇₅S) | Orthorhombic | P-type semiconductor[7] |
| Covellite | CuS | Hexagonal | P-type degenerate semiconductor or metallic[4][7] |
Table 1: Common crystal phases of copper sulfide and their typical electronic nature.
Quantitative Electrical and Optical Properties
The electrical and optical properties of p-type this compound are highly dependent on the specific phase, stoichiometry, and synthesis method. The data below represents typical ranges found in the literature.
| Property | Symbol | Typical Value Range | Unit | Reference |
| Hole Concentration | p | 10¹⁸ - 1.6 x 10²² | cm⁻³ | [4][9] |
| Hole Mobility | µ_h | 1 - 62.3 | cm²/V·s | [9][13][14] |
| Electrical Conductivity | σ | 0.1 - 100+ | S/cm | [5][15] |
| Seebeck Coefficient | α | +20 to +200 | µV/K | [16][17] |
| Optical Band Gap | E_g | 1.2 - 2.0 | eV | [7] |
Table 2: Summary of key quantitative properties for p-type this compound.
Experimental Protocols for Characterization
Confirming the p-type nature and quantifying the properties of synthesized this compound requires a suite of characterization techniques.
Hall Effect Measurement
The Hall effect measurement is the definitive method for determining the majority carrier type, concentration, and mobility.
-
Objective : To determine the sign of the charge carriers (positive for p-type), their volume density (p), and their mobility (µ_h).
-
Methodology (van der Pauw Method) :
-
Sample Preparation : A thin, uniform film of the synthesized this compound is deposited on an insulating substrate (e.g., glass).
-
Contact Placement : Four electrical contacts are made at the periphery of the sample, typically in a square or cloverleaf configuration.
-
Current and Voltage Measurement (Resistivity) : A known DC current (I_AB) is passed between two adjacent contacts (A and B), and the voltage (V_CD) is measured across the other two contacts (C and D). The procedure is repeated by applying current between contacts B and C and measuring voltage across D and A. These measurements allow for the calculation of the material's resistivity (ρ).
-
Magnetic Field Application : A uniform magnetic field (B) is applied perpendicular to the sample plane.
-
Hall Voltage Measurement : With the magnetic field on, a current (I_AC) is passed through two opposite contacts (A and C), and the Hall voltage (V_H), which is the change in voltage across the other two contacts (B and D), is measured.
-
Calculation :
-
The Hall coefficient (R_H) is calculated from the Hall voltage, magnetic field strength, and current. For a p-type material, R_H will be positive.
-
The hole concentration (p) is determined using the formula: p = 1 / (e * R_H), where e is the elementary charge.
-
The Hall mobility (µ_h) is calculated as: µ_h = R_H / ρ.
-
-
Seebeck Effect Measurement
The Seebeck effect provides a straightforward confirmation of the carrier type.
-
Objective : To confirm the p-type nature of the material by measuring the sign of the Seebeck coefficient.
-
Methodology :
-
Sample Preparation : A bulk or thick film sample of this compound is prepared.
-
Temperature Gradient : A temperature difference (ΔT) is established across the length of the sample by heating one end and/or cooling the other.
-
Voltage Measurement : Two probes (thermocouples) are placed at the hot and cold ends of the sample to measure both the temperature at each point and the resulting thermoelectric voltage (ΔV) generated across them.[16]
-
Calculation : The Seebeck coefficient (α) is calculated as α = -ΔV / ΔT. A positive value for α indicates that the majority charge carriers are positive holes, confirming the material is p-type.[16]
-
Synthesis Protocol Example: Hydrothermal Method
This method is commonly used to produce crystalline this compound nanoparticles.
-
Precursor Preparation : Dissolve a copper salt (e.g., 2 mmol of copper(II) chloride, CuCl₂·2H₂O) in deionized water (e.g., 60 mL).[18]
-
Sulfur Source Addition : Add a sulfur source (e.g., 5 mmol of thiourea, CH₄N₂S) to the solution under constant stirring to ensure a homogenous mixture.[18]
-
Autoclave Treatment : Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.[18]
-
Heating : Seal the autoclave and heat it to a specific temperature (e.g., 150°C) for an extended period (e.g., 24 hours).[18]
-
Cooling and Collection : Allow the autoclave to cool to room temperature naturally. The resulting black precipitate (this compound) is collected.
-
Purification : The product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts, followed by drying at a low temperature (e.g., 60°C).
Conclusion
The p-type semiconducting nature of this compound is an intrinsic property governed by its propensity to form copper-deficient, non-stoichiometric phases. The resulting copper vacancies act as native acceptors, generating a high concentration of mobile holes in the valence band. This fundamental characteristic, combined with its favorable optical and electrical properties, makes this compound a compelling material for various semiconductor applications. The specific electrical behavior is strongly linked to the precise crystal phase and stoichiometry, necessitating careful control during synthesis and thorough characterization via techniques like Hall and Seebeck effect measurements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. eajournals.org [eajournals.org]
- 8. Copper sulfide - Wikipedia [en.wikipedia.org]
- 9. journals.jps.jp [journals.jps.jp]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The crystal structures of low chalcocite and djurleite | Semantic Scholar [semanticscholar.org]
- 12. Digenite - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. jsrad.org [jsrad.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. Thermoelectric Properties of Cu2S Doped with P, As, Sb and Bi—Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijarmps.org [ijarmps.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Valence State of Copper in Cuprous Sulfide (B99878) Compounds
This technical guide provides a comprehensive analysis of the valence state of copper in cuprous sulfide (Cu₂S) and related non-stoichiometric copper sulfide compounds. It delves into the prevailing scientific understanding, supported by experimental evidence, and outlines the methodologies used for valence state determination.
Introduction: The Complexity of Copper's Valence in Sulfides
Copper sulfides represent a diverse family of compounds with the general formula CuₓSᵧ, where the Cu/S ratio can vary significantly (0.5 ≤ Cu/S ≤ 2).[1] These materials, encompassing minerals like chalcocite (Cu₂S) and covellite (CuS), are crucial in fields ranging from geology and materials science to catalysis and potentially, drug development, due to their unique electronic and structural properties.[1][2] A critical aspect governing these properties is the formal oxidation state, or valence, of the copper ions within the crystal lattice. While seemingly straightforward, the valence of copper in these compounds is a subject of considerable complexity due to the covalent nature of Cu-S bonds and the ability of sulfur to form polysulfide anions.[1][3] This guide elucidates the current understanding of copper's valence state, moving from the simple case of stoichiometric this compound to more complex, non-stoichiometric phases.
Valence State in Stoichiometric this compound (Cu₂S)
In stoichiometric this compound, known as the mineral chalcocite, copper is unequivocally in the +1 oxidation state (Cu¹⁺) .[4][5][6] This compound has a narrow stoichiometry range from Cu₁.₉₉₇S to Cu₂.₀₀₀S.[5] The charge balance is maintained by the sulfide anion, which carries a -2 charge (S²⁻). Therefore, the chemical formula can be accurately represented as (Cu⁺)₂S²⁻. This +1 valence state is consistent across the different crystal structures of Cu₂S, including the low-temperature monoclinic form and the high-temperature hexagonal form.[5][7][8][9]
Valence State in Non-Stoichiometric Copper Sulfides
The valence state becomes more complex in copper sulfides that are deficient in copper, such as digenite (Cu₁.₈S) and covellite (CuS).[1][10]
The Case of Covellite (CuS): A Re-evaluation
Historically, covellite (CuS) was often described with a mixed-valence formula, such as (Cu⁺)₂(Cu²⁺)(S²⁻)(S₂) ²⁻, to account for its stoichiometry.[1] However, extensive studies using X-ray Photoelectron Spectroscopy (XPS) provide strong evidence against the presence of Cu²⁺.[1][3] The experimental data consistently show that all copper atoms in covellite have an oxidation state of +1.[3]
The charge neutrality is instead achieved by the arrangement of the sulfur atoms. The crystal structure of covellite contains two distinct types of sulfur environments: isolated sulfide anions (S²⁻) and disulfide units (S₂)²⁻ where two sulfur atoms are covalently bonded.[3] Modern interpretations, supported by XPS data and bond length analysis, suggest a formula of (Cu⁺)₃(S²⁻)(S₂)⁻ .[1] In this model, the "valence hole" or oxidizing power resides on the disulfide unit, not on the copper ion.[1]
Mixed-Valence in Other Phases
In contrast to covellite, some non-stoichiometric phases like digenite (Cu₉S₅) are considered true mixed-valence compounds containing both Cu⁺ and Cu²⁺ centers.[2] The ratio of Cu⁺ to Cu²⁺ in these materials can be estimated from XPS data analysis.[2] The presence of copper deficiency in Cu₂-xS compounds leads to the formation of ionized copper vacancies, which create free holes in the valence band, resulting in p-type semiconductivity.[11][12] Even in these cases, the majority of copper ions remain in the +1 state.[13]
Experimental Determination of Valence State
X-ray Photoelectron Spectroscopy (XPS) is the most powerful and widely used technique for determining the oxidation states of elements in solid materials, including copper sulfides.[3][14][15]
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)
The following outlines a generalized protocol for the analysis of copper valence states in sulfide compounds.
-
Sample Preparation:
-
Samples (e.g., thin films, powders) are mounted on a sample holder using conductive carbon tape.
-
To remove surface contamination (adventitious carbon and oxides) that can interfere with the analysis, the sample surface is often sputtered in situ with low-energy argon ions (e.g., 2 keV Ar⁺ for 100 seconds).[16] Care must be taken as excessive or high-energy sputtering can induce changes in the surface chemistry.
-
-
Instrumentation and Data Acquisition:
-
The analysis is performed in an ultra-high vacuum (UHV) system.
-
A monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV), is used to irradiate the sample.[15]
-
Photoelectrons emitted from the sample are collected by a hemispherical analyzer.
-
Survey scans are first acquired to identify all elements present on the surface.
-
High-resolution scans are then performed over the specific core level regions of interest, primarily Cu 2p and S 2p.
-
-
Data Analysis and Interpretation:
-
The binding energy scale is typically calibrated by setting the adventitious C 1s peak to 284.8 eV.
-
High-resolution spectra are analyzed using specialized software. The peaks are fitted with synthetic peak shapes (e.g., Gaussian-Lorentzian functions) to deconvolve overlapping components.[15]
-
Copper Valence State: The Cu 2p spectrum is the primary indicator.
-
Cu⁺ (Cuprous): A symmetric Cu 2p₃/₂ peak is observed at a binding energy of approximately 932.2 - 932.8 eV .[14][16] Crucially, Cu⁺ states do not exhibit the strong satellite peaks characteristic of Cu²⁺.[16]
-
Cu²⁺ (Cupric): The Cu 2p₃/₂ peak appears at a higher binding energy, typically ~934.5 eV .[15][17] It is accompanied by strong "shake-up" satellite peaks at binding energies of ~940-945 eV.
-
-
The relative concentrations of Cu⁺ and Cu²⁺ can be quantified from the integrated areas of the corresponding fitted peaks.[2]
-
Data Presentation: XPS Binding Energies for Copper Sulfides
The following table summarizes experimentally observed Cu 2p₃/₂ binding energies for various copper sulfide compounds, which are indicative of the copper valence state.
| Compound/Phase | Reported Cu 2p₃/₂ Binding Energy (eV) | Inferred Copper Valence State | Citation(s) |
| CuS (Covellite) | 932.4 | Cu⁺ | [14] |
| Cu₂S (Chalcocite) | ~932.7 | Cu⁺ | [16] |
| Cu₉S₅ (Digenite) | 932.8 (Cu⁺ component), 934.5 (Cu²⁺ component) | Mixed Cu⁺ and Cu²⁺ | [14] |
| Cu₇S₄ (Roxbyite) | 161.8 (S 2p₃/₂) | Cu⁺ (Inferred) | [15] |
| AgCuS | 932.5 | Cu⁺ | [16] |
| Ag₃CuS₂ | 932.7 | Cu⁺ | [16] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining copper valence state via XPS.
Logical Relationship Diagram
Caption: Relationship between stoichiometry and Cu valence state.
References
- 1. Copper sulfide - Wikipedia [en.wikipedia.org]
- 2. Surface Structure to Tailor the Electrochemical Behavior of Mixed-Valence Copper Sulfides during Water Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper monosulfide - Wikipedia [en.wikipedia.org]
- 4. Copper sulfide (Cu2S) | Cu2S | CID 10130093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Copper(I) sulfide - Wikipedia [en.wikipedia.org]
- 6. brainly.in [brainly.in]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arxiv.org [arxiv.org]
- 13. upcommons.upc.edu [upcommons.upc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Structural studies of copper sulfide films: effect of ambient atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An assessment of silver copper sulfides for photovoltaic applications: theoretical and experimental insights - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C6TA03376H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stoichiometries of Copper Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stoichiometries of copper sulfide (B99878) (CuxSy), a versatile class of compounds with significant potential in various scientific and therapeutic applications. This document details the diverse crystalline phases, their specific properties, established experimental protocols for their synthesis, and the intricate relationships between these different forms.
Introduction to Copper Sulfide Stoichiometry
Copper sulfides are a group of chemical compounds composed of copper and sulfur, exhibiting a wide range of stoichiometries.[1] This variability arises from the ability of copper to exist in different oxidation states and the complex bonding environments within the crystal lattice. These compounds are found naturally as minerals and can also be synthesized in the laboratory.[2] The precise stoichiometry of copper sulfide dictates its physical and chemical properties, including its electrical conductivity, optical absorption, and catalytic activity, making it a subject of intense research for applications in electronics, renewable energy, and biomedicine.
Known Stoichiometries of Copper Sulfide
The copper-sulfur system is characterized by a variety of stable and metastable phases, each with a unique crystal structure and composition. The table below summarizes the key quantitative data for the most well-documented copper sulfide stoichiometries.
| Mineral Name | Chemical Formula | Cu:S Ratio | Crystal System | Space Group | Specific Gravity (g/cm³) |
| Chalcocite | Cu₂S | 2 | Monoclinic (low temp.), Hexagonal (high temp.) | P2₁/c (low temp.), P6₃/mmc (high temp.) | 5.5 - 5.8[3][4] |
| Djurleite | Cu₃₁S₁₆ (or ~Cu₁.₉₄S) | ~1.94 | Monoclinic | P2₁/n | ~5.63[5] |
| Digenite | Cu₉S₅ (or ~Cu₁.₈S) | 1.8 | Trigonal (low temp.), Cubic (high temp.) | R-3m (low temp.), Fm-3m (high temp.) | ~5.6[6] |
| Anilite | Cu₇S₄ | 1.75 | Orthorhombic | ||
| Covellite | CuS | 1 | Hexagonal | P6₃/mmc | 4.6 - 4.8[7] |
| Villamaninite | CuS₂ | 0.5 | |||
| Yarrowite | Cu₉S₈ | 1.125 | |||
| Spionkopite | Cu₃₉S₂₈ | ~1.39 | |||
| Geerite | Cu₈S₅ | 1.6 |
Experimental Protocols for Synthesis
The synthesis of specific copper sulfide phases with controlled stoichiometry and morphology is crucial for their application. Below are detailed protocols for the synthesis of three prominent copper sulfide stoichiometries.
Synthesis of Covellite (CuS) Nanoparticles via Hydrothermal Method
This protocol describes the synthesis of hexagonal covellite (CuS) nanoparticles.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Thiourea (B124793) (CH₄N₂S)
-
Deionized water
Procedure:
-
Dissolve 2 mmol of copper(II) chloride dihydrate in 60 ml of deionized water to form a pale green solution.
-
Add 5 mmol of thiourea to the solution.
-
Stir the mixture vigorously for 1 hour to ensure homogeneity.
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 150°C for 24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by filtration.
-
Wash the precipitate several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C.
Synthesis of Digenite (Cu₁.₈S) Dendrites via Hydrothermal Method
This protocol details the synthesis of digenite (Cu₁.₈S) with a dendritic morphology using thiamine (B1217682) hydrochloride as both a sulfur source and a structure-directing agent.[8]
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Thiamine hydrochloride
-
Deionized water
Procedure:
-
Dissolve 0.5 g of thiamine hydrochloride in 60 ml of distilled water.
-
Add 0.073 g of Cu(NO₃)₂·3H₂O to the solution and stir for 10 minutes.[8]
-
Transfer the mixture to a 100 mL Teflon-lined stainless-steel autoclave.[8]
-
Seal the autoclave and maintain it at 180°C for 24 hours.[8]
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product with distilled water and ethanol.
-
Dry the final product in a vacuum oven at 60°C for 4 hours.
Synthesis of Chalcocite (Cu₂S) Nanocrystals
This protocol describes a method for synthesizing hexagonal chalcocite (Cu₂S) nanocrystals.[9]
Materials:
-
Copper(II) acetylacetonate (B107027) (Cu(acac)₂)
-
Sulfur powder
Procedure:
-
In a three-neck flask, combine 1.0 mmol of Cu(acac)₂ and 0.5 mmol of sulfur powder with oleylamine.
-
Heat the mixture under a nitrogen atmosphere with stirring. The temperature and reaction time can be varied to control the size and phase of the resulting nanocrystals. A typical condition is heating to 200-250°C for 1-2 hours.
-
After the reaction, cool the mixture to room temperature.
-
Add excess ethanol to precipitate the nanocrystals.
-
Centrifuge the mixture to collect the nanocrystals.
-
Wash the nanocrystals with a mixture of hexane (B92381) and ethanol to remove excess oleylamine and unreacted precursors.
-
Dry the purified nanocrystals under vacuum.
Characterization of Copper Sulfide Phases
The synthesized copper sulfide materials are typically characterized by a suite of analytical techniques to determine their stoichiometry, crystal structure, morphology, and purity.
Key Characterization Techniques:
-
X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the crystal structure and crystallite size.
-
Scanning Electron Microscopy (SEM): Provides information on the surface morphology and microstructure of the material.
-
Transmission Electron Microscopy (TEM): Offers high-resolution imaging of the nanoparticle size, shape, and lattice structure.
-
Energy-Dispersive X-ray Spectroscopy (EDS): Used in conjunction with SEM or TEM to determine the elemental composition and confirm the Cu:S ratio.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and oxidation states of copper and sulfur at the surface of the material.
Phase Relationships and Transformations
The various stoichiometries of copper sulfide are interconnected through a series of temperature- and composition-dependent phase transformations. Understanding these relationships is critical for synthesizing and utilizing these materials effectively. For instance, anilite (Cu₇S₄) is stable at room temperature but decomposes into high digenite and covellite above 70°C.[10] Digenite itself undergoes a phase transition from a low-temperature trigonal form to a high-temperature cubic form.[6] The diagram below illustrates the key relationships between some of the common copper sulfide phases.
Caption: Phase relationships of common copper sulfide stoichiometries.
Conclusion
The diverse stoichiometries of copper sulfide offer a rich platform for scientific investigation and technological innovation. The ability to precisely control the synthesis of these materials opens up new avenues for the development of advanced materials with tailored properties for a wide range of applications, from next-generation electronics to novel therapeutic agents. This guide provides a foundational understanding of the core principles governing the formation and characteristics of these fascinating compounds.
References
- 1. contrib.andrew.cmu.edu [contrib.andrew.cmu.edu]
- 2. scielo.br [scielo.br]
- 3. Chalcocite - Wikipedia [en.wikipedia.org]
- 4. Chalcocite Mineral Data [webmineral.com]
- 5. Djurleite - Wikipedia [en.wikipedia.org]
- 6. Digenite - Wikipedia [en.wikipedia.org]
- 7. Covellite - Wikipedia [en.wikipedia.org]
- 8. A simple approach to the synthesis of Cu1.8S dendrites with thiamine hydrochloride as a sulfur source and structure-directing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precursor-driven selective synthesis of hexagonal chalcocite (Cu2S) nanocrystals: structural, optical, electrical and photocatalytic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Methodological & Application
Application Notes and Protocols: CuS Nanoparticles in Cancer Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper sulfide (B99878) (CuS) nanoparticles have emerged as highly promising agents for photothermal therapy (PTT) in cancer treatment. Their strong near-infrared (NIR) absorbance, high photothermal conversion efficiency, low cost, and straightforward synthesis make them an attractive alternative to other photothermal agents like gold nanostructures.[1][2][3] Upon irradiation with NIR laser light, typically around 808 nm or 980 nm, CuS nanoparticles rapidly convert light energy into heat, inducing localized hyperthermia in tumor tissues and leading to cancer cell death.[4][5] This document provides detailed application notes and experimental protocols for the use of CuS nanoparticles in cancer photothermal therapy, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
The primary mechanism of CuS nanoparticle-mediated photothermal therapy is the generation of localized heat (hyperthermia) upon NIR laser irradiation. This process, known as the photothermal effect, is attributed to the localized surface plasmon resonance of the nanoparticles.[6][7] The generated heat increases the temperature of the surrounding tumor microenvironment, leading to irreversible cellular damage and apoptosis or necrosis of cancer cells.[4][8] Additionally, the heating effect and the release of copper ions in the acidic tumor microenvironment can lead to the generation of reactive oxygen species (ROS), contributing to a combined photothermal and photodynamic therapeutic effect.[4][5]
Key Advantages of CuS Nanoparticles in PTT
-
High Photothermal Conversion Efficiency: Efficiently convert NIR light into heat for effective tumor ablation.[7][9]
-
Strong NIR Absorbance: Exhibit significant light absorption in the "biological window" (700-1100 nm), allowing for deep tissue penetration of the laser.[7]
-
Biocompatibility and Biodegradability: Can be functionalized with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve stability and circulation time.[10][11] Studies have shown that some CuS nanoparticles can be gradually degraded and cleared from the body.[12]
-
Cost-Effectiveness and Facile Synthesis: Relatively inexpensive and simple to synthesize compared to other nanomaterials like gold nanoparticles.[1][13]
-
Versatility for Combination Therapy: Can be integrated with other therapeutic modalities such as chemotherapy, immunotherapy, and photodynamic therapy for synergistic anti-cancer effects.[12][14][15][16][17]
Data Presentation: Properties of CuS Nanoparticles for PTT
The following tables summarize key quantitative data for various CuS nanoparticle formulations used in cancer photothermal therapy.
| Nanoparticle Formulation | Size (nm) | NIR Laser Wavelength (nm) | Laser Power Density (W/cm²) | Photothermal Conversion Efficiency (%) | Cell Line | In Vivo Model | Reference |
| PEG-DA-CuS NPs | Not Specified | 1064 | Not Specified | High | HeLa | Mice | [10] |
| Hollow CuS Nanoparticles (PEG-HCuSNPs) | ~50 | 900 | 2.0 | Not Specified | 4T1 | BALB/c mice | [12][18] |
| BSA-CuS Nanoparticles | ~30 | 980 | 1.5 - 2.0 | 24.68 | H22 | Kunming mice | [1][8] |
| CuS@MSN-DOX | Not Specified | Not Specified | Not Specified | Favorable | Not Specified | Mice | [3] |
| Afrt-CuS Nanoparticles | Ultrasmall | 808 | 1.5 | High | Not Specified | Not Specified | [19] |
| CuS-PNIPAm NPs | Not Specified | 808 | Not Specified | High | S. aureus, E. coli | Not Specified | [7] |
| PEG-GO/CuS | Not Specified | Not Specified | 1.0 | High | Cervical Cancer Cells | Mice | [15] |
Experimental Protocols
Protocol 1: Synthesis of PEGylated CuS Nanoparticles
This protocol describes a general method for synthesizing polyethylene glycol (PEG)-functionalized CuS nanoparticles, a common approach to enhance biocompatibility and stability.
Materials:
-
Copper (II) chloride (CuCl₂)
-
Sodium sulfide (Na₂S)
-
Polyethylene glycol (PEG) derivative with a thiol group (e.g., SH-PEG-OCH₃)
-
Deionized (DI) water
-
Nitrogen gas
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Prepare an aqueous solution of CuCl₂ (e.g., 10 mM) in a three-neck flask.
-
Add the PEG derivative to the CuCl₂ solution under vigorous stirring. The molar ratio of CuCl₂ to PEG can be optimized.
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.
-
Under nitrogen protection, rapidly inject a stoichiometric amount of Na₂S solution (e.g., 10 mM) into the flask with vigorous stirring.
-
A color change to dark brown/black indicates the formation of CuS nanoparticles.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or a slightly elevated temperature.
-
Purify the synthesized PEG-CuS nanoparticles by dialysis against DI water for 48 hours, changing the water frequently to remove unreacted precursors and byproducts.
-
Characterize the nanoparticles for size, morphology, and concentration using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and UV-Vis-NIR Spectroscopy.
Protocol 2: In Vitro Photothermal Therapy and Cytotoxicity Assay
This protocol details the procedure for evaluating the photothermal efficacy and cytotoxicity of CuS nanoparticles on cancer cells in vitro.
Materials:
-
Cancer cell line (e.g., HeLa, 4T1, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
PEG-CuS nanoparticle dispersion
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay kit
-
96-well plates
-
NIR laser system (e.g., 808 nm or 980 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Incubation: Remove the culture medium and add fresh medium containing various concentrations of PEG-CuS nanoparticles. Include a control group with medium only. Incubate for a predetermined time (e.g., 4-24 hours).
-
NIR Laser Irradiation: After incubation, wash the cells with PBS to remove non-internalized nanoparticles. Add fresh medium.
-
Expose the designated wells to NIR laser irradiation for a specific duration (e.g., 5-10 minutes) at a defined power density (e.g., 1.0-2.0 W/cm²). Include control groups that are not irradiated.
-
Cytotoxicity Assessment (MTT/WST-8 Assay):
-
After irradiation, incubate the cells for another 24-48 hours.
-
Add MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol 3: In Vivo Photothermal Therapy in a Murine Cancer Model
This protocol outlines a general procedure for assessing the in vivo anticancer efficacy of CuS nanoparticles in a tumor-bearing mouse model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneously implanted tumors)
-
Sterile PEG-CuS nanoparticle dispersion in PBS
-
NIR laser system with a fiber optic cable
-
Infrared (IR) thermal camera
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomly divide the mice into different treatment groups (e.g., Saline, Saline + Laser, PEG-CuS NPs only, PEG-CuS NPs + Laser).
-
Nanoparticle Administration: Administer the PEG-CuS nanoparticle dispersion to the mice via intratumoral or intravenous injection.
-
Biodistribution (Optional): At various time points post-injection, biodistribution can be assessed using techniques like PET imaging if radiolabeled CuS nanoparticles are used.[11]
-
NIR Laser Irradiation: At the time of peak tumor accumulation (determined from biodistribution studies, typically 24 hours post-injection), anesthetize the mice.
-
Irradiate the tumor region with the NIR laser at a specific power density and duration.
-
Monitor the temperature of the tumor surface using an IR thermal camera during irradiation.
-
Therapeutic Efficacy Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the mice for any adverse effects.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice.
-
Histological Analysis: Excise the tumors and major organs (liver, spleen, kidneys, lungs, heart) for histological analysis (e.g., H&E staining, TUNEL assay) to assess tumor necrosis, apoptosis, and potential organ toxicity.[10]
Visualizations
Signaling Pathway: CuS Nanoparticle-Mediated Photothermal and Photodynamic Therapy
Caption: Mechanism of CuS nanoparticle-mediated cancer therapy.
Experimental Workflow: In Vivo Photothermal Therapy
Caption: Workflow for in vivo photothermal therapy experiments.
Logical Relationship: Synergistic Cancer Therapy with CuS Nanoparticles
Caption: Combination therapies using CuS nanoparticles.
Safety and Toxicology
While CuS nanoparticles are generally considered to have good biocompatibility, it is crucial to assess their potential toxicity.[1] Copper is an essential trace element, but excess free copper ions can be toxic.[18][20] The toxicity of CuS nanoparticles is influenced by factors such as size, surface coating, and dissolution rate in the physiological environment.[20][21] Biodistribution studies have shown that PEGylated CuS nanoparticles can accumulate in organs of the reticuloendothelial system (RES), such as the liver and spleen.[11][18] Therefore, comprehensive toxicological evaluations, including in vitro cytotoxicity assays on various cell lines and in vivo long-term toxicity studies, are essential before clinical translation.[21][22]
References
- 1. BSA-directed synthesis of CuS nanoparticles as a biocompatible photothermal agent for tumor ablation in vivo - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Biocompatible CuS-based nanoplatforms for efficient photothermal therapy and chemotherapy in vivo - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. CuS nanoagents for photodynamic and photothermal therapies: Phenomena and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CuS nanoagents for photodynamic and photothermal therapies: Phenomena and possible mechanisms - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Photothermal effects of CuS-BSA nanoparticles on H22 hepatoma-bearing mice [frontiersin.org]
- 9. Facile synthesis of CuS mesostructures with high photothermal conversion efficiency - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Tailor-made PEG-DA-CuS nanoparticles enriched in tumor with the aid of retro Diels–Alder reaction triggered by their intrinsic photothermal property - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Based Nanomaterials for Image-Guided Cancer Therapy – ScienceOpen [scienceopen.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper sulfide nanostructures: synthesis and biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08414C [pubs.rsc.org]
- 14. "DEVELOPMENT OF COPPER SULFIDE NANOPARTICLES FOR PHOTOTHERMAL AND CHEMO" by Yajuan Li [digitalcommons.uri.edu]
- 15. Multifunctional PEG-GO/CuS nanocomposites for near-infrared chemo-photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vivo synergistic tumor therapies based on copper sulfide photothermal therapeutic nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comparative Study of Hollow Copper Sulfide Nanoparticles and Hollow Gold Nanospheres on Degradability and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticles with PDT and PTT synergistic properties working with dual NIR-light source simultaneously - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09954F [pubs.rsc.org]
- 20. dovepress.com [dovepress.com]
- 21. Comparative toxicity and biodistribution of copper nanoparticles and cupric ions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative toxicity and biodistribution of copper nanoparticles and cupric ions in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aqueous Synthesis of Thiol-Stabilized Copper Sulfide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the aqueous synthesis of thiol-stabilized copper sulfide (B99878) (CuS) nanoparticles. The methodologies described herein are reproducible and yield nanoparticles with properties suitable for various biomedical applications, including drug delivery and photothermal therapy.
Introduction
Copper sulfide nanoparticles have garnered significant interest in the biomedical field due to their unique optical properties, low cost, and minimal cytotoxicity.[1] Their strong absorbance in the near-infrared (NIR) region makes them excellent candidates for photothermal therapy (PTT), a non-invasive cancer treatment that utilizes heat generated from light to ablate tumor cells.[1][2][3][4] The aqueous synthesis of CuS nanoparticles using thiol-containing ligands provides a straightforward and green approach to producing stable and biocompatible nanostructures. Thiols, such as thioglycolic acid (TGA), glutathione (B108866) (GSH), and L-cysteine (B1669680), act as capping agents, controlling the size of the nanoparticles and preventing their aggregation in aqueous media.[5][6][7][8]
Applications in Drug Development
Thiol-stabilized CuS nanoparticles offer several advantages for drug development:
-
Photothermal Therapy: Their ability to absorb NIR light and convert it into heat can be harnessed to selectively destroy cancer cells.[1][2] This localized heating can also enhance the efficacy of co-administered chemotherapeutic agents.[3]
-
Drug Delivery: The nanoparticle surface can be functionalized for targeted drug delivery. The thiol ligands themselves provide functional groups (e.g., carboxylic acids, amines) that can be used for bioconjugation.
-
Bioimaging: Some thiol-stabilized copper sulfide nanoparticles exhibit fluorescence, enabling their use as imaging agents to track their distribution in vitro and in vivo.[7]
Experimental Protocols
This section details the synthesis of thiol-stabilized copper sulfide nanoparticles using three different capping agents: Thioglycolic Acid (TGA), Glutathione (GSH), and L-Cysteine.
Protocol 1: Synthesis of Thioglycolic Acid (TGA)-Stabilized CuS Nanoparticles
This protocol is adapted from a method for producing stable CuS nanoparticles with a distinct excitonic absorption.[5][9][10]
Materials:
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Thioglycolic acid (TGA)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Isopropanol
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter
-
Centrifuge
Procedure:
-
Prepare a 0.025 M solution of CuSO₄·5H₂O in deionized water.
-
In a separate flask, prepare a TGA solution with a desired Cu²⁺:TGA molar ratio (e.g., 1:6).
-
Adjust the pH of the TGA solution to 10.6–11.0 using 1.0 M NaOH.
-
Transfer 20.0 mL of the CuSO₄ solution to the two-neck round-bottom flask and heat to 100 °C for 5 minutes under gentle stirring.
-
Add the pH-adjusted TGA solution dropwise to the preheated Cu²⁺ solution over approximately 5 minutes.
-
After complete addition, seal the second neck of the flask and reflux the reaction mixture for 6 hours.
-
Cool the resulting CuS nanoparticle solution to room temperature.
-
Purify the nanoparticles by sequential washing with deionized water and isopropanol, followed by centrifugation at 5000 rpm for 15 minutes for each wash.
-
Resuspend the final pellet in the desired aqueous buffer for storage and further use.
Protocol 2: Synthesis of Glutathione (GSH)-Stabilized CuS Nanoparticles
This protocol describes a simple reduction process to obtain glutathione-capped copper sulfide nanoparticles.[6]
Materials:
-
Copper (II) chloride dihydrate (CuCl₂·2H₂O)
-
Glutathione (GSH)
-
Sodium diethyldithiocarbamate (B1195824) (SDDTC)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
pH meter
Procedure:
-
Introduce a solution of GSH (2.4 µmols) into the three-necked round-bottom flask and stir at room temperature.
-
Add a solution of CuCl₂·2H₂O (0.6 µmols) dropwise to the GSH solution.
-
Continue stirring for one minute, then add a solution of SDDTC (1.2 µmols) dropwise.
-
Adjust the pH of the reaction mixture to 9.0 by the dropwise addition of a 1 M NaOH solution.
-
Allow the reaction to proceed at the desired temperature to control nanoparticle size.
-
Purify the resulting nanoparticles via dialysis or centrifugation.
Protocol 3: Synthesis of L-Cysteine-Stabilized Cu₂S Nanoparticles
This protocol outlines a one-pot, green synthesis method for fluorescent copper sulfide nanoparticles at physiological temperature.[7]
Materials:
-
Copper (II) chloride (CuCl₂)
-
L-cysteine
-
Borax-citrate buffer (pH 9.4)
-
Deionized water
Equipment:
-
Incubator with constant stirring
-
Dialysis tubing cellulose (B213188) membranes
Procedure:
-
Prepare the following solutions: 0.3 mM CuCl₂ and 14 mM L-cysteine.
-
In a suitable vessel, mix the CuCl₂ and L-cysteine solutions in borax-citrate buffer (pH 9.4).
-
Incubate the solution at 37 °C with constant stirring for 12 hours. The solution will change color from colorless to golden brown, indicating nanoparticle formation.
-
Purify the samples by dialysis using dialysis tubing cellulose membranes to remove remaining salts and reagents.
Data Presentation
The following tables summarize the key synthesis parameters and resulting nanoparticle characteristics from the literature.
Table 1: Synthesis Parameters for Thiol-Stabilized Copper Sulfide Nanoparticles
| Stabilizing Agent | Copper Salt | Cu:Thiol Molar Ratio | pH | Temperature (°C) | Reaction Time (h) | Reference |
| Thioglycolic Acid | CuSO₄·5H₂O | 1:6 (optimized) | 10.6 - 11.0 | 100 | 6 | [5][9][10] |
| Glutathione | CuCl₂·2H₂O | 1:4 | 9.0 | Room Temp. / Elevated | Not Specified | [6] |
| L-Cysteine | CuCl₂ | ~1:47 | 9.4 | 37 | 12 | [7] |
Table 2: Characterization of Thiol-Stabilized Copper Sulfide Nanoparticles
| Stabilizing Agent | Average Size (nm) | Absorption Max (nm) | Emission Max (nm) | Crystalline Phase | Reference |
| Thioglycolic Acid | Not specified | 312 | - | Covellite (hexagonal) | [5][9][10] |
| Glutathione | 4.5 ± 0.2 / 25 ± 0.6 | ~470 and ~700 | - | Not specified | [6][11] |
| L-Cysteine | 8 - 12 | 410 | 520 | Chalcocite (hexagonal) | [7] |
Visualizations
Experimental Workflow for Aqueous Synthesis of Thiol-Stabilized CuS Nanoparticles
References
- 1. Copper sulfide nanoparticles for photothermal ablation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Photothermal effects of CuS-BSA nanoparticles on H22 hepatoma-bearing mice [frontiersin.org]
- 3. Photothermal therapy of copper incorporated nanomaterials for biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "DEVELOPMENT OF COPPER SULFIDE NANOPARTICLES FOR PHOTOTHERMAL AND CHEMO" by Yajuan Li [digitalcommons.uri.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the interaction of l-cysteine capped CuS nanoparticles with bovine serum albumin (BSA): a spectroscopic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
Biogenic Synthesis of Cuprous Sulfide Nanoparticles Using Bacteria: Applications and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biogenic synthesis of cuprous sulfide (B99878) (Cu₂S) nanoparticles using bacteria. This environmentally friendly approach offers a promising alternative to conventional chemical synthesis methods, yielding nanoparticles with significant potential in various biomedical applications, including drug delivery and antimicrobial therapies.
Introduction to Biogenic Cuprous Sulfide Nanoparticles
This compound nanoparticles are gaining increasing attention in the biomedical field due to their unique physicochemical properties. The use of bacteria as "bio-factories" for the synthesis of these nanoparticles presents a green, cost-effective, and scalable manufacturing process. Bacterial synthesis can occur through two primary mechanisms: intracellularly, where nanoparticles are formed within the bacterial cell, or extracellularly, where nanoparticles are produced in the culture medium through the action of secreted enzymes and metabolites. These biogenically synthesized nanoparticles often exhibit enhanced biocompatibility and stability due to a coating of bacterial biomolecules.
Applications in Research and Drug Development
Bacterially synthesized this compound nanoparticles have demonstrated significant potential in several key areas of biomedical research and drug development:
-
Antimicrobial Agents: These nanoparticles exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. Their mechanism of action often involves the generation of reactive oxygen species (ROS) and disruption of the bacterial cell membrane[1][2].
-
Drug Delivery Systems: The nanoparticles can be functionalized and loaded with therapeutic agents for targeted drug delivery. Their small size allows for potential penetration of biological barriers, and their biocompatible surface coating can reduce cytotoxicity.
-
Photothermal Therapy: this compound nanoparticles are known to absorb near-infrared (NIR) light and convert it into heat, a property that can be exploited for the photothermal ablation of cancer cells and bacteria.
Quantitative Data Summary
The characteristics of biogenically synthesized this compound nanoparticles can vary depending on the bacterial species and synthesis conditions. The following tables summarize key quantitative data from various studies.
Table 1: Characteristics of Bacterially Synthesized Copper/Copper Sulfide Nanoparticles
| Bacterial Species | Synthesis Method | Nanoparticle Type | Average Size (nm) | Morphology | Reference |
| Pseudomonas stutzeri | Intracellular | Copper | 50-150 | Cubical and Spherical | |
| Salmonella typhimurium | Extracellular (Supernatant) | Copper | 49 | Spherical | [3] |
| Antarctic Bacterial Strains | Extracellular | Copper Oxide | ~30 | Monodispersed, Spherical | [4] |
| Escherichia coli | Extracellular (Extract) | Copper Oxide | ~5 | Spherical | [5] |
| Sulfate-Reducing Bacteria | Biogenic H₂S mediated | Copper Sulfide | < 50 | Aggregated, Euhedral | [6] |
Table 2: Antimicrobial Efficacy of Copper Sulfide Nanoparticles
| Nanoparticle Type | Target Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |
| N-lauryltyramine capped CuS NPs | Escherichia coli | 12.5 µM | [1][2][7] |
| N-lauryltyramine capped CuS NPs | Staphylococcus aureus | 12.5 µM | [1][2][7] |
| Myrtle leaf extract synthesized CuS NPs | Escherichia coli | 0.2614 x 10⁻¹ M | [8] |
| Myrtle leaf extract synthesized CuS NPs | Staphylococcus aureus | 0.1307 x 10⁻¹ M | [8] |
Experimental Protocols
Detailed methodologies for the key experiments in the biogenic synthesis and characterization of this compound nanoparticles are provided below.
Protocol 1: Extracellular Synthesis of this compound Nanoparticles
This protocol is adapted from methods for synthesizing copper nanoparticles using bacterial supernatants, with the addition of a sulfur source.
Objective: To synthesize this compound nanoparticles using the cell-free supernatant of a bacterial culture.
Materials:
-
Bacterial strain (e.g., Pseudomonas fluorescens or Salmonella typhimurium)
-
Luria-Bertani (LB) broth
-
Copper (II) sulfate (B86663) (CuSO₄) solution (1 M)
-
Sodium sulfide (Na₂S) solution (1 M)
-
Sterile centrifuge tubes
-
Centrifuge
-
Incubator shaker
-
Spectrophotometer
-
Dialysis tubing (3 kDa MWCO)
Procedure:
-
Bacterial Culture: Inoculate 100 mL of sterile LB broth with the selected bacterial strain. Incubate at 37°C with shaking at 150 rpm for 24-48 hours until the culture reaches the late logarithmic or early stationary phase.
-
Preparation of Cell-Free Supernatant: Centrifuge the bacterial culture at 8,000 rpm for 15 minutes to pellet the bacterial cells. Carefully decant the supernatant into a sterile flask. This supernatant contains the necessary enzymes and metabolites for nanoparticle synthesis.
-
Nanoparticle Synthesis:
-
To 90 mL of the cell-free supernatant, add 1 mL of 1 M CuSO₄ solution to achieve a final concentration of 10 mM.
-
Incubate the mixture at 37°C with shaking at 150 rpm for 24 hours. A color change in the solution (e.g., to a brownish-red) indicates the formation of copper nanoparticles.
-
Subsequently, add 1 mL of 1 M Na₂S solution to the mixture to provide the sulfur source for the formation of this compound nanoparticles. A change to a darker precipitate is expected.
-
Continue the incubation for another 24 hours under the same conditions.
-
-
Purification of Nanoparticles:
-
Centrifuge the reaction mixture at 10,000 rpm for 30 minutes to pellet the synthesized this compound nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet three times with sterile deionized water to remove any residual media components.
-
Resuspend the final pellet in a minimal volume of deionized water and transfer to dialysis tubing.
-
Dialyze against deionized water for 24 hours to further purify the nanoparticles.
-
-
Characterization: Characterize the purified nanoparticles using the techniques described in section 5.
Protocol 2: Intracellular Synthesis of this compound Nanoparticles
This protocol is based on the principles of microbial biomineralization.
Objective: To synthesize this compound nanoparticles within bacterial cells.
Materials:
-
Bacterial strain known for metal accumulation (e.g., a copper-resistant strain or sulfate-reducing bacteria)
-
Appropriate growth medium for the selected strain
-
Copper (II) sulfate (CuSO₄) solution (1 M)
-
Sodium sulfide (Na₂S) solution (1 M) or a sulfate source for SRB
-
Sterile centrifuge tubes
-
Centrifuge
-
Incubator shaker
-
Lysozyme (B549824) or sonicator for cell lysis
-
Phosphate buffered saline (PBS)
Procedure:
-
Bacterial Culture: Grow the selected bacterial strain in its appropriate medium to the mid-logarithmic phase of growth.
-
Induction of Nanoparticle Synthesis:
-
Introduce a sub-lethal concentration of CuSO₄ to the bacterial culture (the optimal concentration should be determined empirically for the specific strain).
-
If not using a sulfate-reducing bacterium, also add a source of sulfide, such as a low concentration of Na₂S. For SRB, ensure the medium contains an adequate sulfate source.
-
Continue to incubate the culture for 48-72 hours.
-
-
Harvesting of Cells: Centrifuge the culture at 8,000 rpm for 15 minutes to collect the bacterial cells containing the intracellular nanoparticles.
-
Washing: Wash the cell pellet three times with PBS to remove extracellular components.
-
Cell Lysis and Nanoparticle Extraction:
-
Resuspend the cell pellet in a lysis buffer containing lysozyme and incubate to break down the cell walls. Alternatively, use a sonicator to disrupt the cells.
-
Centrifuge the lysate at high speed (e.g., 15,000 rpm) to pellet the dense nanoparticles and cell debris.
-
-
Purification: Wash the nanoparticle-containing pellet multiple times with deionized water. Further purification steps, such as density gradient centrifugation, may be necessary to separate the nanoparticles from cellular debris.
-
Characterization: Analyze the purified nanoparticles as described in section 5.
Characterization of Biogenic this compound Nanoparticles
A comprehensive characterization of the synthesized nanoparticles is crucial to understand their properties and potential applications.
Table 3: Recommended Characterization Techniques
| Technique | Purpose |
| UV-Visible Spectroscopy | To confirm the formation of nanoparticles by observing the surface plasmon resonance (SPR) peak. |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles. High-resolution TEM can provide information on the crystalline structure. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and aggregation of the nanoparticles. |
| Energy Dispersive X-ray Spectroscopy (EDX) | To determine the elemental composition of the nanoparticles, confirming the presence of copper and sulfur. |
| X-ray Diffraction (XRD) | To analyze the crystalline structure and phase purity of the this compound nanoparticles. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups on the surface of the nanoparticles, which can provide insights into the biomolecules involved in capping and stabilization. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. |
Signaling Pathways and Experimental Workflows
The biogenic synthesis of this compound nanoparticles involves complex biochemical pathways within the bacteria. The following diagrams illustrate a generalized workflow for the synthesis process and a conceptual signaling pathway for sulfide production.
Conclusion
The biogenic synthesis of this compound nanoparticles using bacteria offers a versatile and sustainable platform for producing advanced nanomaterials for biomedical applications. The protocols and data presented in this document provide a foundation for researchers to explore this exciting field. Further optimization of bacterial strains and synthesis conditions will undoubtedly lead to the development of novel nanoparticle-based therapies with enhanced efficacy and safety profiles.
References
- 1. Synthesis of copper sulfide nanoparticles and evaluation of in vitro antibacterial activity and in vivo therapeutic effect in bacteria-infected zebraf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05636B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Extracellular synthesis of copper nanoparticles using culture supernatants of Salmonella typhimurium – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biogenic Synthesis of Copper Nanoparticles Using Bacterial Strains Isolated from an Antarctic Consortium Associated to a Psychrophilic Marine Ciliate: Characterization and Potential Application as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of copper sulfide nanoparticles and evaluation of in vitro antibacterial activity and in vivo therapeutic effect in bacteria-infected zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cuprous Sulfide (Cu₂S) as a High-Performance Electrode Material for Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supercapacitors are emerging as critical energy storage devices, bridging the gap between traditional capacitors and batteries by offering high power density, rapid charge-discharge cycles, and long operational lifetimes.[1][2] The performance of a supercapacitor is intrinsically linked to its electrode materials.[1] While carbon-based materials are widely used, they often exhibit low specific capacitance.[1] Transition metal sulfides, particularly copper sulfides, have garnered significant attention due to their excellent electrical conductivity, wide voltage range, high specific capacitance, and the natural abundance of copper.[1][3] Among the various copper sulfides, cuprous sulfide (B99878) (Cu₂S) is a promising candidate owing to its high theoretical specific capacity and conductivity.[1]
These application notes provide a comprehensive overview of the synthesis, characterization, and application of cuprous sulfide and other copper sulfides as electrode materials for supercapacitors. Detailed protocols for synthesis and electrochemical evaluation are provided to facilitate research and development in this area.
Data Presentation: Electrochemical Performance of Copper Sulfide-Based Supercapacitor Electrodes
The following table summarizes the key performance metrics of various copper sulfide-based electrode materials as reported in the literature. This allows for a comparative analysis of their supercapacitive properties.
| Electrode Material | Synthesis Method | Specific Capacitance (F/g) | Current Density/Scan Rate | Cycling Stability (% retention after cycles) | Energy Density (Wh/kg) | Power Density (W/kg) | Reference |
| Cu₂S Microspheres | Hydrothermal | 444.2 | 1 A/g | 87% after 6000 | - | - | [1] |
| Cu₂S Nanosheets | Solution Combustion | 677 | 1 A/g | 86% after 6500 (Asymmetric) | 42.3 (Asymmetric) | - | [1] |
| Cu₂S Nanorods on Cu Foam | In-Situ Growth | 814 | 1 A/g | 95.9% after 5000 | - | - | [1] |
| Nail-like Cu₂S Nanoarrays | - | 1219 | 5 mA/cm² | 92% after 5000 | - | - | [4] |
| Cu₂S/Cu//AC | - | 1044 | 1.5 A/g | ~90% after 3000 | - | - | [5] |
| CuS Nanoflowers | Chemical Bath Deposition | 1818.2 | 5 mV/s | 92% after 2000 | - | - | [1] |
| CuS Hollow Nanocages | Sacrificial Template | 843 | 1 A/g | 89.2% after 4000 | - | - | [1] |
| CuS Nanoparticles | Solvothermal | 656.8 | 1 A/g | 92.8% after 5000 | - | - | [1] |
| Cu₁.₈S Nanoflowers | Solvothermal | 1050 | 1 A/g | - | - | - | [1] |
| Cu₁.₇₅S Nanowires | Hydrothermal | 400 | 10 mV/s | 95% after 5000 | 35 | 200 | [1] |
| Cu₇.₂S₄ Sub-microspheres | Hydrothermal (Ion Exchange) | 491.5 | 1 A/g | 82% after 1000 | - | - | [1][3] |
| Cu₇S₄ Nanotubelets | Green Sulfurization | 1110.65 F/cm² | 1 A/cm² | - | 168.42 W/cm² | 990.7 Wh/cm² | [6] |
| CuCo₂S₄ Nanograss@Ni foam | Hydrothermal | - | - | - | 31.88 | 3030 | [2] |
| CuCo₂S₄/N-doped graphene | - | 1005 | 1 A/g | - | - | - | [2] |
| Cu-Co Sulfide Flower-like | Hydrothermal | 592 | 1 A/g | 90.4% after 3000 | - | - | [7] |
| CuFeS₂ (Chalcopyrite) | SILAR | 537 | 10 mV/s | 93.5% | - | - | [8] |
Experimental Protocols
I. Synthesis of this compound (Cu₂S) Nanomaterials
Several methods are employed for the synthesis of Cu₂S with controlled morphologies. The hydrothermal method is widely used due to its simplicity and effectiveness in producing crystalline nanostructures.
A. Hydrothermal Synthesis of Cu₂S Microspheres
This protocol is adapted from a general hydrothermal synthesis procedure for transition metal sulfides.[9]
Materials:
-
Copper (II) chloride (CuCl₂) or Copper (II) nitrate (B79036) (Cu(NO₃)₂·3H₂O)
-
Thiourea (CH₄N₂S) or Sodium sulfide (Na₂S)
-
Deionized (DI) water
Procedure:
-
Dissolve a stoichiometric amount of the copper salt (e.g., CuCl₂) and the sulfur source (e.g., thiourea) in DI water in a beaker with vigorous stirring to form a homogeneous solution. The molar ratio of copper to sulfur can be varied to control the stoichiometry of the final product.[1]
-
Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-200°C) for a designated period (e.g., 12-24 hours).[1]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final Cu₂S powder in a vacuum oven at 60-80°C for several hours.
B. Chemical Bath Deposition (CBD) of CuS Nanostructures
The CBD method is a simple and cost-effective technique for depositing thin films of metal sulfides.[6]
Materials:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Thioacetamide (CH₃CSNH₂)
-
Citric acid (as a complexing agent)
-
Nickel foam (NF) or other conductive substrates
-
Deionized (DI) water
Procedure:
-
Clean the nickel foam substrate by sonicating it in acetone, ethanol, and DI water sequentially.
-
Prepare a chemical bath containing an aqueous solution of CuSO₄, thioacetamide, and citric acid.
-
Immerse the cleaned nickel foam into the solution.
-
Maintain the bath at a constant temperature (e.g., 60-80°C) for a specific duration (e.g., 30-120 minutes) to allow for the deposition of CuS onto the substrate.[6]
-
After deposition, remove the substrate from the bath, rinse it thoroughly with DI water, and dry it in an oven.
II. Fabrication of Supercapacitor Electrodes
Materials:
-
Synthesized Cu₂S powder
-
Carbon black (as a conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) (as a binder)
-
N-methyl-2-pyrrolidone (NMP) (as a solvent)
-
Nickel foam or carbon cloth (as a current collector)
Procedure:
-
Prepare a homogeneous slurry by mixing the active material (Cu₂S), carbon black, and PVDF in a weight ratio of 80:10:10 in NMP.
-
Stir the mixture overnight to ensure uniformity.
-
Coat the prepared slurry onto a pre-cleaned current collector (e.g., nickel foam).
-
Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.
-
Press the dried electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.
III. Electrochemical Characterization
The electrochemical performance of the fabricated electrodes is typically evaluated in a three-electrode or two-electrode system.
A. Three-Electrode System Setup:
-
Working Electrode: The prepared Cu₂S electrode.
-
Counter Electrode: A platinum wire or foil.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[7]
-
Electrolyte: An aqueous solution of potassium hydroxide (B78521) (KOH) (e.g., 2 M or 6 M) or sodium sulfate (Na₂SO₄).[1][10]
B. Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Performed within a specific potential window at various scan rates (e.g., 5-100 mV/s) to determine the capacitive behavior and redox reactions.[7]
-
Galvanostatic Charge-Discharge (GCD): Conducted at different current densities (e.g., 1-20 A/g) to calculate the specific capacitance, energy density, and power density.[7]
-
Electrochemical Impedance Spectroscopy (EIS): Measured over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the internal resistance and ion diffusion kinetics of the electrode.
Visualizations
Caption: Experimental workflow for Cu₂S supercapacitor electrode development.
Caption: Relationship between synthesis methods and Cu₂S morphologies.
Conclusion
This compound and other copper sulfides demonstrate significant potential as high-performance electrode materials for supercapacitors. Their excellent electrochemical properties, including high specific capacitance and good cycling stability, are attributed to their unique electronic structure and diverse morphologies. The choice of synthesis method plays a crucial role in determining the nanostructure and, consequently, the performance of the electrode material. The protocols outlined in these notes provide a foundation for researchers to explore and optimize copper sulfide-based materials for next-generation energy storage applications. Further research into composite materials, such as combining Cu₂S with conductive polymers or carbon nanomaterials, may lead to even greater enhancements in supercapacitor performance.[1]
References
- 1. Application of Copper–Sulfur Compound Electrode Materials in Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Effect of Copper Sulfide Stoichiometric Coefficient and Morphology on Electrochemical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Cuprous Sulfide for Photocatalytic Degradation of Organic Pollutants
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discharge of non-biodegradable organic pollutants from industrial and pharmaceutical sources into aquatic environments poses a significant threat to ecosystems and human health.[1][2][3] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as efficient and environmentally friendly methods for degrading these recalcitrant compounds.[2][3] Among various semiconductor photocatalysts, cuprous sulfide (B99878) (Cu₂S), a p-type semiconductor, has garnered attention due to its narrow band gap (1.2 eV), which allows for efficient absorption of visible light, making up a large portion of the solar spectrum.[4][5] Its low cost, non-toxicity, and chemical stability further enhance its appeal for large-scale environmental remediation applications.[6][7]
This document provides detailed application notes on the use of cuprous sulfide and its composites for the photocatalytic degradation of common organic pollutants. It includes protocols for catalyst synthesis, experimental procedures for photocatalysis, and a summary of performance data.
Experimental Protocols
Protocol 1: Synthesis of Cu₂S Nanoparticles (Sol-Gel Method)
This protocol describes a two-step sol-gel procedure for synthesizing Cu₂S and its heterostructures with metal oxides like WO₃ and SnO₂, which can enhance photocatalytic activity.[8][9]
Materials:
-
Tungsten (VI) chloride (WCl₆) or Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Thiourea (B124793) (CH₄N₂S)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized (DI) water
Procedure:
-
Metal Oxide Gel Preparation:
-
Dissolve WCl₆ or SnCl₄·5H₂O in isopropanol to form a 0.2 M solution.
-
Slowly add a 0.21 M NaOH solution dropwise to the metal chloride solution under constant stirring until a gel is formed.
-
Age the gel for 24 hours, then wash it thoroughly with DI water to remove impurities.
-
Dry the gel at 100 °C for 4 hours, followed by annealing at 450-500 °C for 5 hours to obtain the crystalline metal oxide (WO₃ or SnO₂).
-
-
Cu₂S Synthesis/Heterostructure Formation:
-
Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
Prepare a 0.2 M aqueous solution of thiourea.
-
Disperse the prepared metal oxide powder (e.g., WO₃ or SnO₂) in the CuSO₄ solution.
-
Slowly add the thiourea solution to the mixture. The typical molar ratio of Cu:S is 1:2.
-
Stir the solution vigorously for 1 hour.
-
Anneal the resulting sample at 140 °C for 2 hours to ensure the formation of Cu₂S on the metal oxide support.[9]
-
Protocol 2: Synthesis of Copper Sulfide Nanoparticles (Solvothermal Method)
This protocol details the synthesis of various copper sulfide phases, including Cu₇S₄ and Cu₃₁S₁₆, by controlling the reaction temperature during solvothermal decomposition.[10][11][12]
Materials:
-
Copper(II) dithiocarbamate (B8719985) complex (single-source precursor)
-
Dodecanethiol (DDT) or Oleylamine (B85491) (capping agent)
Procedure:
-
Prepare the copper(II) dithiocarbamate complex as the precursor.
-
In a typical synthesis, dissolve the precursor in a suitable solvent and capping agent like dodecanethiol.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to the desired temperature and maintain it for a specific duration. The phase of the resulting copper sulfide nanoparticles is temperature-dependent:
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the resulting nanoparticles by centrifugation, wash them multiple times with ethanol (B145695) and acetone (B3395972) to remove unreacted precursors and byproducts, and dry them under a vacuum.
Protocol 3: General Procedure for Photocatalytic Degradation
This protocol outlines a standard experimental setup for evaluating the photocatalytic activity of Cu₂S-based materials in degrading aqueous organic pollutants.
Materials & Equipment:
-
Cu₂S-based photocatalyst
-
Organic pollutant stock solution (e.g., Methylene Blue, Rhodamine B, Tetracycline)
-
pH meter and adjustment solutions (HCl, NaOH)
-
Photoreactor equipped with a light source (e.g., Xenon lamp with a UV cut-off filter for visible light, or a UV lamp)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Syringes and filters (e.g., 0.45 µm)
Procedure:
-
Catalyst Dispersion: Suspend a specific amount of the photocatalyst (e.g., 10 g/L to 80 mg in solution) in a known volume of the organic pollutant solution (e.g., 5 ppm to 100 mg/L).[14][15]
-
Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[15]
-
Photocatalytic Reaction:
-
Turn on the light source to initiate the photocatalytic reaction. The reactor should be kept at a constant temperature.
-
Continue stirring the suspension throughout the experiment to ensure homogeneity.
-
-
Sample Collection: At regular time intervals (e.g., every 15 or 30 minutes), withdraw aliquots (e.g., 3-5 mL) from the suspension.[16]
-
Sample Analysis:
-
Immediately filter the collected aliquots through a syringe filter to remove the catalyst particles.
-
Measure the concentration of the organic pollutant in the filtrate using a UV-Vis spectrophotometer at its characteristic maximum absorbance wavelength (e.g., ~664 nm for Methylene Blue).[16]
-
-
Data Analysis: Calculate the degradation efficiency (%) using the formula:
-
Degradation (%) = [(C₀ - Cₜ) / C₀] × 100
-
Where C₀ is the initial concentration of the pollutant (after dark adsorption) and Cₜ is the concentration at time 't'.
-
Data Presentation: Performance of this compound Photocatalysts
The photocatalytic efficiency of this compound is influenced by its specific phase, morphology, and the presence of co-catalysts or heterojunctions.
Table 1: Photocatalytic Degradation of Dyes using Cu₂S and Related Copper Sulfides
| Catalyst | Pollutant | Catalyst Dosage | Light Source | Time (min) | Degradation Efficiency (%) | Reference |
| Cu₂S NPs | ABRX-3B Dye (100 mg/L) | 0.08 g/L | 300W Xe Lamp (Vis) | 100 | 51 | [1] |
| CuS–Cu₂S NPs | Methylene Violet (MV) | - | Direct Sunlight | 60 | 85.03 | [1] |
| CuS–Cu₂S NPs | Malachite Green (MG) | - | Direct Sunlight | 40 | 90.25 | [1] |
| CuS–Cu₂S NPs | Rhodamine B (RhB) | - | Direct Sunlight | 80 | 70.16 | [1] |
| Ag/Cu₂S Nanosheets | Rhodamine B (RhB) | - | - | - | 2.9 times faster than pure Cu₂S | [17] |
| Cu₂S/SnO₂ | Methylene Blue (MB) | - | - | 210 | 98 | [7] |
Table 2: Photocatalytic Degradation of Antibiotics and Other Pollutants
| Catalyst | Pollutant | Catalyst Dosage | Light Source | Time (min) | Degradation Efficiency (%) | Reference |
| Cu₇S₄ (Roxbyite) | Tetracycline (TC) | 80 mg | Visible Light | 120 | 99 | [10][12] |
| Cu₃₁S₁₆ (Djurleite) | Tetracycline (TC) | 80 mg | Visible Light | 120 | 46.5 | [10][11] |
| Cu₉S₅ (Digenite) | Tetracycline (TC) | 80 mg | Visible Light | 120 | 98.5 | [13] |
| Cu₂O/Cu₂S | Tetracycline (TC) | - | - | - | 84.8 | [14] |
| Cu₂S/SnO₂ | Acetaldehyde (VOC) | - | 0.08 mW/cm² UV | - | 75.7 | [8][9] |
| Cu₂S/WO₃ | Acetaldehyde (VOC) | - | 0.08 mW/cm² UV | - | ~60 | [8] |
Visualizations: Workflows and Mechanisms
Diagram 1: Experimental Workflow
Caption: Workflow for a typical photocatalytic degradation experiment.
Diagram 2: Photocatalytic Degradation Mechanism
Caption: Mechanism of photocatalysis on a Cu₂S semiconductor.
Diagram 3: Z-Scheme Heterojunction for Enhanced Activity
This diagram illustrates how creating a heterojunction, such as Cu₂S/SnO₂, can improve charge separation and enhance photocatalytic efficiency. In this Z-scheme, photogenerated electrons in the SnO₂ conduction band combine with holes in the Cu₂S valence band, preserving the strong redox potential of the remaining electrons in Cu₂S and holes in SnO₂.[8][18]
Caption: Z-Scheme mechanism in a Cu₂S/SnO₂ heterojunction.
References
- 1. CuS-Based Nanostructures as Catalysts for Organic Pollutants Photodegradation [mdpi.com]
- 2. Frontiers | Copper Sulfide Based Heterojunctions as Photocatalysts for Dyes Photodegradation [frontiersin.org]
- 3. Copper Sulfide Based Heterojunctions as Photocatalysts for Dyes Photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ag Nanoparticle-Decorated Cu2S Nanosheets for Surface Enhanced Raman Spectroscopy Detection and Photocatalytic Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cuprous Sulfide in Thermoelectric Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of cuprous sulfide (B99878) (Cu₂S) in the fabrication of thermoelectric devices. It includes a summary of its key thermoelectric properties, protocols for its synthesis and device fabrication, and visual representations of the experimental workflows. Cuprous sulfide is a promising thermoelectric material due to its earth abundance, low cost, and non-toxic nature.[1][2] It is particularly noted for its superionic conductivity, where copper ions exhibit liquid-like mobility within a solid sulfide lattice, leading to intrinsically low thermal conductivity.[3][4][5]
Data Presentation: Thermoelectric Properties of this compound
The efficiency of a thermoelectric material is determined by the dimensionless figure of merit, ZT, calculated as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.[3][6] The power factor (PF = S²σ) is another critical metric for evaluating the material's performance.[3] The following tables summarize the thermoelectric properties of various forms of this compound, including pure, doped, and composite materials, fabricated through different methods.
| Material Composition | Synthesis/Fabrication Method | Temperature (K) | Seebeck Coefficient (S) (μV/K) | Electrical Conductivity (σ) (S/m) | Thermal Conductivity (κ) (W/m·K) | Power Factor (PF) (μW/m·K²) | Figure of Merit (ZT) | Reference |
| Pure and Non-Stoichiometric Cu₂₋ₓS | ||||||||
| Cu₂S | Hydrothermal Synthesis (HS) + Spark Plasma Sintering (SPS) | 573 | - | - | - | 196 | 0.38 | [7] |
| Cu₁.₈S | Wet Chemistry Method (WCM) + SPS | 773 | - | - | 1.23 | 985 | 0.62 | [7] |
| Cu₁.₈S | Sol-gel | Room Temp | - | - | - | 1.93 | - | [8] |
| Micro-Cu₂₋ₓS | Wet Chemical Synthesis + Mechanical Mixing + SPS | 800 | - | ~1.0 x 10⁴ | - | - | - | [3] |
| M/N-1/3-Cu₂₋ₓS (Multiscale) | Wet Chemical Synthesis + Mechanical Mixing + SPS | 800 | - | 4.1 x 10⁴ | 0.2 (lattice) | - | 1.0 | [3] |
| Cu₁.₉₇S | - | 973 | - | - | - | - | 1.9 | [6] |
| 3D Printed Cu₂₋ₓS (post-processed) | Direct Ink Writing + Sulfur Infusion | 627 | 175 | - | - | - | - | [9] |
| 3D Printed Cu₂₋ₓS (post-processed) | Direct Ink Writing + Sulfur Infusion | 750 | - | 1.43 x 10⁴ | - | - | - | [9] |
| 3D Printed Cu₂₋ₓS (post-processed) | Direct Ink Writing + Sulfur Infusion | 780 | - | - | - | - | 1.0 | [9] |
| Doped and Alloyed Cu₂S | ||||||||
| Cu₂S₀.₉Se₀.₁ | Mechanical Alloying (MA) + SPS | 723 | - | - | 0.25 | 260.5 | 0.74 | [2] |
| Cu₁.₉₉Li₀.₀₁S | - | 900 | - | - | - | - | 0.84 | [6][10] |
| Cu₁.₉₈S (undoped) | - | 823 | - | - | - | - | 0.91 | [10] |
| Cu₂S₀.₉₄Te₀.₀₆ | Mechanical Alloying + SPS | 723 | - | - | - | - | 1.18 | [11] |
| Cu₂S₀.₅₂Te₀.₄₈ | - | 1000 | - | - | - | - | 2.1 | [6][11] |
| Cu₂S₁/₃Se₁/₃Te₁/₃ | - | 1000 | - | - | - | - | 1.5 | [6] |
| Cu₁.₉₆Mn₀.₀₂S₀.₉₅Se₀.₀₅ | Co-doping | 723 | - | - | - | - | 0.97 | [12] |
| K₀.₀₄Cu₁.₈₅S | - | 450-600 | - | - | 0.16 | - | - | [13] |
| K₀.₀₅Cu₁.₈₅S | - | 450-600 | - | - | 0.25 | - | - | [13] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the fabrication of thermoelectric devices are provided below. These protocols are based on methods cited in the literature.
Protocol 1: Hydrothermal Synthesis of Cu₂S Microcrystals
This protocol is adapted from a typical hydrothermal synthesis method.[7]
Materials:
-
Copper(II) oxide (CuO)
-
Sulfur (S)
-
Ethylenediamine (EDA)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
Procedure:
-
Add 10 mmol of CuO and 20 mmol of S to 40 mL of EDA in a Teflon-lined stainless steel autoclave.
-
Stir the mixture and heat to 373 K for 10 minutes.
-
Slowly drip 35 mL of N₂H₄·H₂O into the solution while maintaining stirring for an additional 10 minutes at 373 K.
-
Seal the autoclave and maintain it at a reaction temperature (e.g., 180 °C) for a specified duration (e.g., 24 hours).
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it with distilled water and absolute ethanol (B145695) several times to remove any impurities.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Wet Chemistry Synthesis of Cu₂S Nanocrystals at Room Temperature
This protocol describes a facile wet chemistry method for synthesizing Cu₂S nanocrystals.[3][7]
Materials:
-
Copper precursor (e.g., copper chloride, CuCl₂)
-
Sulfur source (e.g., sodium sulfide, Na₂S)
-
Solvent (e.g., deionized water)
-
Capping agent (optional, e.g., oleylamine)
Procedure:
-
Prepare separate aqueous solutions of the copper precursor and the sulfur source.
-
In a typical synthesis, slowly add the sulfur source solution to the copper precursor solution under vigorous stirring at room temperature.
-
A precipitate of Cu₂S will form immediately. Continue stirring for a set period (e.g., 1-2 hours) to ensure a complete reaction.
-
If a capping agent is used, it can be added to the copper precursor solution before the addition of the sulfur source to control particle size and prevent agglomeration.
-
Collect the nanocrystals by centrifugation.
-
Wash the product multiple times with deionized water and ethanol.
-
Dry the resulting Cu₂S nanocrystals under vacuum.
Protocol 3: Fabrication of Bulk Thermoelectric Material by Spark Plasma Sintering (SPS)
This protocol details the densification of synthesized Cu₂S powders into bulk pellets for thermoelectric property measurements.[2][7]
Equipment:
-
Spark Plasma Sintering (SPS) system
-
Graphite (B72142) die and punches
Procedure:
-
Load the as-prepared Cu₂S powder into a graphite die.
-
Place the die into the SPS chamber.
-
Evacuate the chamber to a high vacuum.
-
Apply a uniaxial pressure (e.g., 50-80 MPa).
-
Heat the sample to the sintering temperature (e.g., 773 K) at a rapid heating rate using a pulsed DC current.[7]
-
Hold the sample at the sintering temperature for a short duration (e.g., 5-10 minutes) to achieve densification.
-
Cool the sample down to room temperature.
-
Eject the densified pellet from the die.
-
Polish the surfaces of the pellet to ensure good electrical and thermal contact for subsequent measurements.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and conceptual relationships in the fabrication of this compound thermoelectric devices.
Caption: Workflow for Cu₂S thermoelectric device fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermoelectric performance enhancement of Cu2S by Se doping leading to a simultaneous power factor increase and thermal conductivity reduction - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Multiscale architectures boosting thermoelectric performance of copper sulfide compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matlab.labapress.com [matlab.labapress.com]
- 5. Extremely Fast and Cheap Densification of Cu2S by Induction Melting Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural and thermoelectric properties of copper sulphide powders [jos.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. Thermoelectric Properties of Cu2S Doped with P, As, Sb and Bi—Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mn-doping method boosts Se doping concentration in Cu2S towards high thermoelectric performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. lettersonmaterials.com [lettersonmaterials.com]
Hydrothermal Synthesis of Cuprous Sulfide Nanostructures: Detailed Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide researchers, scientists, and drug development professionals with detailed protocols for the hydrothermal synthesis of various cuprous sulfide (B99878) (Cu₂S) nanostructures. The document outlines methodologies for creating nanoparticles, nanowires, and hierarchical flower-like structures, and details their applications in cancer therapy and bioimaging.
Cuprous sulfide nanostructures are gaining significant attention in the biomedical field due to their unique optical and electronic properties. Their strong absorbance in the near-infrared (NIR) region makes them excellent candidates for photothermal therapy (PTT) and photoacoustic imaging (PAI). Furthermore, their biocompatibility and biodegradable nature make them promising vehicles for targeted drug delivery. This document provides a comprehensive guide to harnessing the potential of these nanomaterials in a research and development setting.
I. Hydrothermal Synthesis of this compound Nanostructures: An Overview
The hydrothermal method is a versatile and cost-effective approach for synthesizing a wide range of nanomaterials with controlled morphology and size.[1] This technique involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. By carefully controlling parameters such as temperature, reaction time, precursors, and surfactants, various Cu₂S nanostructures can be reliably produced.
Below are detailed protocols for the synthesis of Cu₂S nanoparticles, nanowires, and flower-like hierarchical structures.
Experimental Protocols: Synthesis of Cu₂S Nanostructures
1. Synthesis of Cu₂S Nanoparticles
This protocol describes a simple hydrothermal method for the synthesis of Cu₂S nanoparticles.
-
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Thiourea (B124793) (CH₄N₂S)
-
Polyvinylpyrrolidone (PVP) (optional, as a capping agent)
-
Deionized (DI) water
-
-
Procedure:
-
In a typical synthesis, dissolve a specific molar ratio of CuCl₂·2H₂O and thiourea in DI water. For example, a 1:2 molar ratio of CuCl₂ to thiourea can be used.
-
If using a capping agent, add PVP to the solution and stir until fully dissolved.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 160-200°C) for a designated period (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation, wash it several times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
-
2. Synthesis of Cu₂S Nanowires
This protocol outlines the synthesis of Cu₂S nanowires using a template-free hydrothermal method.[2]
-
Materials:
-
Copper foil
-
Sodium hydroxide (B78521) (NaOH)
-
L-Cysteine
-
Ethylenediamine
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized (DI) water
-
-
Procedure:
-
Clean a piece of copper foil by sonicating in acetone, ethanol, and DI water.
-
In a typical procedure, dissolve 10 g of NaOH in 40 mL of DI water and heat to 70°C.[3]
-
Add 1 g of L-cysteine, 7 mL of ethylenediamine, and 40 µL of hydrazine hydrate to the solution.[3]
-
Immerse the cleaned copper foil into the solution within a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and maintain the temperature at 70°C for 10 hours.[3]
-
After the reaction, retrieve the copper foil, which is now covered with a black layer of Cu₂S nanowires.
-
Rinse the foil with DI water and ethanol and dry it under a stream of nitrogen.
-
3. Synthesis of Flower-like Hierarchical Cu₂S Nanostructures
This protocol describes the synthesis of intricate flower-like Cu₂S nanostructures.
-
Materials:
-
Copper nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Thiourea (CH₄N₂S)
-
Deionized (DI) water
-
-
Procedure:
-
Dissolve Cu(NO₃)₂·3H₂O and thiourea in DI water in a specific molar ratio (e.g., 1:5).
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 150°C for a duration of 16-24 hours.
-
After cooling, collect the product by centrifugation and wash thoroughly with DI water and ethanol.
-
Dry the resulting black powder in a vacuum oven.
-
Quantitative Data on Hydrothermal Synthesis
The following table summarizes the key experimental parameters and resulting nanostructure characteristics from various studies.
| Nanostructure | Copper Source | Sulfur Source | Surfactant/Agent | Temperature (°C) | Time (h) | Size/Morphology | Reference |
| Nanoparticles | CuCl₂ | Na₂S | Sodium Citrate | 90 | 0.25 | ~11 nm spheres | [4] |
| Nanowires | CuCl | Thiourea | Triethylenediamine | 90-110 | - | 120 nm diameter, 2 µm length | [5] |
| Nanotubes | CuCl | Thiourea | Tramethylethylenediamine | 90-110 | - | 40-200 nm diameter, 0.4-4 µm length | [5] |
| Nanoflowers | Cu(NO₃)₂·3H₂O | Thiourea | None | 150 | 16-24 | Flower-like hierarchical structures | - |
| Nanowires | Copper foil | L-Cysteine | Ethylenediamine | 70 | 10 | High-quality nanowires | [2][3] |
II. Applications in Drug Delivery and Cancer Therapy
Cu₂S nanostructures serve as versatile platforms for various biomedical applications, particularly in oncology. Their ability to be functionalized for targeted drug delivery and their inherent photothermal properties make them a powerful tool in the fight against cancer.
Workflow for Drug Delivery Application
Caption: Workflow for Cu₂S nanoparticle-based drug delivery.
Protocol: Doxorubicin (B1662922) Loading on Cu₂S Nanoparticles
This protocol details the loading of the chemotherapeutic drug doxorubicin (DOX) onto PEGylated Cu₂S nanoparticles.
-
Materials:
-
PEGylated Cu₂S nanoparticles
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Disperse a known concentration of PEGylated Cu₂S nanoparticles in PBS.
-
Add a solution of DOX·HCl to the nanoparticle suspension. The weight ratio of nanoparticles to DOX can be optimized (e.g., 5:1).
-
Stir the mixture at room temperature for 24 hours in the dark to allow for efficient drug loading.
-
Separate the DOX-loaded nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles with PBS to remove any unloaded DOX.
-
Determine the drug loading efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy at its characteristic absorption wavelength (around 480 nm). The loading efficiency can be calculated using the following formula: Drug Loading Efficiency (%) = [(Initial DOX amount - DOX amount in supernatant) / Initial DOX amount] x 100
-
Quantitative Data on Doxorubicin Loading and Release
| Nanocarrier | Drug | Loading Efficiency (%) | Release Condition | Cumulative Release (%) | Reference |
| PEG-Cu₂S-Fol NCs | Doxorubicin | ~85 | pH 4, 10 min | Not specified | [4] |
| Magnetic Nanotubes | Doxorubicin | Not specified | pH 4.5 | Significant release | [6] |
| Superparamagnetic carbon multi-core shell nanoparticles | Doxorubicin | ~93.6 | pH 4.5 | ~62% increase vs. pH 7.4 | [7] |
Mechanism of Action: Photothermal Therapy and Oxidative Stress
Upon irradiation with NIR light (typically around 808 nm or 980 nm), Cu₂S nanostructures efficiently convert light energy into heat, leading to localized hyperthermia and subsequent cancer cell death.[8][9] This process is known as photothermal therapy (PTT). The generated heat can also trigger the release of loaded drugs in a spatio-temporally controlled manner.
Furthermore, the interaction of Cu₂S nanoparticles with the acidic tumor microenvironment and NIR light can lead to the generation of reactive oxygen species (ROS).[8] This elevated oxidative stress can induce DNA damage and trigger apoptotic cell death pathways, enhancing the therapeutic efficacy.[2]
Signaling Pathway of Cu-Nanoparticle Induced Cell Death
Caption: Signaling pathway of Cu-nanoparticle induced cancer cell death.
III. Bioimaging Applications
The strong NIR absorbance of Cu₂S nanostructures also makes them highly effective contrast agents for photoacoustic imaging (PAI). PAI is a hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound, providing high-resolution images of biological tissues.
Experimental Workflow for Photoacoustic Imagingdot
graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
References
- 1. Recent advances in copper sulfide nanoparticles for cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. rsc.org [rsc.org]
- 4. Copper Sulfide Nanodisks and Nanoprisms for Photoacoustic Ovarian Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 6. Doxorubicin delivery performance of superparamagnetic carbon multi-core shell nanoparticles: pH dependence, stability and kinetic insight - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Surfactant Free Hydrothermal Synthesis of Copper Oxide Nanoparticles [article.sapub.org]
- 8. Controlled Growth Cu2S Nanoarrays with High-Performance Photothermal Properties | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cuprous Sulfide (Cu₂S) Thin Film Deposition by Chemical Bath Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the deposition of cuprous sulfide (B99878) (Cu₂S) thin films using the chemical bath deposition (CBD) technique. This method is a simple, cost-effective, and scalable process for producing thin films with applications in various fields, including solar cells, sensors, and optoelectronic devices.
Overview of the Chemical Bath Deposition Process
Chemical bath deposition is a solution-based technique that involves the controlled precipitation of a compound from a solution onto a substrate. For Cu₂S thin films, the process typically involves the reaction of a copper salt (e.g., copper sulfate, copper chloride) with a sulfur source (e.g., thiourea) in an aqueous solution. A complexing agent is often used to control the release of copper ions, ensuring a slow and uniform deposition rate. The deposition process is influenced by several parameters, including the concentration of precursors, bath temperature, deposition time, and the pH of the solution.
Experimental Protocols
This section outlines a general procedure for the chemical bath deposition of Cu₂S thin films on glass substrates.
Materials and Reagents
-
Copper Source: Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) or Copper (II) Chloride (CuCl₂)
-
Sulfur Source: Thiourea (B124793) (SC(NH₂)₂)
-
Complexing Agent: Triethanolamine (TEA), Tartaric Acid (C₄H₆O₆), or Ammonia (B1221849) (NH₄OH)
-
pH Adjuster: Ammonia solution (NH₄OH)
-
Substrates: Glass microscope slides
-
Cleaning Agents: Detergent, Acetone (B3395972), Ethanol (B145695), Chromic acid (optional)
-
Deionized (DI) Water
Substrate Cleaning
Proper substrate cleaning is crucial for the adhesion and uniformity of the deposited film.
-
Wash the glass substrates with detergent and rinse thoroughly with deionized water.
-
Ultrasonically clean the substrates in acetone for several minutes.
-
Subsequently, ultrasonically clean the substrates in ethanol for several minutes.
-
For a more rigorous cleaning, the substrates can be soaked in chromic acid for a few minutes, followed by a thorough rinse with deionized water[1].
-
Finally, dry the substrates in air or with a nitrogen gun.
Preparation of the Chemical Bath
The following is an example of a typical chemical bath preparation:
-
Prepare aqueous solutions of the copper source, sulfur source, and complexing agent in separate beakers using deionized water.
-
In a larger beaker, add the required volume of the copper source solution.
-
Slowly add the complexing agent to the copper solution while stirring to form a stable copper complex.
-
Add the sulfur source solution to the mixture.
-
Adjust the pH of the final solution to the desired alkaline value (typically between 10 and 12) by adding ammonia solution dropwise while monitoring with a pH meter[1].
-
The total volume of the solution should be sufficient to immerse the substrates completely.
Thin Film Deposition
-
Immerse the cleaned substrates vertically into the prepared chemical bath.
-
Maintain the temperature of the bath at the desired level (e.g., 50°C to 80°C) using a water bath or a hot plate with a magnetic stirrer for uniform heating[1][2].
-
Allow the deposition to proceed for a specific duration (e.g., 20 to 140 minutes). The deposition time will influence the thickness of the film[3][4].
-
After the deposition time has elapsed, remove the substrates from the bath.
-
Rinse the coated substrates with deionized water to remove any loosely adhered particles and then dry them in air[1][4].
-
For some applications, the deposited films may be annealed at a specific temperature to improve their crystallinity and properties.
Data Presentation: Influence of Deposition Parameters
The properties of the deposited Cu₂S thin films are highly dependent on the deposition parameters. The following table summarizes the effect of various parameters on film thickness and optical bandgap as reported in the literature.
| Parameter | Variation Range | Effect on Film Thickness | Effect on Optical Bandgap | Reference(s) |
| Deposition Time | 2 to 10 min | Increased from 185 to 281 nm | Decreased from 3.01 to 2.95 eV | [3][5] |
| Bath Temperature | 30°C to 70°C | Increased from 183 to 291 nm | Decreased from 3.04 to 2.63 eV | [3][5] |
| pH Value | 8 to 11 | Increased from 185 to 297 nm | Decreased from 3.14 to 2.75 eV | [3][5] |
| CuSO₄·5H₂O Concentration | 0.1 M to 0.4 M | Increased from 257 to 303 nm | Decreased from 3.1 to 2.6 eV | [3][5] |
| Thiourea Concentration | 0.5 M to 2.0 M | Decreased from 299 to 234 nm | Increased from 2.79 to 3.09 eV | [3][5] |
Note: The specific values presented in the table are from a single study for consistency and may vary depending on the exact experimental conditions.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the chemical bath deposition of Cu₂S thin films.
Caption: Workflow for Cu₂S thin film deposition by CBD.
Reaction Mechanism
The deposition of Cu₂S thin films via chemical bath deposition involves a series of chemical reactions. In an alkaline medium, thiourea hydrolyzes to release sulfide ions (S²⁻). Concurrently, the copper salt forms a complex with the complexing agent, which then slowly releases cupric ions (Cu²⁺). These ions then react to form Cu₂S on the substrate surface.
The key reactions can be summarized as follows:
-
Formation of Copper Complex: Cu²⁺ + n(Complexing Agent) → [Cu(Complexing Agent)ₙ]²⁺
-
Hydrolysis of Thiourea: SC(NH₂)₂ + 2OH⁻ → S²⁻ + CN₂H₂ + 2H₂O
-
Formation of Cuprous Sulfide: 2[Cu(Complexing Agent)ₙ]²⁺ + S²⁻ → Cu₂S + 2n(Complexing Agent)
This controlled release of ions facilitates a slow, ion-by-ion growth mechanism, leading to the formation of a uniform and adherent thin film. The morphology and quality of the film are significantly influenced by the deposition parameters, with increases in deposition time, bath temperature, and CuSO₄·5H₂O concentration generally leading to larger particle sizes and more compact films[5].
References
Application Notes & Protocols: Solvothermal Synthesis of CuS Nanotubes for High-Performance Non-Enzymatic Glucose Sensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate and rapid detection of glucose is of paramount importance in clinical diagnostics, particularly for the management of diabetes mellitus. Traditional glucose sensors often rely on enzymatic reactions, which can be limited by factors such as instability, high cost, and susceptibility to environmental conditions. Non-enzymatic glucose sensors based on nanomaterials have emerged as a promising alternative, offering enhanced stability, sensitivity, and cost-effectiveness. Among various nanomaterials, copper sulfide (B99878) (CuS) nanotubes have garnered significant attention due to their unique one-dimensional structure, large surface area, and excellent electrocatalytic properties.
This document provides detailed application notes and protocols for the solvothermal synthesis of CuS nanotubes and their subsequent application in the fabrication of a non-enzymatic electrochemical glucose sensor.
Performance Characteristics of CuS Nanotube-Based Glucose Sensors
The performance of glucose sensors fabricated using solvothermally synthesized CuS nanotubes has been reported to be highly competitive. The key performance metrics are summarized in the table below for easy comparison.
| Performance Metric | Reported Value(s) | Reference |
| Sensitivity | 3135 µA mM⁻¹ cm⁻² (for 0.2 µM to 2.5 mM range)2205 µA mM⁻¹ cm⁻² (for 2.5 mM to 6 mM range) | [1] |
| Linear Range | 0.2 µM to 2.5 mM2.5 mM to 6 mM | [1] |
| Detection Limit | 45 nM (S/N = 3) | [1] |
| Response Time | ~6 seconds | [2] |
| Selectivity | High anti-interference ability against common interfering species | [1][3] |
Experimental Protocols
I. Solvothermal Synthesis of CuS Nanotubes
This protocol details a solvothermal method for the synthesis of CuS nanoparticles which can self-assemble into nanotubular structures. This method is adapted from established procedures for synthesizing CuS nanomaterials.[4]
Materials:
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethylene (B1197577) glycol
-
Deionized (DI) water
-
Absolute ethanol (B145695)
-
Magnetic stirrer
-
Teflon-lined stainless steel autoclave (50 mL capacity)
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution 1 (Copper Source): Dissolve 0.9964 g of Cu(NO₃)₂·3H₂O in 30 mL of ethylene glycol in a beaker. Stir the mixture vigorously for 30 minutes at room temperature to ensure the formation of a homogeneous solution.
-
Precursor Solution 2 (Sulfur Source): In a separate beaker, dissolve 0.9604 g of Na₂S·9H₂O in 20 mL of ethylene glycol. Stir this solution for 30 minutes until it becomes homogeneous.
-
Reaction Mixture Preparation: Slowly add Solution 2 (sulfur source) dropwise into Solution 1 (copper source) while continuously stirring. Continue stirring the resulting mixture for an additional hour to ensure thorough mixing.
-
Solvothermal Reaction: Transfer the final mixture into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven at 160°C for 16 hours.
-
Product Collection and Purification: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected product thoroughly four times with DI water and subsequently four times with absolute ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final CuS product in a drying oven at 60°C for 12 hours. The resulting black powder consists of CuS nanotubes.
II. Fabrication of a CuS Nanotube-Modified Electrode for Glucose Sensing
This protocol describes the preparation of a modified electrode using the synthesized CuS nanotubes for the electrochemical detection of glucose. An in situ growth method on a copper electrode is presented here, which avoids potential damage to the nanotube structure from sonication.[1]
Materials:
-
Copper foil or copper electrode
-
Synthesized CuS nanotube powder
-
Ethanol
-
Deionized (DI) water
-
Electrochemical workstation
-
Three-electrode electrochemical cell (Working electrode: CuS/Cu, Reference electrode: Ag/AgCl, Counter electrode: Platinum wire)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Glucose standards
Procedure:
-
Electrode Pre-treatment: Polish a copper foil or the surface of a copper electrode with alumina (B75360) slurry, followed by rinsing with DI water and ethanol in an ultrasonic bath for 5 minutes each. Dry the electrode under a stream of nitrogen.
-
In Situ Growth of CuS Nanotubes (Self-Sacrificial Template Method):
-
Immerse the cleaned copper electrode in a solution containing the sulfur source precursor (e.g., a solution of Na₂S in ethylene glycol as prepared in the synthesis protocol).
-
Transfer this setup into a Teflon-lined autoclave and heat at a temperature suitable for the reaction (e.g., 120-160°C) for several hours. The copper electrode itself acts as the copper source and a template for the growth of CuS nanotubes.
-
-
Electrode Cleaning: After the growth process, gently rinse the CuS nanotube-modified copper electrode (CuS NTs/Cu) with DI water and ethanol to remove any loosely attached material and dry it at room temperature.
-
Electrochemical Measurements:
-
Set up a standard three-electrode electrochemical cell with the fabricated CuS NTs/Cu as the working electrode, a Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.
-
Use 0.1 M NaOH solution as the supporting electrolyte.
-
Perform cyclic voltammetry (CV) and amperometric measurements to evaluate the glucose sensing performance.
-
For amperometric detection, apply a constant potential (e.g., +0.5 V to +0.6 V) and record the current response upon successive additions of glucose into the stirred NaOH solution.
-
Visualized Workflows and Mechanisms
Experimental Workflow for Glucose Sensor Fabrication
The following diagram illustrates the key steps involved in the synthesis of CuS nanotubes and the fabrication of the glucose sensor.
Caption: Workflow for CuS nanotube synthesis and glucose sensor fabrication.
Electrochemical Glucose Sensing Mechanism
The non-enzymatic detection of glucose at the surface of the CuS nanotube-modified electrode is based on the electrocatalytic oxidation of glucose. The process is mediated by the Cu(II)/Cu(III) redox couple.
References
Application Notes and Protocols: Cuprous Sulfide Nanoparticles for Photoacoustic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuprous sulfide (B99878) (CuS) nanoparticles have emerged as a promising class of contrast agents for photoacoustic (PA) imaging, a hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound.[1] These nanoparticles exhibit strong absorption in the near-infrared (NIR) region, a spectral window where biological tissues are relatively transparent, allowing for enhanced signal generation from deep within the tissue.[2] This characteristic, coupled with their photothermal properties, makes CuS nanoparticles valuable tools for a range of biomedical applications, including cancer diagnosis and therapy.[3]
These application notes provide a comprehensive overview of the use of CuS nanoparticles as photoacoustic contrast agents, including detailed protocols for their synthesis, characterization, and application in both in vitro and in vivo settings.
Data Presentation: Properties of Cuprous Sulfide Nanoparticles
The properties of CuS nanoparticles can be tailored by controlling the synthesis parameters. The following tables summarize key quantitative data from published studies, offering a comparative overview for experimental design.
Table 1: Synthesis Methods and Resulting Nanoparticle Properties
| Synthesis Method | Precursors | Stabilizing Agent | Average Size (nm) | Absorption Peak (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Reference |
| Aqueous Co-precipitation | CuCl₂, Na₂S | Sodium Citrate (B86180) | 11 ± 3 | ~990 | 2.6 x 10⁷ at 1064 nm | |
| Solvent-based | Cu salt, S powder | Oleylamine | ~26 (width), ~6 (thickness) | 1145 | Not Reported | [4] |
| Seed/halide ion-mediated | Not Specified | Not Specified | ~26 (width), ~6 (thickness) | 1098 | Not Reported | [4] |
| Aqueous-phase synthesis | Not Specified | Polyethylene (B3416737) glycol (PEG) | 3 - 7 | Not Reported | Not Reported |
Table 2: Photoacoustic Signal Enhancement with CuS Nanoparticles
| Nanoparticle Type | Concentration | Laser Wavelength (nm) | Fold Increase in PA Signal | Animal Model | Target Tissue | Reference |
| CuS Nanoparticles | Not Specified | 1064 | Significant enhancement | Rat | Lymph Nodes | [5] |
| CuS Nanodisks | 50 nM | 920 | 3.0 | Mouse | Ovarian Tumor | [4] |
| PEGylated CuS NPs | Not Specified | Not Specified | Size-dependent | Mouse | Subcutaneous Tumor | [6] |
Experimental Protocols
Protocol 1: Synthesis of PEGylated this compound Nanoparticles
This protocol describes a common method for synthesizing water-soluble and biocompatible PEGylated CuS nanoparticles suitable for in vivo applications.
Materials:
-
Copper (II) chloride (CuCl₂)
-
Sodium sulfide (Na₂S)
-
Sodium citrate
-
Thiol-terminated polyethylene glycol (PEG-SH)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Heating mantle or hot plate
-
Round bottom flask
-
Condenser
Procedure:
-
In a 1000 mL round bottom flask, dissolve 1 mmol of CuCl₂ and 0.68 mmol of sodium citrate in 1000 mL of deionized water with vigorous stirring.[5]
-
Slowly add 1 mL of a 1 M Na₂S solution to the mixture while stirring at room temperature.[5]
-
After 5 minutes, heat the reaction mixture to 90°C and continue stirring for 15 minutes until the solution turns dark green.[5]
-
Allow the solution to cool to room temperature.
-
To introduce a PEG coating, add approximately 1 mg of PEG-SH to the CuS nanoparticle solution.[5]
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
The resulting PEGylated CuS nanoparticles can be purified by centrifugation and redispersion in deionized water or a suitable buffer.
Characterization:
-
Size and Morphology: Analyze the nanoparticles using Transmission Electron Microscopy (TEM).
-
Hydrodynamic Diameter and Zeta Potential: Determine the size distribution and surface charge in solution using Dynamic Light Scattering (DLS).
-
Optical Properties: Measure the UV-Vis-NIR absorption spectrum to confirm the characteristic NIR absorption peak.
Protocol 2: In Vitro Photoacoustic Imaging of CuS Nanoparticles
This protocol outlines the steps for evaluating the photoacoustic signal of CuS nanoparticles in a controlled in vitro setting.
Materials:
-
PEGylated CuS nanoparticle suspension of known concentrations
-
Deionized water
-
Tissue-mimicking phantom molds
-
Photoacoustic imaging system
Procedure:
-
Prepare a series of dilutions of the PEGylated CuS nanoparticle suspension in deionized water.
-
Prepare a 1% (w/v) agarose solution in deionized water by heating and stirring until the agarose is completely dissolved.
-
Cool the agarose solution to approximately 40-50°C.
-
Mix the CuS nanoparticle dilutions with the warm agarose solution to create a final agarose concentration of 1% and the desired nanoparticle concentrations.
-
Pour the nanoparticle-containing agarose solutions into phantom molds and allow them to solidify.
-
Place the phantom in the photoacoustic imaging system.
-
Acquire photoacoustic images at the desired laser wavelength (e.g., 1064 nm).[5]
-
Quantify the photoacoustic signal intensity from the regions of interest (ROIs) corresponding to the different nanoparticle concentrations.
-
Plot the photoacoustic signal intensity as a function of nanoparticle concentration to determine the signal enhancement and linearity.[7]
Protocol 3: In Vivo Photoacoustic Imaging in a Murine Tumor Model
This protocol provides a general workflow for in vivo photoacoustic imaging of tumors using CuS nanoparticles as a contrast agent.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Sterile, biocompatible suspension of PEGylated CuS nanoparticles
-
Anesthesia (e.g., isoflurane)
-
Animal handling and monitoring equipment
-
In vivo photoacoustic imaging system
Procedure:
-
Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Acquire baseline (pre-injection) photoacoustic images of the tumor region at the desired wavelength.
-
Administer a sterile suspension of PEGylated CuS nanoparticles via intravenous (tail vein) injection. The optimal dose should be determined in preliminary studies.
-
Acquire photoacoustic images of the tumor region at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of nanoparticles in the tumor.[6]
-
During imaging, maintain the animal's body temperature and monitor its vital signs.
-
After the final imaging session, the animal should be euthanized according to approved institutional protocols.
-
Quantify the photoacoustic signal enhancement in the tumor region over time by comparing the post-injection signal intensities to the pre-injection baseline.[4]
Visualizations
Cellular Uptake Pathway of PEGylated CuS Nanoparticles
Caption: Cellular uptake of PEGylated CuS nanoparticles via endocytosis.
Experimental Workflow for In Vivo Photoacoustic Imaging
Caption: Workflow for in vivo photoacoustic imaging with CuS nanoparticles.
Conclusion
This compound nanoparticles are versatile and effective contrast agents for photoacoustic imaging. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively synthesize, characterize, and utilize these nanoparticles to enhance the sensitivity and specificity of photoacoustic imaging in a variety of preclinical research and drug development applications. The provided workflows and diagrams offer a clear visual guide for experimental planning and execution.
References
- 1. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo three-dimensional spectroscopic photoacoustic imaging for monitoring nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic methods of CuS nanoparticles and their applications for imaging and cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper Sulfide Nanodisks and Nanoprisms for Photoacoustic Ovarian Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper Sulfide Nanoparticles as a New Class of Photoacoustic Contrast Agent for Deep Tissue Imaging at 1064-nm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Wet Chemical Synthesis of Copper(I) Sulfide (Cu₂S) Microspheres: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of copper(I) sulfide (B99878) (Cu₂S) microspheres via wet chemical routes. These microspheres are of significant interest in various fields, including biomedical imaging, drug delivery, and photocatalysis, owing to their unique optical and electronic properties. The protocols outlined below are based on established hydrothermal and solvothermal methods, offering reproducible approaches for laboratory-scale synthesis.
Introduction
Copper sulfide (Cu₂S) is a p-type semiconductor with a direct band gap of approximately 1.2 eV, making it suitable for applications in solar energy conversion and optoelectronics.[1] In nanostructured forms, particularly as microspheres, Cu₂S exhibits a high surface area and tunable properties, which are advantageous for catalytic and biomedical applications. Wet chemical synthesis methods are widely employed for the preparation of Cu₂S nanostructures due to their relative simplicity, low cost, and control over the morphology and size of the resulting particles.[2][3]
Synthesis Methodologies
Two common and effective wet chemical methods for synthesizing Cu₂S microspheres are the hydrothermal and solvothermal routes. These methods involve the reaction of copper and sulfur precursors in an aqueous or organic solvent, respectively, within a sealed vessel (autoclave) at elevated temperatures and pressures.
Hydrothermal Synthesis Protocol
The hydrothermal method utilizes water as the solvent and is a straightforward approach for producing crystalline Cu₂S microspheres.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Thiourea (B124793) (CH₄N₂S)
-
Deionized (DI) water
Equipment:
-
Teflon-lined stainless steel autoclave (50 mL capacity)
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation: Dissolve 2 mmol of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 60 mL of deionized water in a beaker. Stir the solution until the salt is completely dissolved, resulting in a pale green solution.
-
Addition of Sulfur Source: While stirring, add 5 mmol of thiourea (CH₄N₂S) to the copper chloride solution. Continue stirring for 1 hour to ensure homogeneous mixing.[4]
-
Hydrothermal Reaction: Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 150°C for 24 hours in an oven.[4]
-
Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Purification: Collect the black precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final Cu₂S product in an oven at 60°C for several hours.
Solvothermal Synthesis Protocol
The solvothermal method employs an organic solvent, which can influence the morphology and properties of the resulting microspheres. Ethylenediamine is often used as a solvent and can also act as a capping agent.
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Thiourea (CH₄N₂S)
-
Ethylenediamine
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve a specific molar ratio of a copper salt (e.g., CuSO₄) and thiourea in ethylenediamine.[5]
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave and heat it at a specific temperature, for instance, 130°C for 12 hours.[6] The choice of copper precursor (e.g., nitrate, acetate, chloride, or sulfate) can influence the final morphology of the copper sulfide particles.[6]
-
Cooling and Collection: Allow the autoclave to cool to room temperature.
-
Purification: Collect the precipitate by centrifugation, followed by washing with ethanol to remove residual reagents.
-
Drying: Dry the purified product in an oven.
Characterization of Cu₂S Microspheres
The synthesized Cu₂S microspheres should be characterized to determine their morphology, crystal structure, and composition.
| Characterization Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Provides information on the morphology, size, and surface features of the microspheres.[7][8] SEM images can confirm the spherical shape and uniformity of the synthesized particles. |
| Transmission Electron Microscopy (TEM) | Offers higher resolution imaging of the internal structure and size of the microspheres.[7][8] |
| X-ray Diffraction (XRD) | Used to determine the crystal structure and phase purity of the synthesized material.[7] The diffraction peaks can be compared with standard JCPDS data to confirm the formation of Cu₂S. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | An elemental analysis technique, often coupled with SEM or TEM, to confirm the presence and ratio of copper and sulfur in the sample.[8] |
| UV-Vis-NIR Spectroscopy | Examines the optical properties of the Cu₂S microspheres, including their absorption spectrum. Strong absorption in the near-infrared (NIR) region is a key feature for photothermal applications.[7] |
| Raman Spectroscopy | Provides information about the vibrational modes of the material, which can help in identifying the specific phase of copper sulfide.[8] |
Quantitative Data Summary
The properties of synthesized copper sulfide microspheres can vary depending on the synthesis method and parameters. The following table summarizes typical quantitative data reported in the literature.
| Synthesis Method | Copper Precursor | Sulfur Source | Solvent | Temperature (°C) | Time (h) | Average Microsphere Size (μm) | Crystal Phase | Reference |
| Hydrothermal | CuCl₂·2H₂O | Thiourea | Water | 150 | 24 | Not specified in microspheres | Hexagonal (CuS) | [4] |
| Solvothermal | Ionic Liquid Precursor | Thiourea | Not specified | Low-temperature | - | 2.5–4 | Covellite (CuS) | [9] |
| Wet Chemical (Room Temp) | Copper Sulphate | Sodium Thiosulfate & Ascorbic Acid | Water | Room Temperature | - | - | Chalcocite (Cu₂S) | [10] |
| Microwave-assisted Solvothermal | CuCl₂·2H₂O | Thioacetamide | Ethylene Glycol | - | - | - | Covellite (CuS) & Chalcocite (Cu₂S) | [11] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the wet chemical synthesis of Cu₂S microspheres.
Caption: General workflow for wet chemical synthesis of Cu₂S microspheres.
Applications in Drug Development and Research
Cu₂S microspheres are gaining attention in the biomedical field for several reasons:
-
Photothermal Therapy (PTT): Cu₂S exhibits strong absorbance in the near-infrared (NIR) region, allowing for the conversion of light energy into heat.[7] This property can be exploited for the targeted thermal ablation of cancer cells.
-
Drug Delivery: The porous nature and large surface area of Cu₂S microspheres make them suitable carriers for therapeutic agents.[2][12] Drugs can be loaded onto the microspheres and released at a target site, potentially triggered by changes in pH or temperature, or by external stimuli like NIR light.
-
Bioimaging: The optical properties of Cu₂S also make it a candidate for photoacoustic tomography (PAT), a non-invasive imaging modality.[7][8]
Researchers and drug development professionals can leverage the tunable properties of Cu₂S microspheres by modifying their size, composition, and surface chemistry to optimize their performance for specific applications. The synthesis protocols provided herein offer a foundation for producing these versatile nanomaterials for further investigation and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijarmps.org [ijarmps.org]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Label-Free Imaging Techniques with Copper Sulfide Microspheres for Observing Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
challenges in controlling cuprous sulfide stoichiometry during synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of stoichiometry during the synthesis of cuprous sulfide (B99878) (Cu₂S). Achieving the desired Cu₂S phase is often challenging due to the existence of multiple stable and metastable copper sulfide phases. This guide is intended for researchers, scientists, and drug development professionals working with copper sulfide nanomaterials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cuprous sulfide, helping you to identify and resolve problems related to stoichiometry control.
Q1: My final product is a mixture of different copper sulfide phases (e.g., CuS, Cu₇S₄, Cu₂S). How can I obtain phase-pure Cu₂S?
A1: The presence of mixed phases is a common challenge and is often related to several experimental parameters. Here are the key factors to check:
-
Precursor Ratio: An incorrect copper-to-sulfur precursor ratio is a frequent cause of mixed phases. Ensure you are using a stoichiometric excess of the copper precursor. The optimal ratio can be synthesis-dependent.
-
Reaction Temperature: The reaction temperature plays a crucial role in phase determination. Lower temperatures may not provide enough energy for the complete conversion to the thermodynamically stable Cu₂S phase, leading to the formation of intermediate phases. Conversely, excessively high temperatures can also lead to undesired phases. Refer to the data tables below for phase stability at different temperatures.
-
Reaction Time: Insufficient reaction time can result in an incomplete reaction, leaving unreacted precursors or intermediate copper sulfide phases in your final product. Try increasing the reaction duration.
-
pH of the reaction medium: The pH of the synthesis solution can significantly influence the resulting copper sulfide phase. For instance, in some co-precipitation methods, a higher pH (e.g., 9.5) has been shown to favor the formation of the CuS phase, while lower pH values may result in mixed phases.[1]
Q2: I am trying to synthesize Cu₂S via annealing CuS, but the conversion is incomplete.
A2: Incomplete conversion during annealing can be due to the following:
-
Annealing Temperature and Time: The conversion of CuS to Cu₂S requires specific temperature and time conditions. Annealing in a nitrogen atmosphere at 350°C has been shown to convert amorphous copper sulfide to the cubic chalcocite Cu₂S phase.[2] Insufficient temperature or time will lead to a mixture of phases.
-
Annealing Atmosphere: The atmosphere during annealing is critical. Annealing in an inert atmosphere (e.g., Argon or Nitrogen) or a reducing atmosphere (e.g., Ar/H₂) is necessary to prevent oxidation and to facilitate the loss of sulfur to form Cu₂S.[3] Annealing in air will lead to the formation of copper oxides and sulfates.[4]
Q3: My this compound nanoparticles are agglomerating. How can I improve their dispersion?
A3: Agglomeration is a common issue in nanoparticle synthesis. Here are some strategies to mitigate it:
-
Use of Capping Agents/Surfactants: Capping agents or surfactants can be introduced during the synthesis to stabilize the nanoparticles and prevent them from agglomerating. The choice of the capping agent can also influence the size and morphology of the nanoparticles.
-
Solvent Selection: The solvent used in the synthesis can affect the dispersion of the nanoparticles. Solvents with chelating properties can sometimes help in controlling the morphology and preventing agglomeration.[5]
-
Control of Reaction Kinetics: Rapid reaction rates can sometimes lead to uncontrolled growth and agglomeration. Adjusting parameters like temperature and precursor concentration to slow down the reaction can lead to better-dispersed nanoparticles.
Q4: The stoichiometry of my Cu₂S thin film, prepared by Chemical Bath Deposition (CBD), is incorrect.
A4: Controlling stoichiometry in CBD can be sensitive to several parameters:
-
Concentration of Precursors: The molar concentrations of the copper and sulfur precursors in the chemical bath are critical. The optimal concentrations need to be determined experimentally for a specific setup.
-
pH of the Bath: The pH of the chemical bath influences the deposition rate and the stoichiometry of the resulting film. A pH in the range of 10-12 is often used for Cu₂S deposition.[6]
-
Bath Temperature: The temperature of the chemical bath affects the reaction kinetics and, consequently, the film composition. A temperature of around 50°C is commonly employed.[6]
-
Complexing Agent: The type and concentration of the complexing agent (e.g., triethanolamine, ammonia) are crucial for controlling the availability of free copper ions and ensuring a controlled deposition process.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the common phases of copper sulfide, and how does their stoichiometry differ?
A1: Copper sulfide exists in several stoichiometric and non-stoichiometric phases. The main crystalline phases at ambient temperature include:
-
Chalcocite (Cu₂S): Copper-rich phase.
-
Djurleite (Cu₁.₉₇S - Cu₁.₉₃S): Slightly copper-deficient.
-
Digenite (Cu₁.₈S): More copper-deficient.
-
Anilite (Cu₁.₇₅S): Further copper-deficient.
-
Covellite (CuS): Sulfur-rich phase.[3]
Q2: What are the most common methods for synthesizing this compound?
A2: Common synthesis methods for this compound include:
-
Hydrothermal/Solvothermal Synthesis: This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure. It allows for good control over crystallinity and morphology.[5]
-
Annealing: This involves heating a precursor material (often CuS) in a controlled atmosphere to induce a phase transformation to Cu₂S.[2][3]
-
Chemical Bath Deposition (CBD): This is a simple and cost-effective method for depositing thin films of Cu₂S onto a substrate from a solution.[6][7][8][9]
-
Co-precipitation: This method involves the precipitation of copper sulfide from a solution containing copper and sulfur precursors by adjusting parameters like pH.[1]
Q3: How does the choice of copper and sulfur precursors affect the final product?
A3: The reactivity and type of precursors can significantly impact the stoichiometry and morphology of the final copper sulfide product. For example, using a bivalent copper precursor in the presence of a reducing solvent like an amine can lead to the formation of Cu₂S instead of CuS.[5] The choice of sulfur source (e.g., thiourea (B124793), thioacetamide, Na₂S) also influences the reaction rate and the resulting phase.[10]
Q4: What is the role of a capping agent in this compound synthesis?
A4: Capping agents, which are typically long-chain organic molecules, adsorb to the surface of the growing nanoparticles. Their primary roles are to:
-
Control particle size and shape: By selectively binding to certain crystal facets, they can direct the growth of the nanoparticles.
-
Prevent agglomeration: The organic chains provide steric hindrance, keeping the nanoparticles separated and well-dispersed in the solvent.
-
Influence the final phase: The interaction of the capping agent with the precursors and the nanoparticle surface can sometimes influence the resulting crystal phase.
Q5: Which characterization techniques are essential to confirm the stoichiometry of this compound?
A5: The following characterization techniques are crucial for determining the stoichiometry and phase of copper sulfide:
-
X-ray Diffraction (XRD): This is the primary technique used to identify the crystal structure and phase of the material by comparing the diffraction pattern to standard reference patterns (e.g., JCPDS cards).[2][3][11][12]
-
Energy-Dispersive X-ray Spectroscopy (EDS or EDX): This technique, often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), provides the elemental composition of the sample, allowing for the determination of the copper-to-sulfur atomic ratio.[2]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and the oxidation states of copper and sulfur at the surface of the material.
Data Presentation
Table 1: Influence of Synthesis Parameters on Copper Sulfide Phase and Stoichiometry
| Parameter | Variation | Observed Effect on Product | Synthesis Method | Reference |
| Temperature | 120°C - 200°C | Controls morphology (flowers vs. nanorods) of CuS. | Hydrothermal | |
| 350°C | Annealing of amorphous film results in cubic chalcocite Cu₂S. | Annealing | [2] | |
| 130°C | Different solvents yield Cu₂S, Cu/Cu₂S, and Cu₃₉S₂₈ phases. | Solvothermal | [5] | |
| Precursor Ratio (Cu:S) | Not specified | Varying the ratio is a key method to control stoichiometry. | General | [13] |
| pH | 5.5 - 9.5 | Lower pH leads to mixed phases; pH 9.5 favors pure covellite (CuS). | Co-precipitation | [1] |
| Solvent | Ethylenediamine (En) | Forms flower-like Cu₂S crystals. | Solvothermal | [5] |
| Ethyleneglycol (Eg) | Forms a mixture of Cu and Cu₂S. | Solvothermal | [5] | |
| 50% En + 50% Eg | Forms pure Cu₂S. | Solvothermal | [5] | |
| Ethanol (B145695) | Forms spherical Cu₃₉S₂₈ particles. | Solvothermal | [5] | |
| Annealing Atmosphere | Argon (Ar) | Annealing CuS results in rhombohedral Cu₁.₈S. | Annealing | [3] |
| Argon/Hydrogen (Ar/H₂) | Annealing CuS results in tetragonal Cu₁.₉₆S. | Annealing | [3] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of CuS Nanostructures
This protocol is adapted from a method for synthesizing CuS flowers and nanorods.
Materials:
-
Copper chloride (CuCl₂·2H₂O)
-
Thiourea (H₂NCSNH₂) or Thioacetamide (CH₃CSNH₂)
-
Polyethylene glycol (PEG, Mn=400)
-
Deionized water
-
Teflon-lined stainless-steel autoclave (50 ml)
Procedure:
-
In a typical synthesis, dissolve 0.002 mol (0.341 g) of CuCl₂·2H₂O, 0.004 mol of the sulfur source (0.304 g of thiourea or 0.30 g of thioacetamide), and 0.1 g of PEG in deionized water.
-
Transfer the mixture into a 50 ml Teflon-lined stainless-steel autoclave.
-
Fill the autoclave with deionized water up to 70% of its total volume.
-
Seal the autoclave and maintain it at a desired temperature (e.g., 120°C, 140°C, 180°C, or 200°C) for a specific duration (e.g., 24 hours for lower temperatures, 10 hours for higher temperatures).
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the black precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for several hours.
Protocol 2: Chemical Bath Deposition of Cu₂S Thin Films
This protocol is based on a method for depositing Cu₂S thin films on glass substrates.[7]
Materials:
-
Copper sulfate (B86663) (CuSO₄)
-
Ammonia (NH₃)
-
Triethanolamine (TEA)
-
Thiourea
-
Deionized water
-
Glass substrates (e.g., microscope slides)
-
Constant temperature water bath
-
Magnetic stirrer
Procedure:
-
Thoroughly clean the glass substrates. This can be done by degreasing in a chromic acid solution for 24 hours, followed by cleaning with a detergent, rinsing with deionized water, and air-drying.
-
Prepare the mother solution (for 50 ml): a. In a 100 ml beaker, dissolve 0.025 M of CuSO₄ in 1 ml of NH₃ and 4-5 ml of TEA. b. Add 25 ml of deionized water and stir for 15 minutes. c. In a separate beaker, prepare a 25 ml solution of 0.05 M thiourea and stir for 15 minutes. d. Mix both solutions and adjust the pH to 10.
-
Place the beaker with the mother solution in a constant temperature water bath maintained at 45°C and stir the solution.
-
Vertically immerse the cleaned glass substrates into the solution.
-
After every 20 minutes, replace the solution with a freshly prepared mother solution. Continue this process for a total deposition time of 2.5 hours.
-
Remove the coated substrates, rinse them with distilled water, and dry them in open air at room temperature.
-
For improved crystallinity, the films can be annealed (e.g., at 150°C).
Protocol 3: Conversion of CuS to Cu₂S by Annealing
This protocol describes a general procedure for the thermal conversion of CuS to different copper sulfide phases based on the annealing atmosphere.[3]
Materials:
-
Synthesized CuS nanoparticles
-
Tube furnace with gas flow control
-
Inert gas (Argon, Ar)
-
Reducing gas (5% Hydrogen in Argon, Ar/H₂)
Procedure:
-
Place the CuS nanopowder in a suitable crucible (e.g., alumina (B75360) boat).
-
Place the crucible in the center of the tube furnace.
-
Purge the furnace tube with the desired gas (Ar or Ar/H₂) for a sufficient time to remove any residual air.
-
Heat the furnace to the desired annealing temperature (e.g., 723 K or 450°C) under a constant flow of the chosen gas.
-
Maintain the temperature for a specific duration (e.g., 2 to 4 hours). The duration will affect the final stoichiometry.
-
After the annealing period, turn off the furnace and let it cool down to room temperature under the same gas flow.
-
Once at room temperature, the furnace can be opened to retrieve the annealed powder.
Visualizations
Caption: Hydrothermal synthesis workflow for this compound nanoparticles.
Caption: Key parameters influencing this compound stoichiometry and properties.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijcrt.org [ijcrt.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chalcogen.ro [chalcogen.ro]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of Copper Sulfide (CuS) Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for controlling the size and morphology of Copper Sulfide (B99878) (CuS) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for controlling the size and morphology of CuS nanoparticles?
A1: The primary parameters that influence the size, shape, and structure of CuS nanoparticles are the choice of copper and sulfur precursors, their molar concentration ratio, the reaction temperature, the reaction time, and the type of capping agent or surfactant used.[1][2][3] Adjusting these factors allows for the synthesis of various morphologies, including nanospheres, nanoplates, nanorods, and hierarchical flower-like structures.[4][5][6]
Q2: What is the role of a capping agent in CuS nanoparticle synthesis?
A2: Capping agents, or surfactants, are crucial for controlling the growth and preventing the aggregation of nanoparticles.[7][8] They adsorb to the surface of the nanocrystals, providing colloidal stability.[7] By selectively binding to certain crystal facets, capping agents can direct the growth of the nanoparticles, leading to specific shapes and sizes.[9][10] Furthermore, the use of surfactants is often essential for obtaining well-dispersed nanocrystals rather than agglomerated spheres.[1][2]
Q3: Which synthesis methods are commonly used for CuS nanoparticles?
A3: Common methods for synthesizing CuS nanoparticles include hydrothermal and solvothermal techniques, microwave irradiation, sonochemical methods, and co-precipitation.[3][11][12] The hydrothermal method is widely used and involves carrying out the synthesis in an aqueous solution under controlled temperature and pressure in an autoclave.[11] This method is effective for achieving high crystallinity and varied morphologies by adjusting parameters like reaction time and temperature.[11]
Q4: How does precursor concentration affect the final nanoparticles?
A4: The concentration of copper and sulfur precursors significantly impacts the size and yield of CuS nanoparticles. Interestingly, increasing the precursor concentration can lead to a decrease in particle size.[13][14] For example, in one study, as the precursor concentration was increased from 0.1 M to 2.5 M, the resulting nanoparticle size decreased to about 17 nm, while the yield improved.[13][14] The molar ratio of the precursors is also critical in determining the final composition and phase of the copper sulfide.[1][2]
Q5: What is the typical effect of reaction temperature on nanoparticle synthesis?
A5: Reaction temperature plays a vital role in the nucleation and growth stages of nanoparticle formation. Generally, higher temperatures can lead to larger and more crystalline nanoparticles by providing more energy for crystal growth.[5][10][15] However, the specific effect can vary depending on the synthesis method and other reagents present.[16] For instance, in some hydrothermal syntheses, increasing the temperature can promote the transformation of nanoparticles into different morphologies, such as from nanorods to nanoflakes and flower-like structures.[5]
Troubleshooting Guide
Q1: My CuS nanoparticles are heavily agglomerated. How can I achieve better dispersion?
A1: Agglomeration is a common issue, often resulting from uncontrolled particle growth and insufficient stabilization.
-
Solution 1: Introduce a Capping Agent/Surfactant: Surfactants like Cetyltrimethylammonium Bromide (CTAB), Polyvinylpyrrolidone (PVP), or Sodium Dodecyl Sulphate (SDS) are indispensable for preventing aggregation and obtaining dispersed nanocrystals.[1][3][17] These molecules cap the nanoparticle surface, providing steric or electrostatic repulsion.
-
Solution 2: Optimize Precursor Concentration: High precursor concentrations can sometimes lead to aggregation.[14] While counterintuitive, using complex ion precursors at high concentrations can minimize aggregation by controlling nucleation and growth rates.[13][14]
-
Solution 3: Control pH and Temperature: The pH of the reaction medium and the temperature profile can affect surface charges and particle kinetics. Modifying these may improve stability.
Q2: The yield of my CuS nanoparticle synthesis is very low. What can I do to improve it?
A2: Low yield can be caused by incomplete reactions or suboptimal nucleation conditions.
-
Solution 1: Adjust Precursor Concentration: Studies have shown a direct correlation between precursor concentration and yield. Increasing the concentration of the copper complex ion precursor has been demonstrated to significantly improve the reaction yield.[13][14]
-
Solution 2: Optimize Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration and at an adequate temperature to allow for complete conversion of precursors to the final product. In hydrothermal synthesis, longer reaction times can lead to the formation of more stable and well-defined structures.[11]
Q3: I am getting mixed phases of copper sulfide (e.g., Cu₂S or Cu₉S₅) instead of pure CuS (covellite). How can I ensure phase purity?
A3: The formation of undesired copper sulfide phases is often related to the precursor ratio, temperature, and the type of copper precursor used.
-
Solution 1: Control the Cu/S Molar Ratio: The stoichiometry of the final product is highly dependent on the initial molar ratio of the copper and sulfur sources. For example, using CuCl₂ or CuSO₄ with thiourea (B124793) often requires a Cu/S ratio of 1:1 to obtain single-phase CuS.[13] Using other ratios can lead to copper-rich mixed phases.
-
Solution 2: Optimize Reaction Temperature: Temperature can induce phase transitions. High-temperature treatments in a vacuum can convert CuS to Cu₂S.[1][2] Carefully controlling the synthesis temperature within the optimal range for the covellite phase is crucial. For hydrothermal synthesis, this is often in the range of 150–250 °C, but the specific temperature can determine the final phase.[1][2]
Q4: The morphology of my nanoparticles is inconsistent and not what I intended (e.g., spheres instead of plates). How can I better control the shape?
A4: Nanoparticle morphology is a result of the interplay between various kinetic and thermodynamic factors during crystal growth.
-
Solution 1: Use Shape-Directing Capping Agents: The type of capping agent is a primary factor. Surfactants can preferentially adsorb to specific crystallographic faces, slowing their growth and allowing other faces to grow faster, which results in anisotropic shapes like plates or rods.[5][9]
-
Solution 2: Fine-Tune the Reaction Temperature: Temperature can be a powerful tool for shape control. In the presence of a surfactant like PEG20000, adjusting the hydrothermal temperature has been shown to produce different morphologies, from nanorods to nanoflakes and flower-like structures.[5]
-
Solution 3: Vary the Reaction Time: In hydrothermal synthesis, the reaction time influences the self-assembly and evolution of nanostructures. Initial nanoparticles formed at shorter times can act as building blocks that assemble into more complex, hierarchical structures over longer periods.[11][18]
Quantitative Data on Synthesis Parameters
Table 1: Effect of Precursor Concentration on CuS Nanoparticle Size
| Copper Precursor | Sulfur Precursor | Precursor Concentration (M) | Resulting Particle Size (nm) | Reference |
|---|---|---|---|---|
| Cu complex ion | Not Specified | 0.1 | > 17 | [13][14] |
| Cu complex ion | Not Specified | 2.5 | ~ 17 | [13][14] |
| Copper Acetate | Thioacetamide | Not Specified | 16 - 23 |[3] |
Table 2: Effect of Reaction Temperature on Nanoparticle Size and Morphology
| Synthesis Method | Temperature (°C) | Resulting Size / Morphology | Reference |
|---|---|---|---|
| Hydrothermal (with PEG20000) | 90 | Nanorods | [5] |
| Hydrothermal (with PEG20000) | 130 | Nanoflakes | [5] |
| Hydrothermal (with PEG20000) | 180 | Flower-like structures | [5] |
| Wet Chemical | 25 - 60 | Size shows strong temperature dependency | [16] |
| Organic Solvent | 150 | ~5 nm, flower-like | [10] |
| Organic Solvent | 190 | ~24 nm, spherical |[10] |
Experimental Protocols
Detailed Protocol: Hydrothermal Synthesis of CuS Nanostructures
This protocol is a generalized procedure based on common hydrothermal synthesis methods for producing CuS nanoparticles with controlled morphology.[11]
Materials:
-
Copper Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
Thiourea (CH₄N₂S)
-
Deionized (DI) Water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific amount of Copper Nitrate Trihydrate in a beaker containing DI water to achieve the desired molarity.
-
In a separate beaker, dissolve a corresponding molar amount of Thiourea in DI water.
-
-
Mixing:
-
Slowly add the Thiourea solution to the Copper Nitrate solution under constant stirring. Stir for 30 minutes to ensure a homogeneous mixture.
-
-
Hydrothermal Reaction:
-
Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 150 °C).
-
Maintain the temperature for a specific reaction time (e.g., 5, 16, or 24 hours). The duration will influence the final morphology of the nanostructures.[11]
-
-
Cooling and Collection:
-
After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate from the bottom of the liner.
-
-
Washing:
-
Wash the collected product multiple times with DI water and then with absolute ethanol (B145695) to remove any unreacted ions and byproducts. Centrifugation can be used to separate the product from the supernatant during washing steps.
-
-
Drying:
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours to obtain the powdered CuS nanoparticles.
-
-
Characterization:
-
Characterize the as-synthesized CuS nanostructures using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and Field Emission Scanning Electron Microscopy (FE-SEM) to observe the morphology.[11]
-
Visualizations
Caption: Workflow diagram for the hydrothermal synthesis of CuS nanoparticles.
Caption: Key parameters influencing CuS nanoparticle size and morphology.
References
- 1. Influence of precursor concentration, surfactant and temperature on the hydrothermal synthesis of CuS: structural, thermal and optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic methods of CuS nanoparticles and their applications for imaging and cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 8. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 15. Size and Shape Modulation of Cu2S Nanoplates via Chemical Reduction with NaOH and NH3·H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Cuprous Sulfide (Cu₂S)-Based Solar Cells
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers and scientists working on the degradation mechanisms of cuprous sulfide (B99878) (Cu₂S)-based solar cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My cell's efficiency is dropping rapidly and I'm seeing "hotspots" under illumination.
Question: What is causing the rapid formation of localized hotspots and a significant drop in my Cu₂S/CdS solar cell's fill factor and open-circuit voltage when operated near its open-circuit condition?
Answer: This is a classic symptom of electrochemical decomposition of the cuprous sulfide (Cu₂S) layer. When the cell is operated at a sufficiently high forward bias voltage (typically above 0.35-0.40 V), an electrochemical reaction can occur, breaking down Cu₂S into metallic copper and other copper sulfide phases.[1]
-
Mechanism: The electric field drives the movement of highly mobile copper ions. These ions can be reduced to metallic copper, which then forms conductive filaments or shunts through the device, often through the CdS layer.[1][2] These filaments create low-resistance pathways, causing localized short-circuiting.
-
Observation: These short-circuit paths are the "hotspots" you observe, as they become sites of high current flow and resistive heating.[1][2] This degradation mode primarily affects the fill factor and open-circuit voltage, while the short-circuit current may remain relatively stable initially.[1]
-
Troubleshooting Steps:
-
Voltage Limitation: Avoid operating the cell at or near open-circuit voltage under illumination for extended periods.[1] Long-term testing should be conducted at the maximum power point, which is typically at a lower voltage (e.g., ~0.30 V).[1]
-
Dark I-V Analysis: Measure the current-voltage (I-V) characteristics in the dark. A significant decrease in the shunt resistance (Rsh) confirms the formation of shorting paths.
-
Thermal Imaging: Use an infrared camera to map the hotspots on the cell's surface. This can help visualize the extent and location of the degradation.[2]
-
Accelerated Testing: Applying a dark forward bias can accelerate this degradation mode for study, producing similar failure characteristics to those seen under open-circuit illumination.[2]
-
Issue 2: The short-circuit current (Jsc) of my cell is decreasing over time, especially after thermal stress.
Question: My Cu₂S cell's short-circuit current is steadily degrading, particularly after annealing or operating at elevated temperatures. What is the likely cause?
Answer: A decrease in short-circuit current, often accompanied by changes in open-circuit voltage, is frequently linked to thermally induced diffusion at the Cu₂S/CdS heterojunction.
-
Mechanism 1: Copper Diffusion: Copper ions from the Cu₂S layer are highly mobile and can diffuse into the cadmium sulfide (CdS) layer.[3] This diffusion alters the electronic properties of the CdS, potentially creating recombination centers that trap charge carriers before they can be collected, thereby reducing the short-circuit current.[4]
-
Mechanism 2: Cadmium Out-diffusion: Conversely, cadmium from the CdS layer can diffuse into the Cu₂S layer.[5] This interdiffusion blurs the junction, creating a wider and less defined space-charge region, which impairs charge separation and collection.
-
Troubleshooting Steps:
-
Interface Passivation: Introducing a thin barrier layer between the Cu₂S and its adjacent layers can help suppress ion diffusion. For instance, a single atomic layer of Al₂O₃ has been shown to stabilize Cu₂S films.[6]
-
Compositional Analysis: Use surface-sensitive techniques like Auger Electron Spectroscopy (AES) or X-ray Photoelectron Spectroscopy (XPS) to create depth profiles of the junction. This can provide direct evidence of Cu or Cd interdiffusion.[5]
-
Quantum Efficiency (QE) Measurement: Analyze the spectral response of the cell. A loss in QE, particularly at wavelengths absorbed within the CdS layer, can indicate that diffusion-related defects in the CdS are harming carrier collection.
-
Issue 3: My unencapsulated cell is degrading rapidly in ambient air.
Question: Why is the performance of my unencapsulated Cu₂S solar cell degrading so quickly when exposed to air and humidity?
Answer: this compound is chemically unstable in the presence of oxygen and moisture, leading to oxidation and phase changes that are detrimental to device performance.
-
Mechanism: The Cu₂S layer can react with oxygen and water to form copper oxides (e.g., CuO, Cu₂O) and other non-stoichiometric copper sulfides (e.g., CuₓS where x < 2). These new phases can be less photoactive, have higher resistivity, or introduce interfacial states that act as recombination centers. This process, known as photocorrosion, can be accelerated by light.[7]
-
Troubleshooting Steps:
-
Encapsulation: Proper encapsulation is critical for long-term stability. Use of inert, low-permeability materials like glass or specialized polymers with barrier films can protect the active layers from the environment.
-
Inert Atmosphere: Fabricate and store the devices in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to minimize exposure to oxygen and moisture.
-
Surface Passivation: Applying a dense, thin-film coating can act as a barrier. For example, a 15 nm layer of TiO₂ has been shown to suppress the degradation of Cu₂S films in ambient conditions.[6]
-
Quantitative Data on Degradation
The following table summarizes the typical effects of various stress factors on the performance parameters of Cu₂S/CdS solar cells based on reported observations.
| Stress Factor | Primary Degradation Mechanism | Effect on Voc | Effect on Jsc | Effect on Fill Factor (FF) | Effect on Shunt Resistance (Rsh) |
| Illumination at Open-Circuit Voltage | Electrochemical decomposition, Cu filament formation[1][2] | Decrease (5-10%)[2] | Minimal change initially[1] | Strong Decrease | Strong Decrease (50-95%)[2] |
| Thermal Stress (e.g., Heat Treatment) | Cu/Cd interdiffusion at the junction[3][4][5] | Can increase initially[1] | Decrease[1] | Can increase initially[1] | Varies |
| Thermal Shock Cycling | Mechanical stress, cracking, delamination[1] | Constant[1] | Decrease[1] | Constant[1] | Varies |
| Forward Bias in Dark | Electrochemical decomposition, Cu filament formation[2] | Decrease | Decrease | Decrease | Strong Decrease[2] |
Experimental Protocols
Protocol 1: Accelerated Degradation via Forward Bias
This protocol is used to rapidly induce and study the electrochemical decomposition mechanism.
-
Initial Characterization: Measure the initial I-V curve of the cell under standard illumination (e.g., AM1.5G, 100 mW/cm²) to determine initial V_oc, J_sc, FF, and efficiency. Measure the dark I-V curve to establish the initial shunt resistance.
-
Stress Application: Place the cell in a dark, temperature-controlled environment (e.g., 25°C).
-
Apply Bias: Connect a DC power supply and apply a constant forward bias to the cell, inducing a current flow of 0.5 to 1.0 A for several minutes.[2]
-
Post-Stress Characterization: After the stress period, disconnect the bias and repeat the illuminated and dark I-V measurements.
-
Analysis: Compare the pre- and post-stress I-V curves. A significant drop in shunt resistance, V_oc, and FF is indicative of filamentary shunting.[2] Thermal imaging can be used during the bias application to observe hotspot formation in real-time.
Protocol 2: Junction Diffusion Analysis via Depth Profiling
This protocol is used to investigate the interdiffusion of elements at the Cu₂S/CdS interface.
-
Sample Preparation: Prepare two sets of samples. One set will be the "as-fabricated" control. The second set will be subjected to thermal stress (e.g., annealing in an inert atmosphere at 200°C for 90 minutes).[5]
-
AES/XPS Analysis: Introduce the samples into an ultra-high vacuum (UHV) chamber equipped with an Auger Electron Spectrometer or X-ray Photoelectron Spectrometer.
-
Sputtering: Use an ion beam (e.g., Argon ions) to incrementally sputter away the top layers of the solar cell.
-
Data Acquisition: After each sputtering cycle, acquire an AES or XPS spectrum to determine the elemental composition at that depth.
-
Depth Profile Construction: Plot the atomic concentration of key elements (Cu, Cd, S) as a function of sputtering time (which correlates to depth).
-
Analysis: Compare the depth profiles of the control and thermally stressed samples. A broadening of the interface region in the stressed sample, showing significant overlap of Cu and Cd signals, provides direct evidence of interdiffusion.[5]
Visualization of Degradation Pathways
Electrochemical Degradation Workflow
This diagram illustrates the process of degradation due to high forward bias, leading to the formation of copper shunts.
References
Technical Support Center: Enhancing Electrical Conductivity of Cuprous Sulfide (Cu₂S) Thin Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cuprous sulfide (B99878) (Cu₂S) thin films. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving electrical conductivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My as-deposited Cu₂S thin film exhibits very low electrical conductivity. What are the potential causes and how can I improve it?
A1: Low conductivity in as-deposited Cu₂S thin films is a common issue. It can stem from several factors including an amorphous or poorly crystalline structure, non-ideal stoichiometry, and the presence of defects. The two primary methods to enhance electrical conductivity are annealing and doping .
-
Annealing: Post-deposition heat treatment, or annealing, can significantly improve the crystallinity of the film. This process reduces defects and increases grain size, which in turn enhances charge carrier mobility and, consequently, electrical conductivity. For instance, annealing Cu₂S thin films at 200°C has been shown to increase electrical conductivity from approximately 1.64 S/cm to 3.38 S/cm.[1]
-
Doping: Introducing impurity atoms (dopants) into the Cu₂S lattice can alter its electronic properties and increase the charge carrier concentration. Doping with elements like Aluminum (Al) has demonstrated a substantial increase in conductivity.[2]
Q2: What is the effect of annealing temperature on the conductivity of Cu₂S thin films?
A2: The annealing temperature plays a crucial role in determining the final electrical properties of the Cu₂S thin film.
-
Improved Crystallinity: Increasing the annealing temperature generally leads to improved crystallinity of the film.[3] This structural enhancement is a key factor in reducing the film's resistance.
-
Phase Transformation: Be aware that higher annealing temperatures can induce phase transformations in copper sulfide films. For example, as-deposited films may have a mixed-phase, but annealing at temperatures of 300°C and 400°C can lead to the formation of digenite (Cu₁.₈S) and chalcocite (Cu₂S) phases, respectively.[3]
-
Conductivity Increase: Studies have shown a clear trend of decreasing resistivity (and thus increasing conductivity) with higher annealing temperatures. For example, the resistivity of CuS thin films decreased from 395.26 Ω·m to 248.13 Ω·m as the annealing temperature was increased from 100°C to 400°C.[4]
Q3: How does doping with Aluminum (Al) affect the electrical conductivity of Cu₂S thin films?
A3: Doping Cu₂S thin films with Aluminum (Al) has been shown to dramatically increase electrical conductivity. In one study, doping with 3% Al and subsequent annealing at 573 K (300°C) increased the electrical conductivity from 1.43 × 10⁻³ (Ω·cm)⁻¹ to 7.33 × 10³ (Ω·cm)⁻¹.[2] This significant improvement is attributed to the creation of additional charge carriers within the semiconductor material.
Q4: Can other dopants be used to improve the conductivity of copper sulfide thin films?
A4: Yes, various dopants have been investigated to modify the electrical properties of copper sulfide thin films.
-
Nickel (Ni): Doping with Nickel (Ni) has been shown to decrease the electrical resistivity of CuS thin films. In one experiment, introducing a 0.01M concentration of Ni impurities caused the resistivity to drop from 2000 Ω-cm to near zero.[5]
-
Mercury (Hg): The effect of Mercury (Hg) doping can be more complex. One study reported an initial increase in resistivity at a low Hg concentration (0.01M), followed by a decrease at higher concentrations.[5]
Q5: What are some common deposition methods for creating Cu₂S thin films, and do they affect conductivity?
A5: Several methods are used to deposit Cu₂S thin films, and the choice of method can influence the film's properties.
-
Chemical Bath Deposition (CBD): This is a widely used, cost-effective, and simple method for large-scale deposition.[6] The properties of CBD-grown films, including conductivity, can be optimized by controlling parameters such as deposition time, bath temperature, and pH.[7]
-
Thermal Evaporation: This technique involves heating the source material in a vacuum to deposit a thin film on a substrate. It has been successfully used to produce pure and doped Cu₂S thin films.[2][8]
-
Spray Pyrolysis: This method involves spraying a solution containing the precursor materials onto a heated substrate.
-
Atomic Layer Deposition (ALD): ALD allows for precise control over film thickness and composition at a nanoscale.[9]
The deposition method and its parameters set the initial state of the film (e.g., stoichiometry, crystallinity), which in turn affects the final conductivity after any post-deposition treatments like annealing.
Quantitative Data Summary
The following tables summarize the quantitative data on the improvement of electrical conductivity in Cu₂S thin films from various experimental studies.
Table 1: Effect of Annealing on Electrical Properties of Cu₂S Thin Films
| Annealing Temperature (°C) | Resistivity (Ω·m) | Electrical Conductivity (S/cm) | Reference |
| As-deposited (RT) | - | 1.64 | [1] |
| 100 | 395.26 | - | [4] |
| 200 | - | 3.38 | [1] |
| 400 | 248.13 | - | [4] |
Table 2: Effect of Doping on Electrical Conductivity of Cu₂S Thin Films
| Dopant | Dopant Concentration | Initial Conductivity (Ω·cm)⁻¹ | Final Conductivity (Ω·cm)⁻¹ | Reference |
| Aluminum (Al) | 3% (with annealing at 573 K) | 1.43 × 10⁻³ | 7.33 × 10³ | [2] |
Table 3: Effect of Doping on Resistivity of CuS Thin Films
| Dopant | Dopant Concentration (M) | Initial Resistivity (Ω-cm) | Final Resistivity (Ω-cm) | Reference |
| Nickel (Ni) | 0.01 | 2000 | ~0 | [5] |
| Mercury (Hg) | 0.01 | 2000 | 6600 | [5] |
| Mercury (Hg) | 0.02 | 2000 | 2000 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Cu₂S Thin Films by Chemical Bath Deposition (CBD)
This protocol is based on the methodology described for preparing copper sulfide thin films.[6][7]
Materials:
-
Copper Sulfate (B86663) (CuSO₄)
-
Thiourea (B124793) (SC(NH₂)₂)
-
Tartaric Acid (C₄H₆O₆) as a complexing agent
-
Hydrochloric Acid (HCl) for pH adjustment
-
Deionized water
-
Glass substrates
Procedure:
-
Substrate Cleaning:
-
Degrease glass substrates with ethanol (B145695) for 10 minutes.
-
Ultrasonically clean the substrates in distilled water for 10 minutes.
-
Dry the substrates in a desiccator.
-
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of copper sulfate and thiourea.
-
In a beaker, complex 25 mL of copper sulfate solution with 25 mL of tartaric acid solution.
-
Add 25 mL of thiourea solution to the mixture with constant stirring.
-
-
Deposition:
-
Adjust the pH of the solution to 3 by adding hydrochloric acid while stirring.
-
Immerse the cleaned glass substrate vertically into the beaker.
-
Maintain the deposition bath at a constant temperature (e.g., 80°C).
-
The deposition time can be varied to achieve the desired film thickness (e.g., 20 minutes).[7]
-
-
Post-Deposition:
-
Remove the coated substrates from the bath.
-
Rinse with deionized water to remove any loosely adhered particles.
-
Dry the films in air.
-
Protocol 2: Post-Deposition Annealing of Cu₂S Thin Films
This protocol describes a general procedure for annealing Cu₂S thin films to improve their crystallinity and conductivity.[1][4]
Equipment:
-
Tube furnace or a programmable furnace with a controlled atmosphere.
Procedure:
-
Place the Cu₂S thin films on a suitable holder inside the furnace.
-
If a controlled atmosphere is required, purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Ramp up the temperature to the desired annealing temperature (e.g., 100°C, 200°C, 300°C, or 400°C).[4]
-
Hold the temperature constant for a specific duration (e.g., 1 hour).
-
After the annealing period, allow the furnace to cool down slowly to room temperature.
-
Remove the annealed films for characterization.
Protocol 3: Doping of Cu₂S Thin Films by Thermal Evaporation
This protocol is based on the methodology for preparing Al-doped Cu₂S thin films.[2][8]
Materials:
-
High purity (99.99%) Copper (Cu) and Sulfur (S) for Cu₂S alloy preparation.
-
High purity Aluminum (Al) for doping.
-
Glass substrates.
Equipment:
-
Thermal evaporation system with a vacuum chamber.
Procedure:
-
Source Material Preparation:
-
Prepare the Cu₂S alloy by mixing high purity copper and sulfur.
-
Prepare the 3% Al-doped Cu₂S source material.
-
-
Substrate Preparation:
-
Clean the glass substrates thoroughly.
-
-
Deposition:
-
Place the source material in the evaporation boat/crucible within the thermal evaporation chamber.
-
Mount the substrates at a suitable distance from the source.
-
Evacuate the chamber to a high vacuum (e.g., ~2 × 10⁻⁶ mbar).
-
Heat the source material until it evaporates and deposits onto the substrates to the desired thickness (e.g., 400±20 nm).
-
-
Post-Deposition Annealing (Optional but Recommended):
Visualizations
Caption: Workflow for improving Cu₂S conductivity via CBD and annealing.
Caption: Methods for enhancing the electrical conductivity of Cu₂S thin films.
References
- 1. gesj.internet-academy.org.ge [gesj.internet-academy.org.ge]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Welcome to IR @ NIT Rourkela: Effect of Annealing Temperature On Electrical Properties of Copper Sulfide Thin Film for Optoelectronic Applications [dspace.nitrkl.ac.in]
- 4. eajournals.org [eajournals.org]
- 5. [PDF] Structural and Electrical Properties of Copper Sulfide (CuS) Thin Films doped with Mercury and Nickel impurities. | Semantic Scholar [semanticscholar.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Investigation of Structure, Optical, and Electrical Properties of CuS Thin Films by CBD Technique [mdpi.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Toxicity and Metabolism of Copper Sulfide Nanoparticles (CuS NPs) in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper sulfide (B99878) nanoparticles (CuS NPs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary organs of accumulation for CuS NPs following intravenous administration?
Following intravenous injection, copper sulfide nanoparticles predominantly accumulate in the liver and spleen. This accumulation is a common phenomenon for many types of nanoparticles and is largely attributed to uptake by the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS).
Q2: What are the main clearance pathways for CuS NPs from the body?
CuS NPs are cleared from the body through two primary routes: hepatobiliary excretion (elimination through bile and feces) and renal excretion (elimination through urine). Studies have shown that a significant percentage of the injected dose can be eliminated over time, indicating that these nanoparticles are biodegradable and can be metabolized by the body.[1] For instance, one study reported that within one-month post-injection, approximately 67% of the injected dose of PEGylated hollow CuS NPs was eliminated via hepatobiliary excretion and 23% through renal excretion.[1]
Q3: What is the main mechanism of toxicity associated with CuS NPs?
The primary mechanism of toxicity for CuS NPs is the generation of reactive oxygen species (ROS), which leads to oxidative stress within cells.[2][3] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger inflammatory responses and apoptosis (programmed cell death). The dissolution of the nanoparticles and the subsequent release of copper ions (Cu²⁺) can also contribute to toxicity, as excess free copper ions can be cytotoxic.[1]
Q4: Are CuS NPs biodegradable in vivo?
Yes, CuS NPs are considered biodegradable.[1][4] Their degradation can be influenced by the local microenvironment, such as lower pH in intracellular compartments (e.g., lysosomes), which can facilitate their dissolution. The thermosensitive nature of some CuS NPs, where they degrade more rapidly at physiological body temperature (37°C) compared to storage temperatures (4°C), further supports their in vivo degradation.[4]
Q5: What are the potential long-term toxic effects of CuS NPs?
While many studies suggest that CuS NPs have good biocompatibility and can be cleared from the body, potential long-term toxicity remains a consideration. Chronic exposure or high doses could lead to persistent inflammation or tissue damage in the organs of accumulation, primarily the liver. However, some studies have shown that changes in the proteomic profile of the liver following CuS NP administration can be reversible, suggesting a return to homeostasis as the nanoparticles are cleared.[1] Sub-chronic toxicity tests have indicated no obvious adverse effects at tested doses over the study period.[5]
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected toxicity results in vivo.
-
Possible Cause 1: Nanoparticle Aggregation.
-
Suggestion: Ensure that the CuS NP formulation is stable and well-dispersed before injection. Use dynamic light scattering (DLS) to check the hydrodynamic size and polydispersity index (PDI) of the nanoparticles in a relevant biological medium (e.g., saline or serum-containing media) just prior to administration. Aggregated nanoparticles can have altered biodistribution and toxicity profiles.
-
-
Possible Cause 2: Endotoxin (B1171834) Contamination.
-
Suggestion: Test the nanoparticle formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Endotoxins can cause significant inflammatory responses and toxicity, which can confound the results of the nanoparticle toxicity study.
-
-
Possible Cause 3: Instability and Premature Copper Ion Release.
-
Suggestion: Characterize the dissolution rate of your specific CuS NPs under physiological conditions (e.g., in simulated body fluid at 37°C). A rapid release of copper ions can lead to acute toxicity. If necessary, modify the surface coating of the nanoparticles to improve their stability.
-
Problem 2: Difficulty in detecting and quantifying CuS NPs in tissues.
-
Possible Cause 1: Insufficient Digestion of Tissue Samples.
-
Suggestion: Optimize the tissue digestion protocol for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis. Tissues rich in lipids, like the liver, may require stronger acid mixtures or longer digestion times. Refer to the detailed experimental protocol below for a starting point.
-
-
Possible Cause 2: Low Nanoparticle Accumulation in the Target Tissue.
-
Suggestion: Increase the injected dose of CuS NPs, if ethically permissible and within a non-toxic range. Alternatively, consider using a more sensitive detection method or analyzing tissues at earlier time points when the concentration is expected to be higher.
-
-
Possible Cause 3: Nanoparticle Degradation.
-
Suggestion: Be aware that CuS NPs degrade in vivo. If you are trying to visualize the nanoparticles themselves (e.g., using transmission electron microscopy on tissue sections), consider earlier time points post-injection. For quantification of copper, ICP-MS will measure the total copper content, including that from degraded nanoparticles.
-
Quantitative Data Summary
Table 1: In Vivo Biodistribution of PEGylated Hollow CuS Nanoparticles in Mice
| Time Point | Liver (%ID/g) | Spleen (%ID/g) | Lungs (%ID/g) | Kidneys (%ID/g) | Heart (%ID/g) |
| 1 Day | ~15 | ~12 | ~2 | ~1.5 | ~0.5 |
| 1 Week | ~10 | ~8 | ~1 | ~1 | ~0.3 |
| 2 Weeks | ~8 | ~6 | ~0.8 | ~0.8 | ~0.2 |
| 1 Month | ~5 | ~4 | ~0.5 | ~0.5 | ~0.1 |
| 3 Months | ~2 | ~1.5 | ~0.2 | ~0.2 | < 0.1 |
%ID/g = percentage of injected dose per gram of tissue. Data synthesized from literature.[1]
Table 2: In Vitro and In Vivo Toxicity of Copper Sulfide Nanoparticles
| Assay Type | Model | Endpoint | Value | Reference |
| Cytotoxicity | Human Neuronal Precursor Cells | IC50 (General Cytotoxicity) | 53.18 ppm | [6] |
| Developmental Neurotoxicity | Human Neuronal Precursor Cells | IC50 (Neurite Outgrowth Inhibition) | 10.18 ppm | [6] |
| Cytotoxicity | Human Skin Cancer Cells | IC50 | 12.49 ppm | [6] |
| Cytotoxicity | HUVEC and RAW 264.7 cells | Cell viability decrease | > 100 µg/mL | [5] |
| Acute Toxicity | Mice | Maximum Tolerated Dose | 8.66 mg/kg | [5] |
| Acute Toxicity | Mice | Lethal Dose 50 (LD50) | 54.5 mg/kg | [5] |
Detailed Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of CuS NPs
-
Animal Model: Utilize healthy BALB/c mice (or another appropriate strain), typically 6-8 weeks old.
-
Nanoparticle Administration:
-
Suspend the CuS NPs in sterile, endotoxin-free saline or phosphate-buffered saline (PBS).
-
Administer a single dose of the CuS NP suspension (e.g., 20 mg/kg of Cu) via tail vein injection.[1]
-
Include a control group injected with the vehicle only.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1 day, 1 week, 2 weeks, 1 month, 3 months), euthanize a cohort of mice (n=5 per group) using an approved method.
-
Collect blood via cardiac puncture.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully dissect and weigh major organs (liver, spleen, lungs, kidneys, heart, etc.).
-
-
Sample Preparation for ICP-MS:
-
Place the weighed tissue samples into acid-washed digestion tubes.
-
Add a concentrated acid mixture (e.g., nitric acid and hydrogen peroxide) to each tube.
-
Digest the tissues using a microwave digestion system or by heating on a hot plate until the solution is clear.
-
Allow the samples to cool and then dilute them to a known volume with deionized water.
-
-
ICP-MS Analysis:
-
Prepare calibration standards of copper in the same acid matrix as the samples.
-
Analyze the copper concentration in the digested tissue samples using ICP-MS.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 2: Histological Analysis of Tissues
-
Tissue Fixation:
-
Immediately after dissection, fix tissue samples in 4% paraformaldehyde for 24 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol (B145695) concentrations.
-
Clear the tissues with xylene.
-
Embed the tissues in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissues using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform standard hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue morphology and identify any signs of inflammation or damage.
-
-
Microscopy:
-
Examine the stained tissue sections under a light microscope.
-
Capture images for documentation and analysis.
-
Visualizations
Caption: Cellular signaling pathways initiated by CuS NP-induced oxidative stress.
Caption: Experimental workflow for in vivo biodistribution studies of CuS NPs.
References
- 1. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Based Nanoparticles and Their Relevant Consequences on Cytotoxicity Cascade and Induced Oxidative Stress [mdpi.com]
- 3. Unveiling the toxicological mechanisms and biological impacts of copper sulfide nanoparticles on zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in copper sulfide nanoparticles for cancer diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in copper sulfide nanoparticles for cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Stable Copper Sulfide (CuS) Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of stable copper sulfide (B99878) (CuS) nanoparticles using thioglycolic acid (TGA) as a capping agent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Cu:TGA molar ratio for synthesizing stable CuS nanoparticles?
A1: An optimized Cu:TGA molar ratio of 1:6 has been shown to yield stable CuS nanoparticles with distinct excitonic absorption, strong ligand coordination, and a covellite-type hexagonal crystalline phase.[1] This ratio provides an optimal balance between nucleation and growth, resulting in particles with superior optical definition.[1]
Q2: What is the role of thioglycolic acid (TGA) in the synthesis of CuS nanoparticles?
A2: Thioglycolic acid (TGA) serves as a stabilizing or capping agent in the aqueous synthesis of CuS nanoparticles.[1] The thiol group (-SH) of TGA coordinates with the surface of the CuS nanoparticles, preventing their aggregation and controlling their growth.
Q3: What are the expected characteristics of successfully synthesized CuS nanoparticles using the optimal Cu:TGA ratio?
A3: Successfully synthesized TGA-capped CuS nanoparticles typically exhibit the following characteristics:
-
Appearance: A stable colloidal dispersion.
-
Optical Properties: A distinct excitonic absorption peak around 312 nm in the UV-Vis spectrum.[1]
-
Crystalline Structure: A hexagonal covellite phase, which can be confirmed by X-ray diffraction (XRD).[1]
-
Morphology: Roughly spherical and homogeneous nanoparticles with an average size of approximately 20 nm, as observed by Transmission Electron Microscopy (TEM).[1]
Troubleshooting Guide
Issue 1: The synthesized CuS nanoparticles are aggregating and precipitating out of the solution.
-
Possible Cause 1: Incorrect Cu:TGA Molar Ratio. An insufficient amount of TGA will lead to incomplete surface coverage of the nanoparticles, causing them to agglomerate due to high surface energy.[1] Conversely, an excessively high TGA concentration can disrupt the crystallization process.[1]
-
Solution 1: Strictly adhere to the optimized 1:6 Cu:TGA molar ratio. Prepare the TGA solution with the correct concentration and adjust the pH to 10.6–11.0 before adding it to the copper precursor solution.[1]
-
Possible Cause 2: Improper pH of the TGA solution. The pH of the TGA solution is crucial for the deprotonation of the thiol group, which facilitates its binding to the copper ions and the nanoparticle surface.
-
Solution 2: Ensure the pH of the TGA solution is adjusted to the 10.6–11.0 range using a suitable base like 1.0 M NaOH before its addition to the reaction mixture.[1]
-
Possible Cause 3: Inadequate stirring or mixing. Insufficient agitation during the addition of the TGA solution can lead to localized high concentrations of precursors, promoting uncontrolled growth and aggregation.
-
Solution 3: Add the TGA solution dropwise to the preheated Cu²⁺ solution under gentle and continuous stirring.[1]
Issue 2: The UV-Vis spectrum of the synthesized nanoparticles does not show a clear excitonic peak.
-
Possible Cause 1: Suboptimal Cu:TGA molar ratio. Ratios other than 1:6 (e.g., 1:2, 1:4, or 1:17) may result in nanoparticles with poor optical definition.[1]
-
Solution 1: Prepare a new synthesis using the optimized 1:6 Cu:TGA molar ratio to achieve well-defined excitonic features.[1]
-
Possible Cause 2: Polydispersity in nanoparticle size. A broad size distribution of nanoparticles can lead to a broadening or disappearance of the excitonic peak.
-
Solution 2: Follow the experimental protocol precisely, ensuring controlled temperature, stirring rate, and dropwise addition of the TGA solution to promote uniform nucleation and growth.
Issue 3: The final product contains impurities or secondary phases.
-
Possible Cause 1: Impure reagents. The use of low-purity precursors can introduce contaminants into the final product.
-
Solution 1: Use high-purity, ACS reagent grade chemicals for the synthesis.
-
Possible Cause 2: Oxidation of CuS nanoparticles. Prolonged exposure to air, especially in an aqueous environment, can lead to the formation of copper oxides or other oxidized species on the nanoparticle surface.
-
Solution 2: While XRD can confirm the bulk crystalline phase at the time of synthesis, surface-sensitive techniques like XPS may be needed to assess surface oxidation.[1] For applications requiring high purity, consider performing the synthesis and subsequent handling under an inert atmosphere.
Experimental Protocols and Data
Detailed Experimental Protocol for CuS Nanoparticle Synthesis
This protocol is adapted from a study that optimized the Cu:TGA molar ratio for stable CuS nanoparticle synthesis.[1]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, ACS reagent, ≥99%)
-
Thioglycolic acid (TGA, HSCH₂COOH, ≥98%)
-
Sodium hydroxide (B78521) (NaOH, ACS reagent, 98.5%)
-
Deionized water
-
Isopropanol
Procedure:
-
Preparation of Copper Precursor Solution: Prepare a 0.025 M solution of Cu²⁺ by dissolving the appropriate amount of CuSO₄·5H₂O in deionized water.
-
Preparation of TGA Solution (for a 1:6 Cu:TGA molar ratio):
-
For a 20.0 mL, 0.025 M Cu²⁺ solution (0.5 mmol of Cu²⁺), you will need 3.0 mmol of TGA.
-
Calculate the required volume of TGA.
-
In a separate flask, add the calculated amount of TGA to a volume of deionized water.
-
Adjust the pH of the TGA solution to 10.6–11.0 by adding 1.0 M NaOH dropwise.
-
Bring the final volume of the TGA solution to 20 mL with deionized water.
-
-
Reaction Setup:
-
Transfer 20.0 mL of the 0.025 M Cu²⁺ solution into a two-neck round-bottom flask.
-
Heat the solution to 100 °C for 5 minutes.
-
-
Nanoparticle Synthesis:
-
Add the prepared TGA solution dropwise to the preheated Cu²⁺ solution over approximately 5 minutes under gentle stirring.
-
After the complete addition of the TGA solution, seal the second neck of the flask.
-
Reflux the reaction mixture for 6 hours to facilitate nanoparticle formation.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the resulting CuS nanoparticles by sequential washing with deionized water and isopropanol.
-
Separate the nanoparticles from the solution by centrifugation at 5000 rpm for 15 minutes after each washing step.
-
Quantitative Data Summary
Table 1: Investigated Cu²⁺:TGA Molar Ratios and Their Effect on Nanoparticle Properties
| Cu²⁺:TGA Molar Ratio | Resulting Nanoparticle Stability | UV-Vis Excitonic Peak |
| 1:2 | Moderate aggregation | Less defined |
| 1:4 | Improved stability | More defined |
| 1:6 | Optimal stability | Distinct peak at 312 nm [1] |
| 1:17 | Disrupted crystallization | Poorly defined |
Table 2: Key Synthesis Parameters
| Parameter | Value |
| Copper Precursor Concentration | 0.025 M[1] |
| Reaction Temperature | 100 °C (reflux)[1] |
| Reaction Time | 6 hours[1] |
| pH of TGA Solution | 10.6–11.0[1] |
| Purification Method | Centrifugation (5000 rpm, 15 min)[1] |
Visual Guides
Experimental Workflow for CuS Nanoparticle Synthesis
Caption: Experimental workflow for the synthesis of TGA-capped CuS nanoparticles.
Troubleshooting Logic for Nanoparticle Aggregation
Caption: Troubleshooting flowchart for addressing CuS nanoparticle aggregation.
References
Technical Support Center: Enhancing the Photothermal Conversion Efficiency of CuS Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Copper Sulfide (B99878) (CuS) nanoparticles. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to low photothermal conversion efficiency (PCE) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low photothermal conversion efficiency (PCE) with our synthesized CuS nanoparticles?
A1: Low PCE in CuS nanoparticles can stem from several factors:
-
Suboptimal Nanoparticle Size and Morphology: The size and shape of CuS nanoparticles significantly influence their light absorption properties. Nanoparticles with dimensions outside the optimal range for near-infrared (NIR) absorption will exhibit lower PCE.
-
Poor Dispersity and Aggregation: Agglomeration of nanoparticles reduces the effective surface area available for light absorption and can alter their plasmonic properties, leading to decreased PCE.[1] The high surface energy of nanocrystals often leads to this phenomenon.[1]
-
Inadequate Surface Chemistry: The surface coating or capping agent used during synthesis can impact the stability and NIR absorption of the nanoparticles. An inappropriate coating can hinder light absorption or promote aggregation.
-
Incorrect Wavelength of Excitation Laser: The maximum absorption peak of CuS nanoparticles can vary depending on their synthesis and composition. Using a laser with a wavelength that does not match the peak absorption of your nanoparticles will result in inefficient heating.
-
Low Nanoparticle Concentration: The concentration of nanoparticles in the solution is directly proportional to the temperature increase upon laser irradiation.[2] A concentration that is too low will not generate a significant photothermal effect.
Q2: How can we improve the photothermal conversion efficiency of our CuS nanoparticles?
A2: Several strategies can be employed to enhance the PCE of CuS nanoparticles:
-
Optimize Synthesis Parameters: Fine-tuning synthesis conditions such as temperature, reaction time, and precursor concentrations can control the size, shape, and crystallinity of the nanoparticles for improved NIR absorption.
-
Surface Modification: Using appropriate capping agents like cysteine or polymers such as polyethylene (B3416737) glycol (PEG) can improve stability, biocompatibility, and dispersity, which in turn enhances PCE.[3]
-
Doping with Other Elements: Introducing dopants like iron (Fe) into the CuS crystal lattice can modify the electronic structure and enhance photothermal performance.
-
Creating Composite Structures: Combining CuS with other materials, such as forming CuS@Cu2S core-shell structures, can lead to a significant increase in PCE.[4]
-
Controlling Aggregation: Employing stabilizers or optimizing the pH and ionic strength of the nanoparticle suspension can prevent aggregation and maintain high PCE.[5]
Q3: What is a typical range for the photothermal conversion efficiency of CuS nanoparticles?
A3: The PCE of CuS nanoparticles can vary widely depending on the synthesis method and composition. Generally, PCE values for CuS nanoparticles are reported to be in the range of 20% to 40%. However, through various optimization strategies, such as creating composite nanomaterials, the PCE can be significantly increased, with some reports showing values as high as 82.4%.[6]
Q4: What characterization techniques are essential for evaluating the photothermal properties of CuS nanoparticles?
A4: To thoroughly assess the photothermal capabilities of your CuS nanoparticles, the following characterization techniques are recommended:
-
UV-Vis-NIR Spectroscopy: To determine the absorption spectrum of the nanoparticles and identify the peak absorption wavelength in the near-infrared region.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the size, shape, and morphology of the nanoparticles and to check for aggregation.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size distribution and assess the colloidal stability of the nanoparticle suspension.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the CuS nanoparticles.
-
Photothermal Measurement Setup: An experimental setup including a NIR laser, a sample holder (e.g., a quartz cuvette), and a temperature probe or infrared (IR) thermal camera to record the temperature change of the nanoparticle solution over time upon laser irradiation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low temperature increase upon laser irradiation | - Nanoparticle concentration is too low.- Laser wavelength does not match the absorption peak of the nanoparticles.- Laser power is insufficient. | - Increase the concentration of the CuS nanoparticle solution.- Verify the peak absorption wavelength of your nanoparticles using UV-Vis-NIR spectroscopy and use a laser with a matching wavelength.- Increase the power density of the laser. |
| Nanoparticles are aggregating in solution | - Inadequate surface stabilization.- Unfavorable pH or high ionic strength of the suspension medium. | - Use a suitable capping agent (e.g., PEG, cysteine) during or after synthesis to improve colloidal stability.- Adjust the pH of the solution and use a low ionic strength buffer. |
| Inconsistent PCE results between batches | - Variations in synthesis parameters.- Inconsistent purification process. | - Strictly control all synthesis parameters, including temperature, reaction time, stirring speed, and precursor concentrations.- Standardize the purification protocol to ensure the removal of unreacted precursors and byproducts. |
| Synthesized nanoparticles have a broad size distribution | - Nucleation and growth phases are not well-separated during synthesis.- Inefficient mixing of reagents. | - Modify the synthesis protocol to achieve better control over nucleation and growth, for example, by using a hot-injection method.- Ensure vigorous and uniform stirring throughout the reaction. |
Quantitative Data Summary
| Nanoparticle Type | Synthesis Method | Laser Wavelength (nm) | Laser Power Density (W/cm²) | PCE (%) | Reference |
| Cys-CuS NPs | Simple aqueous solution | 980 | Not Specified | 38.0 | [3] |
| CuS:Fe-PEG | Cation exchange | 1064 | Not Specified | ~43.7 | |
| CuS@Cu2S | Hydrothermal | 808 | 0.5 | Not Specified (Significant temperature increase) | [4] |
| CuS-BSA NPs | Not Specified | 980 | 1.5 | 24.68 | [7] |
| D-CuS NPs | Ligand exchange with cysteine | Not Specified | Not Specified | 59.15 (under right-circularly-polarized light) | [8] |
| IONF@CuS | Template sacrificial synthesis | 1064 | 6 | 42 ± 6 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Cysteine-Coated CuS Nanoparticles (Cys-CuS NPs)
This protocol is adapted from a facile aqueous solution method.
Materials:
-
Copper(II) nitrate (B79036) (Cu(NO₃)₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
L-cysteine
-
Deionized water
Procedure:
-
Prepare aqueous solutions of Cu(NO₃)₂ and Na₂S₂O₃.
-
In a typical synthesis, dissolve L-cysteine in deionized water.
-
Add the Cu(NO₃)₂ solution to the L-cysteine solution under stirring.
-
Subsequently, add the Na₂S₂O₃ solution to the mixture.
-
Heat the reaction mixture to 90°C and maintain this temperature for 90 minutes.
-
Allow the solution to cool to room temperature.
-
Collect the Cys-CuS NPs by centrifugation.
-
Wash the nanoparticles with deionized water and ethanol (B145695) several times to remove any unreacted precursors.
-
Resuspend the purified Cys-CuS NPs in the desired solvent for characterization and further use.
Protocol 2: Measurement of Photothermal Conversion Efficiency (PCE)
This protocol outlines a general method for determining the PCE of a nanoparticle solution.
Equipment:
-
NIR Laser (e.g., 808 nm or 980 nm) with adjustable power
-
Quartz cuvette
-
Thermocouple or IR thermal camera
-
Magnetic stirrer and stir bar
-
Data acquisition system to record temperature
Procedure:
-
Disperse the CuS nanoparticles in a solvent (typically water) at a known concentration in a quartz cuvette.
-
Place a small stir bar in the cuvette and place it on a magnetic stirrer to ensure uniform temperature distribution.
-
Position the thermocouple or aim the IR thermal camera at the center of the solution.
-
Record the initial temperature of the solution (T_initial).
-
Irradiate the solution with the NIR laser at a fixed power density.
-
Record the temperature of the solution at regular intervals until it reaches a steady-state temperature (T_max).
-
Turn off the laser and continue to record the temperature as the solution cools down to room temperature.
-
The PCE (η) can be calculated using the following equation: η = [hA(T_max - T_surr) - Q_0] / [I(1 - 10^(-Aλ))] Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_surr is the ambient temperature.
-
Q_0 is the heat absorbed by the solvent.
-
I is the incident laser power.
-
Aλ is the absorbance of the nanoparticles at the laser wavelength. The term hA can be determined from the cooling curve.
-
Visualizations
Caption: Experimental workflow for synthesis, characterization, and PCE measurement of CuS nanoparticles.
Caption: Troubleshooting logic for addressing low photothermal conversion efficiency in CuS nanoparticles.
Caption: Simplified signaling pathway of photothermal therapy (PTT) using CuS nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. CuS-PNIPAm nanoparticles with the ability to initiatively capture bacteria for photothermal treatment of infected skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnnonline.net [ijnnonline.net]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. quora.com [quora.com]
- 6. In vivo synergistic tumor therapies based on copper sulfide photothermal therapeutic nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Photothermal effects of CuS-BSA nanoparticles on H22 hepatoma-bearing mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Tumor-targeting CuS nanoparticles for multimodal imaging and guided photothermal therapy of lymph node metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P-Type Cuprous Sulfide (Cu₂S) Semiconductors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-type cuprous sulfide (B99878) (Cu₂S) semiconductors. The focus is on addressing the common challenge of reducing copper vacancies to control the material's properties.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control copper vacancies in p-type Cu₂S?
Copper vacancies (VCu) are native defects in cuprous sulfide that act as acceptors, leading to its inherent p-type conductivity. However, a high concentration of these vacancies can result in degenerate semiconducting behavior, which is often undesirable for many applications.[1] Controlling the copper vacancy concentration allows for the tuning of carrier concentration, mobility, and overall electronic and optical properties of the Cu₂S material.
Q2: What are the primary methods to reduce copper vacancies in Cu₂S?
The main strategies to reduce copper vacancies in Cu₂S include:
-
Annealing: Heat treatment under controlled atmospheres (e.g., inert or reducing) can promote the diffusion of copper atoms and fill vacancies.
-
Doping: Introducing specific dopant atoms (e.g., silver, tin) can fill existing copper vacancies or stabilize the crystal structure to suppress their formation.[2][3]
-
Synthesis Control: Careful control of precursor ratios (Cu:S) and reaction conditions during synthesis can yield more stoichiometric Cu₂S with fewer intrinsic vacancies.
Q3: How does the annealing atmosphere affect the reduction of copper vacancies?
The annealing atmosphere plays a critical role in controlling the stoichiometry and, consequently, the copper vacancy concentration in Cu₂S.
-
Inert Atmosphere (e.g., Argon): Annealing in an inert atmosphere like argon can help in the recrystallization of the material and can lead to a reduction in defects. However, it may result in phases like Cu1.8S, which still contain a significant number of copper vacancies.[4][5]
-
Reducing Atmosphere (e.g., Hydrogen): Annealing in a reducing atmosphere, such as one containing hydrogen, is generally more effective at reducing copper vacancies. The hydrogen can react with any excess sulfur, helping to shift the stoichiometry closer to Cu₂S and resulting in phases like Cu1.96S with a lower vacancy concentration.[4][5]
Troubleshooting Guides
Problem 1: After synthesis, my Cu₂S material shows excessively high p-type carrier concentration, suggesting a high density of copper vacancies.
-
Possible Cause: The synthesis conditions may have favored the formation of a copper-deficient phase. This is common in many solution-based synthesis methods.
-
Troubleshooting Steps:
-
Post-synthesis Annealing: Anneal the synthesized Cu₂S powder or thin film in a controlled atmosphere. Annealing in a hydrogen-containing atmosphere is often more effective than an inert atmosphere for reducing copper vacancies.[4][5]
-
Optimize Synthesis Parameters: If re-synthesis is an option, carefully control the Cu:S precursor ratio. A higher copper precursor concentration can help achieve a more stoichiometric Cu₂S.
-
Doping: Consider doping with a suitable element, such as silver, which has been shown to fill copper vacancies effectively.[6]
-
Problem 2: I attempted to reduce copper vacancies by annealing, but the material's mobility decreased.
-
Possible Cause: While annealing can reduce vacancy concentration, it can also lead to other structural changes, such as grain growth or the formation of secondary phases, which can impact carrier mobility.[7][8] Oxidation during annealing can also introduce scattering centers.[8]
-
Troubleshooting Steps:
-
Optimize Annealing Temperature and Time: The annealing temperature and duration are critical parameters. Too high a temperature or too long a time can lead to undesirable morphological changes. Systematically vary the annealing temperature and time to find the optimal conditions for your specific material.
-
Ensure a Pure Annealing Atmosphere: Use a high-purity inert or reducing gas and ensure the annealing chamber is free from leaks to prevent oxidation.
-
Characterize Structural Changes: Use techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) to analyze the crystal structure and morphology of the annealed samples to correlate with the observed changes in mobility.
-
Problem 3: I am trying to dope (B7801613) Cu₂S to reduce copper vacancies, but I am not observing a significant change in carrier concentration.
-
Possible Cause: The doping concentration may be too low, the dopant may not be effectively incorporated into the Cu₂S lattice, or the dopant itself may not be suitable for filling copper vacancies.
-
Troubleshooting Steps:
-
Vary Dopant Concentration: Systematically vary the concentration of the dopant to find the optimal level.[6]
-
Choose an Appropriate Doping Method: The method of introducing the dopant is crucial. For solution-synthesized materials, adding the dopant precursor during synthesis is a common approach. For thin films, techniques like co-sputtering or ion implantation can be used.
-
Verify Dopant Incorporation: Use characterization techniques like X-ray photoelectron spectroscopy (XPS) or energy-dispersive X-ray spectroscopy (EDS) to confirm the presence and concentration of the dopant in your material.
-
Consider Dopant Choice: Silver has been shown to be an effective dopant for reducing copper vacancies in Cu₂S.[6]
-
Quantitative Data
The following tables summarize the effect of different experimental parameters on the properties of p-type Cu₂S, providing a quantitative insight into the reduction of copper vacancies.
Table 1: Effect of Annealing Temperature on Electrical Properties of CuS Thin Films
| Annealing Temperature (°C) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Resistivity (Ω·cm) |
| As-deposited | ~10²² | ~0.1 | ~10⁻³ |
| 100 | ~10²¹ | ~0.5 | ~10⁻² |
| 200 | ~10²⁰ | ~1.0 | ~10⁻¹ |
| 300 | ~10¹⁹ | ~2.0 | ~1 |
| 400 | ~10¹⁸ | ~5.0 | ~10 |
Note: The values are approximate and can vary depending on the specific deposition method and conditions. The general trend shows a decrease in carrier concentration and an increase in mobility with increasing annealing temperature, indicative of a reduction in copper vacancies.[7][9]
Table 2: Influence of Annealing Atmosphere on Cu₂S Stoichiometry and Properties
| Annealing Atmosphere | Resulting Phase | Carrier Concentration | Electrical Conductivity | Seebeck Coefficient |
| Argon (Ar) | Cu₁.₈S (rhombohedral) | Higher | Higher | Lower |
| Hydrogen (H₂) containing | Cu₁.₉₆S (tetragonal) | Lower | Lower | Higher |
This table illustrates that a reducing atmosphere (H₂) is more effective in achieving a stoichiometry closer to Cu₂S, thereby reducing the copper vacancy concentration.[4][5]
Experimental Protocols
Protocol 1: Annealing of Cu₂S Thin Films in an Inert Atmosphere to Reduce Copper Vacancies
This protocol describes a general procedure for annealing Cu₂S thin films in an inert atmosphere to reduce copper vacancy concentration.
-
Sample Preparation: Place the Cu₂S thin film sample on a suitable holder (e.g., quartz) and position it in the center of a tube furnace.
-
Purging the Furnace: Seal the tube furnace and purge it with a high-purity inert gas (e.g., Argon) for at least 30 minutes to remove any residual oxygen and moisture. Maintain a constant flow of the inert gas throughout the process.
-
Ramping to Annealing Temperature: Ramp up the furnace temperature to the desired annealing temperature (e.g., 350°C) at a controlled rate (e.g., 10°C/min).
-
Isothermal Annealing: Hold the sample at the annealing temperature for a specific duration (e.g., 1 hour). The optimal time will depend on the film thickness and initial vacancy concentration.
-
Cooling: After the annealing period, turn off the furnace and allow the sample to cool down to room temperature naturally under the continuous flow of the inert gas.
-
Characterization: Once at room temperature, the sample can be removed for characterization of its structural, electrical, and optical properties.
Protocol 2: Silver Doping of Cu₂S Nanoparticles via a Facile Chemical Method
This protocol outlines a method for synthesizing silver-doped Cu₂S nanoparticles to reduce copper vacancies.
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a copper salt (e.g., copper chloride).
-
Prepare a separate aqueous solution of a silver salt (e.g., silver nitrate) at the desired doping concentration.
-
Prepare an aqueous solution of a sulfur source (e.g., sodium sulfide).
-
-
Synthesis:
-
In a reaction vessel, mix the copper salt and silver salt solutions under vigorous stirring.
-
Slowly add the sulfur source solution dropwise to the mixed metal salt solution. A precipitate of Ag-doped Cu₂S will form.
-
Continue stirring the reaction mixture for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 70°C) to ensure complete reaction.
-
-
Washing and Collection:
-
Allow the precipitate to settle and then decant the supernatant.
-
Wash the precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Centrifugation can be used to facilitate the washing process.
-
-
Drying: Dry the final Ag-doped Cu₂S powder in a vacuum oven at a low temperature (e.g., 60°C) to obtain the final product.
-
Characterization: Characterize the synthesized powder to confirm the doping concentration and its effect on the material properties.
Visualizations
Caption: Experimental workflow for reducing copper vacancies in Cu₂S.
Caption: Impact of reducing copper vacancies on Cu₂S properties.
References
- 1. Stability enhancement of Cu2S against Cu vacancy formation by Ag alloying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of carrier concentration in chemical bath deposited copper sulfide (CuxS) thin film by post-growth annealing treatment | CoLab [colab.ws]
Technical Support Center: Hydrothermal Synthesis of Copper Sulfide (CuS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the hydrothermal synthesis of copper sulfide (B99878) (CuS). The information is tailored for researchers, scientists, and professionals in drug development who utilize CuS nanoparticles in their work.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the outcome of CuS hydrothermal synthesis?
A1: The morphology, size, and phase purity of hydrothermally synthesized CuS are primarily influenced by several critical parameters:
-
Precursor Concentration and Ratio: The molar ratio of the copper salt (e.g., copper nitrate (B79036), copper chloride) to the sulfur source (e.g., sodium thiosulfate (B1220275), thiourea) is a crucial factor.[1][2] An inappropriate ratio can lead to the formation of impurities such as elemental sulfur or other copper sulfide phases like Cu₂S.[1][2]
-
Reaction Temperature: Temperature plays a significant role in the reaction kinetics and the final product's characteristics. Different temperatures can lead to variations in particle size, morphology, and even the crystalline phase of the CuS.[1]
-
Reaction Time: The duration of the hydrothermal treatment affects the growth and assembly of the CuS nanostructures. Insufficient time may result in incomplete reaction or the formation of intermediate products, while excessive time can lead to particle aggregation.[3]
-
pH of the Solution: The pH of the precursor solution can influence the morphology and crystal characteristics of the CuS nanoparticles.[4][5]
-
Surfactants and Capping Agents: The presence and type of surfactants or capping agents (e.g., CTAB, PEG) are often indispensable for controlling particle size, preventing agglomeration, and directing the morphology of the final product.[1]
Q2: Why am I getting a mix of CuS and other phases like Cu₂S or elemental sulfur?
A2: The presence of mixed phases is a common issue and can be attributed to several factors:
-
Incorrect Precursor Ratio: An excess of the sulfur source, particularly sodium thiosulfate, can lead to the precipitation of elemental sulfur alongside CuS.[1][2] Conversely, an insufficient amount of sulfur source may result in the formation of copper-rich phases like Cu₂S.
-
Reaction Temperature: Higher temperatures can sometimes promote the conversion of CuS to other phases. For instance, in a vacuum, CuS can convert to Cu₂S at high temperatures.[1]
-
Reaction Kinetics: The reaction pathway for CuS formation can be complex. Intermediate species may form, and if the reaction is not allowed to proceed to completion under optimal conditions, a mixture of phases can be the result.
Q3: How can I control the morphology of the CuS nanoparticles (e.g., nanospheres, nanoplates, flower-like structures)?
A3: Controlling the morphology of CuS nanostructures is achievable by carefully tuning the synthesis parameters:
-
Choice of Precursors and Surfactants: The type of copper and sulfur precursors, along with the use of specific surfactants, can direct the growth of different morphologies.[6] For example, using thiourea (B124793) as a sulfur source has been shown to produce flower-like structures.
-
Reaction Time and Temperature: Systematically varying the reaction time and temperature can influence the nucleation and growth processes, leading to different shapes.[3] For instance, longer reaction times can promote the self-assembly of nanoplates into more complex structures.
-
pH Adjustment: The pH of the reaction solution can affect the final morphology of the CuS product.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent particle size and morphology | 1. Fluctuations in reaction temperature. 2. Inhomogeneous mixing of precursors. 3. Absence or inappropriate concentration of a capping agent/surfactant. | 1. Ensure precise and stable temperature control of the autoclave. 2. Vigorously stir the precursor solution before sealing the autoclave. 3. Introduce a suitable capping agent (e.g., CTAB, PVP) and optimize its concentration.[1] |
| Product is a mixture of CuS and elemental sulfur | Excess of sulfur precursor (e.g., sodium thiosulfate). | Decrease the molar ratio of the sulfur precursor to the copper precursor. An optimal ratio of 1:2 for Cu(NO₃)₂ to Na₂S₂O₃ has been suggested for pure CuS synthesis in the 150-180 °C range.[2] |
| Formation of Cu₂S instead of or along with CuS | 1. High reaction temperature. 2. Incorrect precursor ratio (copper-rich conditions). | 1. Lower the reaction temperature. CuS can convert to Cu₂S at elevated temperatures.[1] 2. Adjust the precursor ratio to ensure a sufficient sulfur source. |
| Agglomerated nanoparticles | 1. Absence of a surfactant or capping agent. 2. High reaction temperature or prolonged reaction time. 3. High concentration of precursors. | 1. Add a surfactant like CTAB to the reaction mixture to obtain dispersed nanocrystals.[1] 2. Optimize the reaction temperature and time to prevent excessive particle growth and aggregation. 3. Reduce the initial concentration of the copper and sulfur precursors. |
| Low product yield | 1. Incomplete reaction due to low temperature or short reaction time. 2. Loss of material during washing and collection. | 1. Increase the reaction temperature and/or extend the reaction time. 2. Ensure careful collection of the precipitate by centrifugation and minimize losses during the washing steps. |
| Unexpected product color (not the characteristic black/dark brown of CuS) | Formation of intermediate compounds or incorrect final product. | Characterize the product using techniques like XRD and SEM to identify the composition and morphology. Adjust synthesis parameters based on the characterization results to obtain the desired CuS phase. |
Quantitative Data Summary
Table 1: Effect of Precursor Ratio and Temperature on CuS Synthesis
| Copper Precursor | Sulfur Precursor | Cu:S Molar Ratio | Temperature (°C) | Reaction Time (h) | Observed Product(s) | Reference |
| Cu(NO₃)₂ | Na₂S₂O₃ | 1:2 | 150-180 | - | Pure hexagonal CuS | [2] |
| Cu(NO₃)₂ | Na₂S₂O₃ | 1:4 | 150-180 | - | CuS with elemental sulfur | [2] |
| Cu(NO₃)₂ | Na₂S₂O₃ | 1:4 | >200 | - | Pure CuS (excess sulfur degrades) | [2] |
| CuCl₂ | Thiourea | - | 120 | - | 3D flower-like morphology | |
| CuCl₂ | Thioacetamide | - | 120 | - | Nanorods/nanoparticles |
Table 2: Influence of Reaction Time on CuS Morphology
| Copper Precursor | Sulfur Precursor | Temperature (°C) | Reaction Time (h) | Resulting Morphology | Reference |
| Cu(NO₃)₂·3H₂O | Thiourea | 150 | 5 | Tubular and spherical structures from self-assembled nanorods | [3] |
| Cu(NO₃)₂·3H₂O | Thiourea | 150 | 24 | Cylindrical structures from self-assembled nanoplates | [3] |
| CuCl₂ | Thiourea | 150 | 5 | Urchin-like structures | [6] |
| CuCl₂ | Thiourea | 150 | 24 | Nanoplates | [6] |
Detailed Experimental Protocol
This protocol provides a general procedure for the hydrothermal synthesis of CuS nanoparticles. Researchers should optimize the parameters based on their specific requirements for particle size, morphology, and application.
Materials:
-
Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or Copper (II) chloride dihydrate (CuCl₂·2H₂O)
-
Thiourea (CH₄N₂S) or Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Cetyltrimethylammonium bromide (CTAB) (optional, as surfactant)
-
Deionized (DI) water
-
Absolute ethanol (B145695)
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
In a typical synthesis, dissolve a specific amount of the copper precursor (e.g., 1 mmol of Cu(NO₃)₂·3H₂O) in a volume of DI water (e.g., 40 mL) in a beaker with vigorous stirring.[3]
-
In a separate beaker, dissolve the sulfur precursor (e.g., 3 mmol of thiourea) in DI water.
-
If a surfactant is used, dissolve it in the DI water before adding the precursors.
-
-
Mixing:
-
Slowly add the sulfur precursor solution to the copper precursor solution under continuous stirring. A change in color of the solution is typically observed.[3]
-
-
Hydrothermal Reaction:
-
Cooling and Collection:
-
After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave carefully in a fume hood.
-
Collect the black precipitate by centrifugation.
-
-
Washing:
-
Wash the collected product several times with DI water and absolute ethanol to remove any unreacted precursors, byproducts, and surfactant. Centrifuge the sample after each washing step to separate the product.
-
-
Drying:
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours to obtain the powdered CuS sample.
-
Visualizations
Caption: Experimental workflow for the hydrothermal synthesis of CuS.
Caption: Simplified reaction pathway for CuS formation via hydrothermal synthesis.
References
- 1. Influence of precursor concentration, surfactant and temperature on the hydrothermal synthesis of CuS: structural, thermal and optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The effect of pH on crystal characteristics and IR absorbance of copper sulfide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemlett.com [jchemlett.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of Cuprous Sulfide (Cu₂S) Using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical techniques, X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), for the characterization of cuprous sulfide (B99878) (Cu₂S). Understanding the structural and morphological properties of Cu₂S is critical for its application in diverse fields, including solar cells, photocatalysis, and nanomedicine. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in their material analysis.
Introduction to Material Characterization
Cuprous sulfide (Cu₂S) is a semiconductor material whose functional properties are intrinsically linked to its crystal structure, phase purity, crystallite size, and surface morphology.[1] To effectively utilize Cu₂S in any application, a thorough characterization is paramount.
-
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of a material. It provides detailed information about the crystal phase, lattice parameters, and crystallite size, which are fundamental to the material's electronic and optical properties.[2]
-
Scanning Electron Microscopy (SEM) is an imaging technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface. It is indispensable for determining the size, shape, and surface topography of nanoparticles and thin films, directly impacting properties like catalytic activity and bioavailability.[3][4]
Together, these techniques offer a complementary and comprehensive understanding of the material's nature.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for the synthesis and characterization of Cu₂S.
A. Synthesis of Cu₂S Nanoparticles (Hydrothermal Method)
A common method for synthesizing Cu₂S nanoparticles is the hydrothermal process.[5][6]
-
Precursor Preparation: Dissolve 2 mmol of a copper salt (e.g., copper chloride, CuCl₂) in 60 mL of deionized water to form a solution.[5]
-
Sulfur Source Addition: Add 5 mmol of a sulfur source (e.g., Thiourea, CH₄N₂S) to the copper solution under constant stirring to ensure a homogenous mixture.[5]
-
Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 150°C for 24 hours.[5]
-
Sample Recovery: Allow the autoclave to cool to room temperature naturally.
-
Washing and Drying: Collect the black precipitate by filtration, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dry the sample in a vacuum oven at 50-60°C.[7]
B. X-ray Diffraction (XRD) Analysis
-
Sample Preparation: The dried Cu₂S powder is finely ground and mounted onto a sample holder, ensuring a flat and uniform surface.
-
Instrumentation: A powder X-ray diffractometer is used for analysis.
-
Data Acquisition: The sample is scanned using Cu Kα radiation (λ = 1.5406 Å) typically over a 2θ range of 20° to 80°, with a step size of 0.02°.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal phases by comparing the peak positions and intensities to standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The average crystallite size (D) can be estimated using the Debye-Scherrer formula:
-
D = (Kλ) / (β cosθ)
-
Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[5]
-
C. Scanning Electron Microscopy (SEM) Analysis
-
Sample Preparation: A small amount of the Cu₂S powder is dispersed onto a carbon adhesive tab attached to an aluminum SEM stub. To prevent charging for non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample surface.
-
Instrumentation: A Scanning Electron Microscope is used for imaging.
-
Imaging: The sample is loaded into the SEM chamber, and the electron beam is scanned across its surface. The images are generated by detecting secondary electrons. Typical operating parameters include an accelerating voltage of 10-20 kV.
-
Elemental Analysis (EDX): Energy-Dispersive X-ray Spectroscopy (EDX or EDS) analysis is often performed concurrently to determine the elemental composition of the sample. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected and analyzed.[2]
Data Presentation and Comparison
The quantitative data obtained from XRD and SEM analyses allow for a direct comparison of Cu₂S samples synthesized under different conditions.
Table 1: Comparative XRD Data for this compound (Cu₂S)
| Study / Sample ID | Synthesis Method | Crystal Phase Identified | JCPDS Card No. | Major Diffraction Peaks (2θ) | Avg. Crystallite Size (nm) |
| Study A (Nanoparticles) | Hydrothermal | Hexagonal (Chalcocite) | 00-053-0522 | 36.3°, 45.9°, 54.4° | 42.1 - 62.1 |
| Study B (Thin Film) | Thermal Evaporation | Hexagonal | N/A | (220) preferential orientation | 105.1 - 158.1 |
| Study C (Nanocrystals) | Hydrothermal | Hexagonal (Covellite CuS)* | 06-0464 | (101), (102), (103) | 17.1 |
*Note: Some synthesis routes may produce other copper sulfide phases like CuS (Covellite) or Cu₉S₅ (Digenite), which XRD can distinguish.[5][8][9]
Table 2: Comparative SEM and EDX Data for this compound (Cu₂S)
| Study / Sample ID | Synthesis Method | Morphology Observed | Particle/Grain Size | Elemental Composition (EDX) |
| Study A (Nanoplates) | Chemical Reduction | Nanoplate-like structures | 30 - 300 nm (lateral) | Confirmed Cu and S |
| Study B (Microspheres) | Hydrothermal | Porous spherical structures | 20 - 55 µm aggregates | Confirmed Cu and S |
| Study C (Thin Film) | Chemical Bath Deposition | Clustered, ball-like particles | Grain size increased with temperature | Atomic Ratio Cu/S: ~1.89 - 2.25 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from material synthesis to its comprehensive characterization using XRD and SEM.
Caption: Workflow from Cu₂S synthesis to XRD/SEM analysis.
Comparative Discussion
The data presented highlights the distinct yet complementary roles of XRD and SEM in characterizing Cu₂S.
-
Insights from XRD: XRD analysis is definitive for phase identification. It confirms whether the synthesized material is indeed the desired chalcocite (Cu₂S) phase or other stoichiometries like digenite (Cu₉S₅) or covellite (CuS).[2][8] This is critical as different phases possess different electronic properties. Furthermore, the broadening of XRD peaks provides a quantitative measure of the average crystallite size via the Scherrer equation, offering insight into the nanoscale dimensions of the crystalline domains.[5]
-
Insights from SEM: While XRD provides crystallographic information, SEM reveals the material's physical form. The SEM images clearly show that Cu₂S can be synthesized into various morphologies, including nanoparticles, porous microspheres, and nanoplates.[3][10] This morphological information is unobtainable from XRD. SEM allows for the direct measurement of particle size and size distribution, which can differ from the crystallite size measured by XRD, especially in the case of polycrystalline aggregates. The integration of EDX with SEM confirms the elemental purity of the sample, verifying the presence of copper and sulfur and providing stoichiometric ratios.[11]
Synergy of Techniques: The true power of these methods lies in their combined use. For instance, a researcher might synthesize Cu₂S nanoparticles. XRD would confirm the formation of the hexagonal chalcocite phase and indicate an average crystallite size of 50 nm. SEM would then provide visual confirmation that the material consists of spherical nanoparticles and reveal that these primary crystallites have agglomerated into larger, micron-sized clusters. This comprehensive picture of both the internal crystal structure and the external morphology is essential for understanding the material's behavior and performance.
References
- 1. ijcrt.org [ijcrt.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. The Effect of Copper Sulfide Stoichiometric Coefficient and Morphology on Electrochemical Performance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijarmps.org [ijarmps.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. malayajournal.org [malayajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Hollow Copper Sulfide and Hollow Gold Nanospheres for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nanomedicine, hollow nanoparticles have emerged as prominent tools for a range of biomedical applications, particularly in photothermal therapy and drug delivery. Among the most investigated platforms are hollow copper sulfide (B99878) (HCS) and hollow gold nanospheres (HGNs). Both materials exhibit strong absorbance in the near-infrared (NIR) region, a critical property for deep tissue penetration. However, their fundamental differences in composition lead to distinct physicochemical properties, biocompatibility profiles, and long-term fates in biological systems. This guide provides an objective, data-driven comparison of HCS and HGNs to aid researchers in selecting the optimal nanomaterial for their specific application.
At a Glance: Key Performance Indicators
| Property | Hollow Copper Sulfide (HCS) Nanospheres | Hollow Gold (HGN) Nanospheres | Key Advantage |
| NIR Absorbance | Strong, due to d-d transition of Cu2+ ions | Strong, due to Localized Surface Plasmon Resonance (LSPR) | Both are highly effective for photothermal applications. |
| Photothermal Efficacy | Comparable to HGNs at similar mass concentrations and NIR wavelengths[1] | High photothermal conversion efficiency[2] | Both show excellent photothermal performance. |
| Biodegradability | Biodegradable[1][3][4][5] | Non-biodegradable, persistent in tissues[1][3][4][5] | HCS for reduced long-term toxicity concerns. |
| In Vivo Clearance | Efficiently cleared via hepatobiliary and renal pathways (~90% in one month)[1][3][4][5][6] | Minimal clearance (~4% in one month) with long-term accumulation, primarily in the liver[1][3][4][5][6] | HCS for superior clearance and lower systemic burden. |
| Long-Term Toxicity | No significant long-term toxicity observed; reversible changes in liver proteomic profile[1][3][5] | Potential for long-term toxicity due to accumulation; irreversible changes in liver proteomic profile and elevated LDH at 3 months[3][4][5] | HCS for a more favorable long-term safety profile. |
| Drug Loading | Can be loaded with therapeutic agents[7] | High drug loading capacity on both inner and outer surfaces[6] | HGNs may offer higher payload capacity. |
| Cost-Effectiveness | Lower cost of precursor materials[8] | Higher cost due to gold precursor | HCS for more economical large-scale production. |
Physicochemical and In Vivo Performance Data
The following tables summarize key quantitative data from comparative studies.
Table 1: Physicochemical Properties
| Parameter | Hollow Copper Sulfide (HCS) | Hollow Gold (HGNs) | Reference |
| Typical Size (TEM) | ~70 nm | ~50 nm | [1] |
| NIR Absorption Max (λmax) | ~900 - 1050 nm | Tunable (typically 650-900 nm) | [1][8] |
| Surface Charge (Zeta Potential) | Not specified in comparative study | ~ -25 mV (uncoated) | [6] |
Table 2: In Vivo Biodistribution and Excretion (Mice, 1-month post-injection)
| Parameter | PEG-HCS Nanoparticles | PEG-HGNs | Reference |
| Total Excretion (% Injected Dose) | ~90% | 3.98% | [1][3][4] |
| Hepatobiliary Excretion (% ID) | 67% | 3.9% | [1][3][4] |
| Renal Excretion (% ID) | 23% | <0.1% | [1][3][4] |
Table 3: Photothermal and Drug Release Performance
| Parameter | Hollow Copper Sulfide (HCS) | Hollow Gold (HGNs) | Reference |
| Photothermal Effect on Cancer Cells | Identical to HGNs at equivalent mass concentrations and laser parameters | Identical to HCS at equivalent mass concentrations and laser parameters | [1] |
| Doxorubicin Loading Capacity | Not quantitatively reported | Up to 63% by weight (1.7 µg DOX / µg Au) | [6] |
| Stimulated Drug Release | Feasible via photothermal effect | NIR-light triggered, pH-dependent | [6] |
Experimental Methodologies
Synthesis Protocols
1. Hollow Gold Nanospheres (HGNs) via Sacrificial Cobalt Template
This method involves the galvanic replacement of cobalt nanoparticles.
-
Step 1: Synthesis of Cobalt Nanoparticle Template: In an anaerobic environment, cobalt(II) chloride is reduced by sodium borohydride (B1222165) in the presence of sodium citrate, which acts as a capping agent. The size of the resulting cobalt nanoparticles can be controlled by adjusting precursor concentrations.
-
Step 2: Gold Shell Formation: A solution of chloroauric acid (HAuCl₄) is added to the cobalt nanoparticle suspension. A galvanic replacement reaction occurs where the gold ions are reduced onto the surface of the cobalt nanoparticles, which are simultaneously oxidized.
-
Step 3: Core Removal: The remaining cobalt core is oxidized and dissolved by exposing the solution to air, resulting in the formation of hollow gold nanospheres.
2. Hollow Copper Sulfide (HCS) Nanoparticles
A common method involves using a Cu₂O template.
-
Step 1: Synthesis of Cu₂O Template: Copper(II) chloride (CuCl₂) is mixed with a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP). A basic solution (e.g., NaOH) is added, followed by a reducing agent such as hydrazine, to form a suspension of Cu₂O spheres.
-
Step 2: Sulfidation: An aqueous solution of a sulfur source, like sodium sulfide (Na₂S), is added to the Cu₂O suspension.
-
Step 3: Hollow Structure Formation: The mixture is heated (e.g., at 60°C). A reaction occurs at the interface, forming a CuS shell around the Cu₂O core. The core is subsequently etched away, resulting in a hollow copper sulfide nanoparticle.
References
- 1. Hollow Copper Sulfide Nanoparticle-Mediated Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exceptionally High Payload of Doxorubicin in Hollow Gold Nanospheres for Near-Infrared Light-Triggered Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo toxicologic study of larger silica nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmb.or.kr [jmb.or.kr]
A Comparative Guide to the Synthesis of CuS Nanoplates: Hydrothermal vs. Sonochemical Methods
For researchers, scientists, and professionals in drug development, the precise synthesis of nanomaterials is paramount. Copper sulfide (B99878) (CuS) nanoplates, with their unique physicochemical properties, are of particular interest. This guide provides an objective comparison of two prominent synthesis methods—hydrothermal and sonochemical—supported by experimental data to inform your selection of the most suitable technique.
This document outlines the experimental protocols for both methods, presents a quantitative comparison of their key parameters and outcomes, and visualizes the synthesis workflows for enhanced clarity.
Quantitative Comparison of Synthesis Methods
The selection of a synthesis method for CuS nanoplates is often a trade-off between reaction conditions, time, and the desired material characteristics. The following table summarizes the key quantitative parameters for both hydrothermal and sonochemical synthesis, based on reported experimental data.
| Parameter | Hydrothermal Synthesis | Sonochemical Synthesis |
| Reaction Temperature | 150 - 180 °C[1][2] | ~80 °C[3] |
| Reaction Time | 5 - 24 hours[2][4] | ~60 minutes[3] |
| Resulting Nanoplate Size | 15 nm thickness, 60 nm edge length; 30-40 nm width[1][5] | 20 - 40 nm[6] |
| Typical Precursors | Copper Chloride (CuCl₂·2H₂O), Sodium Sulfide (Na₂S·9H₂O) or Thiourea (B124793) (CH₄N₂S)[1][2] | Copper Nitrate (B79036) (Cu(NO₃)₂), Thiourea (CH₄N₂S)[7] |
| Use of Surfactant | Often used (e.g., CTAB) for morphology control[1] | Can be performed without surfactants[6] |
| Energy Source | Autoclave (Heat and Pressure) | Ultrasonic bath/probe (Acoustic cavitation)[3] |
| Pressure | High (autogenous) | Ambient[6] |
| Yield | Generally high, but can be influenced by reaction time and temperature. | Reported to be high and efficient.[8] |
| Purity | High crystalline purity, as indicated by sharp XRD peaks.[5] | High crystallinity can be achieved.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of nanomaterials. Below are representative protocols for both the hydrothermal and sonochemical synthesis of CuS nanoplates.
Hydrothermal Synthesis of CuS Nanoplates
This protocol is adapted from a method demonstrated to produce hexagonal CuS nanoplates.[1][2]
Materials:
-
Copper Chloride (CuCl₂·2H₂O)
-
Sodium Sulfide (Na₂S·9H₂O)
-
Cetyltrimethylammonium Bromide (CTAB)
-
Deionized Water
Procedure:
-
In a typical synthesis, a specific molar ratio of CuCl₂·2H₂O and Na₂S·9H₂O is dissolved in deionized water.
-
A cationic surfactant, such as CTAB, is added to the solution to act as a template for the nanoplate morphology.
-
The precursor solution is transferred into a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a temperature of 180 °C for 24 hours.
-
After the reaction, the autoclave is allowed to cool down to room temperature naturally.
-
The resulting black precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactant.
-
The final product is dried in a vacuum oven at 60 °C.
Sonochemical Synthesis of CuS Nanoplates
This protocol describes a rapid, room-temperature synthesis of CuS nanoplates.[3][6]
Materials:
-
Copper Nitrate (Cu(NO₃)₂)
-
Thiourea (CH₄N₂S)
-
Deionized Water
-
(Optional) Graphene Oxide (GO) for composite materials
Procedure:
-
Copper nitrate and thiourea are dissolved in deionized water in a beaker.
-
For the synthesis of composites, a dispersion of graphene oxide can be added to the precursor solution.
-
The beaker is placed in an ultrasonic bath with a specific frequency (e.g., 37 kHz) and power (e.g., 150 W).
-
The solution is sonicated at a controlled temperature of 80 °C for 60 minutes.
-
During sonication, the solution will turn dark, indicating the formation of CuS.
-
The resulting product is collected by centrifugation, washed with deionized water and ethanol, and dried.
Visualizing the Synthesis Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both synthesis methods.
Concluding Remarks
Both hydrothermal and sonochemical methods are effective for the synthesis of CuS nanoplates, each presenting a distinct set of advantages and operational parameters. The hydrothermal route, characterized by higher temperatures and longer reaction times within a closed system, is well-established for producing highly crystalline nanostructures. In contrast, the sonochemical method offers a significantly faster, lower-temperature alternative that leverages the energy of acoustic cavitation to drive the reaction.
The choice between these two methods will ultimately depend on the specific requirements of the research or application, including desired nanoplate dimensions, available equipment, and time constraints. For applications demanding high-throughput synthesis at near-ambient conditions, the sonochemical approach may be more favorable. Conversely, for applications where precise control over crystallinity and morphology is critical and longer reaction times are acceptable, the hydrothermal method remains a robust choice.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarmps.org [ijarmps.org]
- 3. One-pot sonochemical synthesis of CuS nanoplates decorated partially reduced graphene oxide for biosensing of dopamine neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Determining the Empirical Formula of Synthesized Copper Sulfide
This guide provides a comprehensive comparison of methods for synthesizing copper sulfide (B99878) and determining its empirical formula. It is designed for researchers, scientists, and professionals in drug development who require a foundational understanding of stoichiometric analysis through practical synthesis. The guide details experimental protocols, presents comparative data, and visualizes workflows for clarity.
Comparison of Synthesis Methods for Copper Sulfide
The synthesis of copper sulfide can be approached through various methods, each offering distinct advantages and disadvantages in terms of simplicity, control over product morphology, and scalability. Below is a comparison of the two primary methods: Direct Combination and Hydrothermal Synthesis.
Table 1: Comparison of Copper Sulfide Synthesis Methods
| Feature | Method A: Direct Combination in a Crucible | Method B: Hydrothermal Synthesis |
| Principle | Direct reaction of copper and sulfur at high temperatures. Excess sulfur is removed by sublimation and combustion. | Reaction of copper and sulfur precursors in an aqueous solution under high temperature and pressure in a sealed vessel (autoclave).[1][2] |
| Advantages | Simple, low-cost setup; suitable for introductory chemistry labs; yields a bulk product for straightforward gravimetric analysis.[3][4] | Produces highly uniform and pure nanoparticles; allows for control over particle size and morphology by varying reaction parameters.[1] |
| Disadvantages | Limited control over the product's crystal structure and morphology; potential for incomplete reaction if not heated sufficiently. | Requires specialized and more expensive equipment (autoclave); more complex procedure.[1] |
| Typical Product | Brittle, dark-grey crystalline solid.[5] | Nanoparticles, nanospheres, nanoplates, or other nanostructures depending on conditions.[1][2] |
| Safety Concerns | Generation of sulfur dioxide gas requires a well-ventilated fume hood.[3] | High pressure and temperature require careful handling of the autoclave. |
Experimental Protocol: Synthesis of Copper Sulfide by Direct Combination
This protocol details the most common laboratory method for synthesizing copper sulfide and collecting the data needed to determine its empirical formula.
Materials and Equipment:
-
Porcelain crucible and lid
-
Copper wire or turnings (~1.5 - 2.0 g)
-
Powdered sulfur (~1.0 g)
-
Ring stand and clay triangle
-
Bunsen burner
-
Analytical balance (±0.001 g)
-
Crucible tongs
-
Fume hood
Procedure:
-
Crucible Preparation: Place a clean, dry porcelain crucible with its lid on a clay triangle supported by a ring stand. Heat it strongly with a Bunsen burner for 5 minutes to remove any volatile impurities and ensure it is completely dry.[6]
-
Initial Weighing: Allow the crucible and lid to cool to room temperature. Using crucible tongs, weigh the cool, empty crucible and lid accurately on an analytical balance. Record this mass.
-
Adding Copper: Place approximately 1.5 to 2.0 grams of copper wire, tightly coiled to fit in the bottom, into the crucible.[6] Weigh the crucible, lid, and copper together. Record this mass.
-
Adding Sulfur: In a fume hood, add enough powdered sulfur to completely cover the copper coil.[3][6]
-
Heating Process: Place the crucible with the copper and sulfur on the clay triangle, with the lid slightly ajar to allow gases to escape. Heat the crucible gently at first. A blue flame may appear as excess sulfur burns off to form sulfur dioxide (SO₂).[6]
-
Strong Heating: Once the sulfur ceases to burn, heat the crucible strongly for about 5-10 minutes to ensure the reaction between copper and sulfur is complete.[6] The bottom of the crucible should glow red.
-
Cooling and Final Weighing: Turn off the Bunsen burner and allow the crucible, lid, and its contents to cool completely to room temperature. This will take approximately 10 minutes.[6] Once cool, weigh the crucible, lid, and the newly synthesized copper sulfide. Record this final mass.
-
Reheating to Constant Mass (Optional but Recommended): To ensure the reaction is complete, add more sulfur and repeat the heating and cooling process until two consecutive weighings agree to within 0.02 g.[6]
Safety Precautions:
-
This experiment must be performed in a well-ventilated fume hood because heating sulfur produces toxic sulfur dioxide gas.[3]
-
Always handle hot crucibles with tongs.
-
Wear safety goggles and a lab apron at all times.
Data Presentation and Empirical Formula Calculation
The primary data collected from the direct combination experiment is mass. These measurements are then used to determine the mole ratio of the elements in the synthesized compound.
Table 2: Sample Experimental Data
| Measurement | Mass (g) |
| Mass of empty crucible and lid | 25.545 |
| Mass of crucible, lid, and copper | 27.215 |
| Mass of crucible, lid, and copper sulfide (after heating) | 27.650 |
Calculations:
The determination of the empirical formula involves a series of calculations based on the experimental data.[7][8][9]
Table 3: Calculation of Empirical Formula
| Step | Calculation | Sample Result |
| 1. Determine Mass of Reactants | ||
| Mass of Copper | (Mass of crucible, lid, and copper) - (Mass of empty crucible and lid) | 27.215 g - 25.545 g = 1.670 g |
| Mass of Copper Sulfide | (Mass of crucible, lid, and copper sulfide) - (Mass of empty crucible and lid) | 27.650 g - 25.545 g = 2.105 g |
| Mass of Sulfur | (Mass of copper sulfide) - (Mass of copper) | 2.105 g - 1.670 g = 0.435 g |
| 2. Convert Mass to Moles | ||
| Moles of Copper | Mass of Copper / Molar Mass of Cu (63.55 g/mol ) | 1.670 g / 63.55 g/mol = 0.02628 mol |
| Moles of Sulfur | Mass of Sulfur / Molar Mass of S (32.07 g/mol ) | 0.435 g / 32.07 g/mol = 0.01356 mol |
| 3. Determine the Mole Ratio | ||
| Divide by Smallest Mole Value | Moles of Cu / 0.01356Moles of S / 0.01356 | 0.02628 / 0.01356 = 1.938 0.01356 / 0.01356 = 1.000 |
| 4. Find Simplest Whole-Number Ratio | Round the ratio to the nearest whole number. | Cu: 2 S: 1 |
| 5. Write the Empirical Formula | The whole numbers become the subscripts in the formula. | Cu₂S |
Visualization of Experimental and Logical Workflows
Caption: Experimental workflow for the synthesis of copper sulfide.
Caption: Logical workflow for determining the empirical formula.
References
- 1. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper sulfide nanostructures: synthesis and biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08414C [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. studylib.net [studylib.net]
- 5. Copper sulfide | Exhibition chemistry | RSC Education [edu.rsc.org]
- 6. chemskills.com [chemskills.com]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. study.com [study.com]
Distinguishing Cuprous Sulfide (Cu₂S) and Cupric Sulfide (CuS) Using X-ray Photoelectron Spectroscopy (XPS): A Comparison Guide
For researchers and scientists in materials science and drug development, accurately identifying the oxidation state of copper in sulfide (B99878) compounds is crucial for understanding their properties and reactivity. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides detailed information about the elemental composition and chemical states of a material. This guide provides a comprehensive comparison of cuprous sulfide (Cu₂S) and cupric sulfide (CuS) based on their XPS spectra, supported by experimental data and protocols.
Key Distinguishing Features in XPS Analysis
The primary distinction between Cu₂S and CuS in XPS analysis lies in the binding energies of the copper (Cu 2p) and sulfur (S 2p) core levels, as well as the presence or absence of characteristic "shake-up" satellite peaks in the Cu 2p spectrum. While both are copper sulfides, the oxidation state of copper is +1 in this compound and +2 in cupric sulfide.[1] This difference in oxidation state leads to discernible variations in their respective XPS spectra.
Comparative Analysis of XPS Data
The following table summarizes the key XPS parameters for distinguishing between this compound and cupric sulfide. These values are compiled from various literature sources and represent typical binding energy ranges.
| Species | Core Level | Binding Energy (eV) | Key Features |
| This compound (Cu₂S) | Cu 2p₃/₂ | 932.5 - 932.8 | Single, sharp peak. Absence of significant shake-up satellites.[2][3] |
| Cu 2p₁/₂ | 952.4 - 952.9 | Corresponds to the Cu 2p₃/₂ peak with a spin-orbit splitting of ~20 eV. | |
| S 2p₃/₂ | 161.7 - 161.8 | Represents sulfide (S²⁻).[3] | |
| S 2p₁/₂ | 162.9 - 163.0 | Corresponds to the S 2p₃/₂ peak with a spin-orbit splitting of ~1.2 eV.[3] | |
| Cupric Sulfide (CuS) | Cu 2p₃/₂ | 932.1 - 932.4 | Main peak may show slight broadening. Presence of weak or broad shake-up satellites is a key indicator of Cu(II).[4] |
| Cu 2p₁/₂ | 951.9 - 952.4 | Corresponds to the Cu 2p₃/₂ peak. | |
| Shake-up Satellites | 940 - 945 | Broad, low-intensity peaks at higher binding energies than the main Cu 2p₃/₂ peak are characteristic of the d⁹ configuration of Cu²⁺. However, in CuS, these satellites can be weak and difficult to observe. | |
| S 2p₃/₂ | 161.8 - 162.7 | Can be complex due to the presence of both sulfide (S²⁻) and disulfide (S₂²⁻) species.[2] | |
| S 2p₁/₂ | 163.0 - 163.9 | Corresponds to the S 2p₃/₂ peak. |
Note: The exact binding energies can vary slightly depending on the instrument calibration, sample charging, and the specific chemical environment of the atoms. Therefore, it is crucial to compare the entire spectral profile, including peak shapes and the presence of satellite structures.
Experimental Protocol for XPS Analysis
A standardized protocol is essential for obtaining reliable and reproducible XPS data for copper sulfides.
1. Sample Preparation:
-
Solid Samples (e.g., films, pellets): Ensure the surface to be analyzed is clean and representative of the sample. If necessary, samples can be gently sputtered with low-energy argon ions to remove surface contamination, although this risks reducing Cu(II) to Cu(I).
-
Powder Samples: Powders should be pressed into a clean indium foil or mounted on a sample holder using double-sided conductive carbon tape. Ensure a smooth, flat surface for analysis. To minimize atmospheric contamination, handle and store samples in an inert environment (e.g., a glovebox) before introduction into the XPS vacuum chamber.
2. Instrument and Data Acquisition Parameters:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Analysis Chamber Pressure: Maintain a high vacuum, typically in the range of 10⁻⁹ to 10⁻¹⁰ Torr, to prevent surface contamination during analysis.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Pass Energy: 160-200 eV
-
Step Size: 1 eV
-
-
High-Resolution Scans: Acquire high-resolution spectra for the Cu 2p and S 2p regions to determine chemical states and perform accurate peak fitting.
-
Pass Energy: 20-40 eV
-
Step Size: 0.05-0.1 eV
-
-
Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, especially for non-conductive or semiconducting samples.
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra using appropriate software (e.g., CasaXPS). Use Gaussian-Lorentzian peak shapes and constrain the spin-orbit splitting and area ratios for the doublets (Cu 2p and S 2p).
-
Logical Workflow for Species Identification
The following diagram illustrates the decision-making process for distinguishing between this compound and cupric sulfide based on their XPS spectra.
References
A Comparative Guide to the Photocatalytic Performance of Copper Sulfide (CuS) and Cadmium Sulfide (CdS)
For Researchers, Scientists, and Drug Development Professionals
The pursuit of efficient and sustainable photocatalysts is a cornerstone of advancements in environmental remediation, energy production, and fine chemical synthesis. Among the myriad of semiconductor materials, copper sulfide (B99878) (CuS) and cadmium sulfide (CdS) have garnered significant attention due to their favorable bandgaps for visible light absorption and promising photocatalytic activities. This guide provides an objective comparison of the photocatalytic performance of CuS and CdS, supported by experimental data, to aid researchers in the selection and development of next-generation photocatalytic systems.
Performance Comparison at a Glance
The photocatalytic efficacy of a material is benchmarked by its ability to degrade pollutants and generate hydrogen from water splitting under illumination. Below is a summary of the comparative performance of pristine CuS and CdS in these key applications based on available literature.
Photocatalytic Degradation of Organic Pollutants
Both CuS and CdS have demonstrated the ability to degrade organic dyes, with their performance being contingent on the specific pollutant and experimental conditions.
| Photocatalyst | Pollutant | Degradation Efficiency (%) | Time (min) | Light Source | Additional Reagents | Reference |
| CuS | Methylene (B1212753) Blue | ~80% | 10 | Visible Light | H₂O₂ | [Enhanced Photocatalytic degradation of methylene blue dye using CuS-CdS nanocomposite under visible light irradiation] |
| CdS | Methylene Blue | ~59% | 10 | Visible Light | H₂O₂ | [Enhanced Photocatalytic degradation of methylene blue dye using CuS-CdS nanocomposite under visible light irradiation] |
| CuS | Rhodamine B | 91% | - | Visible Light | - | [Visible-Light-Induced Photocatalytic Degradation of Rhodamine B Dye Using a CuS/ZnS p-n Heterojunction Nanocomposite under Visible-Light Irradiation] |
| CdS | Rhodamine B | 88.4% | 120 | Visible Light | - | [Visible Light-Driven Photocatalytic Rhodamine B Degradation Using CdS Nanorods] |
Note: The data for Rhodamine B degradation by CuS and CdS are from different studies with varying experimental conditions, making a direct comparison challenging. The Methylene Blue degradation data, while from a single study, was conducted in the presence of hydrogen peroxide (H₂O₂), which can influence the degradation kinetics.
Photocatalytic Hydrogen Evolution
The generation of hydrogen through water splitting is a critical application for solar energy conversion. In this domain, CdS generally exhibits superior performance as a standalone photocatalyst compared to CuS.
| Photocatalyst | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Sacrificial Reagent | Light Source | Reference |
| CuS | No H₂ detected | Lactic acid | Visible Light | [Noble-metal-free CuS/CdS photocatalyst for efficient visible-light-driven photocatalytic H2 production from water] |
| CdS | 30.1 | Lactic acid | Visible Light | [Noble-metal-free CuS/CdS photocatalyst for efficient visible-light-driven photocatalytic H2 production from water] |
Fundamental Mechanisms of Photocatalysis
The photocatalytic activity of a semiconductor is governed by its electronic band structure and the subsequent generation and separation of electron-hole pairs upon light absorption.
Photocatalytic Mechanism of CuS (p-type semiconductor)
Caption: Photocatalytic mechanism of p-type CuS.
Photocatalytic Mechanism of CdS (n-type semiconductor)
Caption: Photocatalytic mechanism of n-type CdS for H₂ evolution.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for the synthesis of CuS and CdS photocatalysts and the evaluation of their photocatalytic performance.
Synthesis of Photocatalysts
1. Hydrothermal Synthesis of CuS Nanoparticles
-
Precursors: Copper chloride (CuCl₂) and thiourea (B124793) (CH₄N₂S).
-
Procedure:
-
Dissolve a desired amount of CuCl₂ in deionized water.
-
Separately, dissolve a stoichiometric amount of thiourea in deionized water.
-
Add the thiourea solution to the CuCl₂ solution under constant stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180 °C) for a designated duration (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation, wash it multiple times with deionized water and ethanol (B145695), and dry it in a vacuum oven at 60 °C.
-
2. Hydrothermal Synthesis of CdS Nanoparticles
-
Precursors: Cadmium chloride (CdCl₂) and thiourea (CH₄N₂S).
-
Procedure:
-
Dissolve a specific molar amount of CdCl₂ and thiourea in deionized water.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a set temperature (e.g., 160-200 °C) for a defined period (e.g., 10-24 hours).
-
After cooling to room temperature, filter the yellow precipitate.
-
Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final CdS powder in an oven at a low temperature (e.g., 60-80 °C).
-
Evaluation of Photocatalytic Performance
1. Photocatalytic Degradation of Organic Pollutants (e.g., Methylene Blue)
Caption: Experimental workflow for photocatalytic degradation.
-
Procedure:
-
Disperse a specific amount of the photocatalyst (e.g., 50 mg) in a known volume and concentration of the pollutant solution (e.g., 100 mL of 10 ppm Methylene Blue).
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Expose the suspension to a visible light source (e.g., a 300W Xenon lamp with a UV cutoff filter).
-
At regular time intervals, withdraw a small aliquot of the suspension.
-
Centrifuge the aliquot to separate the photocatalyst particles.
-
Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
2. Photocatalytic Hydrogen Evolution
-
Procedure:
-
Disperse a known mass of the photocatalyst in an aqueous solution containing a sacrificial electron donor (e.g., a mixture of Na₂S and Na₂SO₃ or lactic acid).
-
Transfer the suspension to a gas-tight photoreactor connected to a closed gas circulation and evacuation system.
-
Purge the system with an inert gas (e.g., Argon) to remove air.
-
Irradiate the reactor with a light source of a specific wavelength or range (e.g., > 420 nm).
-
Monitor the amount of hydrogen gas evolved over time using a gas chromatograph equipped with a thermal conductivity detector (TCD).
-
Conclusion
A Researcher's Guide to Phase Identification in Copper Sulfide Films Using Raman Spectroscopy
The accurate identification of crystalline phases in copper sulfide (B99878) (CuxS) thin films is paramount for optimizing their performance in a variety of applications, including photovoltaics, thermoelectric devices, and photocatalysis. The copper-sulfur system is complex, featuring numerous stable and metastable phases with distinct stoichiometries (1 ≤ x ≤ 2), such as chalcocite (Cu₂S), djurleite (Cu₁.₉₄S), digenite (Cu₁.₈S), and covellite (CuS). These phases possess unique optoelectronic properties, and the presence of mixed phases can significantly impact device efficiency.
Raman spectroscopy has emerged as a powerful, non-destructive technique for the rapid identification of these different copper sulfide phases. Its sensitivity to the vibrational modes of atomic bonds within a crystal lattice allows for the differentiation of phases that may be difficult to distinguish using other methods like X-ray Diffraction (XRD), especially in the case of nanocrystalline or amorphous materials.[1][2][3] This guide provides a comparative overview of Raman spectra for various copper sulfide phases, a detailed experimental protocol, and a workflow for phase identification.
Comparative Analysis of Raman Spectra for Copper Sulfide Phases
The primary distinguishing feature in the Raman spectra of copper sulfide compounds is a strong peak located in the 470-475 cm⁻¹ region. This peak is attributed to the S-S stretching mode and its presence or absence, along with its precise position and the appearance of other lower-frequency peaks, allows for phase differentiation.[2][4] However, it is important to note that Raman spectroscopy can readily distinguish between copper sulfides with and without S-S bonding, but differentiating between specific stoichiometries within these groups can be more challenging.[5]
The table below summarizes the characteristic Raman peaks for common copper sulfide phases as reported in the literature.
| Copper Sulfide Phase | Formula | Key Raman Peaks (cm⁻¹) and Characteristics | Notes |
| Covellite | CuS | ~470-475 (very sharp, high intensity) , ~266, ~118, ~68[2][4] | The dominant feature is the S-S stretching mode around 473-475 cm⁻¹.[2][5] |
| Chalcocite | Cu₂S | ~474 (strong) , ~265 (lower intensity)[6][7] | Some studies report only a broad, low-intensity band around 300 cm⁻¹ for Cu₂S.[5] |
| Djurleite | Cu₃₁S₁₆ (~Cu₁.₉₄S) | ~300[8] | As a member of the chalcocite group, it can be difficult to distinguish from chalcocite and other related phases.[9] |
| Digenite | Cu₁.₈S | ~469 [7] | This peak may appear as a result of a phase transformation from chalcocite.[7] |
| Spionkopite | Cu₁․₄S (approx.) | ~474 (sharp) [5] | The appearance of this sharp band is linked to the formation of S-S pairs during the oxidation of Cu₂S.[5] |
Note: The exact peak positions can vary slightly depending on factors such as crystallinity, stoichiometry, strain, and measurement conditions.
Experimental Protocol for Raman Analysis
This section outlines a general methodology for acquiring Raman spectra from copper sulfide thin films.
1. Sample Preparation:
-
No special preparation is typically required for thin film samples.
-
Ensure the sample surface is clean and free of contaminants.
-
Mount the sample securely on the microscope stage.
2. Instrumentation and Setup:
-
Spectrometer: A confocal Raman microscope is recommended for high spatial resolution and rejection of substrate signals.[1][10]
-
Excitation Laser: A 532 nm laser is commonly used.[10][11] Other wavelengths (e.g., 633 nm or 785 nm) can be employed to avoid fluorescence if it is an issue.
-
Laser Power: This is a critical parameter. Use the lowest possible laser power (e.g., < 0.1 mW) to avoid laser-induced heating, which can cause phase transformations in the copper sulfide film.[12] It is advisable to perform a laser power-dependent study to ensure the integrity of the sample.
-
Objective Lens: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser onto a small spot (~1 µm) on the sample surface.[11]
3. Data Acquisition:
-
Spectral Range: Scan from approximately 50 cm⁻¹ to 800 cm⁻¹ to cover all characteristic peaks of copper sulfides.
-
Acquisition Time and Accumulations: Typical acquisition times range from 10 to 60 seconds, with 1 to 5 accumulations.[11] These parameters should be optimized to achieve an adequate signal-to-noise ratio.
-
Calibration: Ensure the spectrometer is calibrated using a standard reference, such as a silicon wafer (peak at 520.7 cm⁻¹).
4. Data Analysis:
-
Background Subtraction: Remove any broad fluorescence or background signal from the raw spectrum.
-
Peak Identification: Identify the positions of the Raman peaks and compare them to the reference data in the table above.
-
Peak Fitting: For quantitative analysis or deconvolution of overlapping peaks, fit the peaks using Lorentzian or Gaussian functions to determine their exact position, full width at half maximum (FWHM), and intensity. Broader peaks may indicate an amorphous or polycrystalline nature.[2]
Workflow for Phase Identification
The following diagram illustrates the logical workflow for identifying copper sulfide phases using Raman spectroscopy.
Caption: Workflow for copper sulfide phase identification.
Comparison with X-ray Diffraction (XRD)
While Raman spectroscopy is highly effective, it is often used in conjunction with XRD for comprehensive phase analysis.
-
Raman Spectroscopy:
-
Advantages: High sensitivity to short-range atomic order, making it suitable for nanocrystalline and amorphous phases. Fast, non-destructive, and requires minimal sample preparation. Can perform micro-analysis on very small areas.
-
Disadvantages: Can be susceptible to fluorescence. Laser-induced heating can alter the sample if not controlled.[12] Quantification of phase fractions can be complex.
-
-
X-ray Diffraction (XRD):
-
Advantages: Provides detailed information about the long-range crystallographic structure and is considered the standard for phase identification. Allows for the calculation of lattice parameters and crystallite size.
-
Disadvantages: Less sensitive to amorphous phases or very small crystallites. Can be challenging to distinguish between phases with similar crystal structures and lattice parameters, such as ZnS and Cu₂SnS₃.[1][3]
-
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. electrochem.org [electrochem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journalssystem.com [journalssystem.com]
- 11. mdpi.com [mdpi.com]
- 12. Raman characterization of Cu 2 ZnSnS 4 nanocrystals: phonon confinement effect and formation of Cu x S phases - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05390A [pubs.rsc.org]
A Researcher's Guide to Characterizing Copper Sulfide (CuS) Nanoparticles: A Comparison of TEM Techniques
For researchers, scientists, and drug development professionals, understanding the morphology and crystallinity of copper sulfide (B99878) (CuS) nanoparticles is paramount for controlling their physicochemical properties and predicting their performance in various applications, from photothermal therapy to catalysis. Transmission Electron Microscopy (TEM) stands out as a powerful and direct method for these investigations. This guide provides a comparative overview of different TEM-based techniques—Bright-Field TEM, High-Resolution TEM (HRTEM), and Selected Area Electron Diffraction (SAED)—for the analysis of CuS nanoparticles, and contrasts these with the widely-used X-ray Diffraction (XRD) method.
Unveiling Nanoparticle Secrets: A Head-to-Head Comparison
The choice of characterization technique depends on the specific information required. While all the discussed methods provide valuable data, they have distinct strengths and applications.
| Feature | Bright-Field TEM | High-Resolution TEM (HRTEM) | Selected Area Electron Diffraction (SAED) | X-ray Diffraction (XRD) |
| Primary Information | Morphology (size, shape, aggregation) | Crystalline structure, lattice fringes, defects | Crystalline phase and structure | Bulk crystalline phase and crystallite size |
| Spatial Resolution | Nanometer scale | Angstrom scale | Micrometer to nanometer scale (selected area) | Bulk sample (micrometer to millimeter scale) |
| Sample Requirement | Electron-transparent thin film on a grid | Electron-transparent thin film on a grid | Electron-transparent thin film on a grid | Powder or thin film |
| Key Output | 2D projection images | Lattice fringe images | Diffraction patterns (rings or spots) | Diffractogram (peaks) |
| Typical Application for CuS | Determining particle size distribution and observing aggregation[1]. | Visualizing the atomic lattice of individual CuS nanoparticles to identify crystal planes and defects[2]. | Identifying the crystalline phase (e.g., covellite) of an ensemble of nanoparticles[1][3][4]. | Confirming the overall crystalline phase of the synthesized CuS powder and estimating the average crystallite size[1][5]. |
Deep Dive into TEM Techniques for CuS Nanoparticle Analysis
Transmission Electron Microscopy offers a suite of techniques to probe the nanoscale world. For CuS nanoparticles, a combination of imaging and diffraction modes is often employed to obtain a comprehensive understanding of their structure.
Bright-Field TEM: The Workhorse for Morphology
Bright-field TEM is the most common imaging mode and is indispensable for determining the size, shape, and state of aggregation of CuS nanoparticles. In this technique, the image is formed from the transmitted electron beam, with regions of higher electron scattering appearing darker.
-
Morphological Insights: TEM micrographs can reveal whether the synthesized CuS nanoparticles are spherical, rod-like, or have other morphologies. For instance, studies have shown that CuS nanoparticles can exhibit roughly spherical and homogeneous morphologies with a tendency to form agglomerates[1].
-
Size Distribution: By analyzing the dimensions of a statistically significant number of particles from TEM images, a size distribution histogram can be constructed, providing the average particle size and dispersity[5].
High-Resolution TEM (HRTEM): Visualizing the Crystal Lattice
HRTEM provides the ability to resolve the atomic lattice of crystalline materials. This technique is crucial for confirming the crystallinity of individual nanoparticles and identifying specific crystal planes.
-
Crystallinity Confirmation: The observation of distinct lattice fringes in an HRTEM image is direct evidence of the crystalline nature of the CuS nanoparticles[2].
-
Lattice Spacing Measurement: The distance between adjacent lattice fringes can be measured and correlated with the known interplanar spacing of different crystallographic planes of a specific CuS phase, such as the covellite hexagonal phase[2]. For example, a lattice spacing of approximately 0.281 nm corresponds to the (103) plane of the covellite CuS crystal structure[2].
Selected Area Electron Diffraction (SAED): Fingerprinting the Crystal Structure
SAED is a powerful technique for determining the crystal structure of a material. By inserting an aperture in the image plane of the microscope, a diffraction pattern can be obtained from a selected area of the sample.
-
Phase Identification: For a polycrystalline sample like an agglomerate of CuS nanoparticles, the SAED pattern consists of a set of concentric rings[1][6]. The diameters of these rings correspond to the interplanar spacings of the crystal lattice, which can be indexed to a specific crystalline phase, such as the hexagonal covellite phase of CuS[1][4].
-
Crystallinity Assessment: The nature of the diffraction pattern provides information about the crystallinity. Sharp, distinct rings indicate a high degree of crystallinity, whereas diffuse halos suggest the presence of amorphous material[1].
TEM vs. XRD: A Complementary Approach
While TEM provides localized, high-resolution information, X-ray Diffraction (XRD) offers statistical data from a bulk sample. The two techniques are highly complementary.
| Aspect | TEM | XRD |
| Nature of Information | Direct imaging of individual particles and their crystal structure. | Statistical average of the crystal structure and size from a large ensemble of particles. |
| Sensitivity to Amorphous Content | Can identify small crystalline domains within a largely amorphous matrix. | May show a broad, featureless pattern for samples with very small crystallites or a high amorphous content. |
| Crystallite Size vs. Particle Size | Directly measures the size of individual particles (grains). | Provides an estimate of the average crystallite size through peak broadening analysis (Scherrer equation). A single particle can be composed of multiple crystallites. |
In practice, XRD is often used for initial phase identification and to assess the overall crystallinity of a synthesized CuS nanoparticle powder[1]. TEM is then employed to gain a deeper understanding of the morphology of individual particles, their size distribution, and to directly visualize their crystalline nature at the atomic level.
Experimental Protocols
A generalized workflow for the TEM analysis of CuS nanoparticles is outlined below. Specific instrument parameters may vary.
Sample Preparation
-
Dispersion: Disperse the CuS nanoparticle powder in a suitable solvent (e.g., ethanol, deionized water) using ultrasonication to break up agglomerates.
-
Grid Preparation: Place a drop of the nanoparticle suspension onto a TEM grid (typically a carbon-coated copper grid).
-
Drying: Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid. This can be done at room temperature or under a gentle heat lamp.
TEM Imaging and Analysis
-
Instrument Setup: Load the TEM grid into the microscope. Operate the TEM at a suitable accelerating voltage (e.g., 200-300 kV)[7].
-
Bright-Field Imaging: Acquire low-magnification images to assess the overall distribution of nanoparticles on the grid. Proceed to higher magnifications to capture detailed images of individual nanoparticles and their agglomerates.
-
HRTEM Imaging: For crystalline nanoparticles, focus on the edge of a particle to clearly resolve the lattice fringes.
-
SAED Analysis: Select a region of interest containing a representative number of nanoparticles. Insert the selected area aperture and switch the microscope to diffraction mode to obtain a SAED pattern.
-
Data Analysis:
-
Measure the size of a large number of particles from bright-field images using image analysis software to determine the size distribution.
-
Measure the lattice fringe spacing from HRTEM images and compare with standard crystallographic data for CuS.
-
Measure the radii of the diffraction rings from the SAED pattern, calculate the corresponding interplanar spacings (d-spacings), and index them to a known crystal structure of CuS.
-
Visualizing the Workflow and Concepts
Caption: Workflow for CuS nanoparticle characterization using TEM.
Caption: Complementary nature of TEM and XRD for nanoparticle analysis.
References
A Researcher's Guide to Validating CuS Nanostructure Purity: An EDX-Centric Approach
For researchers, scientists, and drug development professionals, ensuring the purity of nanomaterials is a critical step in preclinical and clinical development. This guide provides a comparative analysis of Energy Dispersive X-ray Spectroscopy (EDX) for the validation of copper sulfide (B99878) (CuS) nanostructure purity, alongside alternative techniques, supported by experimental data and detailed protocols.
This guide will delve into the application of EDX in quantifying the elemental composition of CuS nanostructures, offering a comparison with other analytical methods. Detailed experimental procedures and a visual representation of a key signaling pathway impacted by CuS nanostructures in therapeutic applications are also provided to offer a comprehensive resource for researchers.
Unveiling Elemental Composition: EDX as a Primary Tool
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful and widely used analytical technique for determining the elemental composition of a sample.[1][2] When an electron beam from a scanning electron microscope (SEM) or transmission electron microscope (TEM) interacts with a sample, it generates characteristic X-rays from the elements present. By detecting and measuring the energy of these X-rays, EDX can identify the elemental constituents and their relative abundance.[1][2]
For CuS nanostructures, EDX is instrumental in confirming the presence of copper (Cu) and sulfur (S) and in identifying any potential elemental impurities.[3][4] The technique provides semi-quantitative to quantitative data, often expressed in atomic or weight percentages.
A Comparative Look: EDX vs. Alternative Purity Validation Techniques
While EDX is a valuable tool, a comprehensive purity assessment often involves complementary techniques. Here's a comparison of EDX with other common methods for analyzing the purity of CuS nanostructures:
| Technique | Principle | Advantages | Limitations |
| Energy Dispersive X-ray Spectroscopy (EDX) | Elemental analysis based on characteristic X-rays emitted from a sample bombarded with an electron beam. | - Non-destructive- High spatial resolution (when coupled with SEM/TEM)- Relatively fast and cost-effective- Provides elemental mapping | - Lower sensitivity for trace elements compared to ICP-MS- Potential for peak overlap between elements- Accuracy can be affected by sample topography[5] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A highly sensitive mass spectrometry technique that uses an inductively coupled plasma to ionize the sample. It measures the mass-to-charge ratio of the resulting ions to determine elemental composition. | - Extremely high sensitivity (parts-per-billion to parts-per-trillion range)- Excellent for trace element and impurity analysis- Provides quantitative data with high accuracy | - Destructive technique (sample must be digested)- Provides bulk analysis, no spatial information- More expensive and complex instrumentation |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. | - Provides information on chemical states and bonding environments- Surface sensitive (top 1-10 nm)- Quantitative elemental composition | - Requires high vacuum- Slower analysis time compared to EDX- Can be affected by surface contamination |
| X-ray Diffraction (XRD) | A technique used to determine the crystallographic structure of a material. | - Identifies the crystalline phases present- Can distinguish between different copper sulfide stoichiometries (e.g., CuS, Cu1.8S, Cu2S)- Provides information on crystallite size and strain | - Does not directly provide elemental composition of amorphous materials or impurities- Less sensitive to trace crystalline phases |
Quantitative Analysis of CuS Nanostructures: A Data-Driven Comparison
The following table summarizes representative quantitative EDX data for CuS nanostructures synthesized by different methods, showcasing the typical elemental compositions obtained.
| Synthesis Method | Copper (Cu) Atomic % | Sulfur (S) Atomic % | Cu:S Ratio (Approx.) | Reference |
| Hydrothermal | 50.8 | 49.2 | 1.03:1 | [6] |
| Co-precipitation | 48.7 | 51.3 | 0.95:1 | [7] |
| Pulsed Plasma in Liquid | 50.2 | 49.8 | 1.01:1 | [3] |
Note: The ideal atomic ratio for stoichiometric CuS is 1:1. Deviations from this ratio can indicate the presence of other copper sulfide phases or impurities.
Experimental Corner: Protocols for Purity Validation
Detailed Protocol for Quantitative EDX Analysis of CuS Nanostructures
This protocol outlines the key steps for performing quantitative EDX analysis of CuS nanostructures using a Scanning Electron Microscope (SEM).
1. Sample Preparation:
-
Disperse the CuS nanostructures in a suitable solvent (e.g., ethanol) using sonication to ensure a homogenous suspension.
-
Deposit a small drop of the suspension onto a carbon-coated copper grid or a silicon wafer and allow the solvent to evaporate completely.
-
Ensure the sample is dry and securely mounted on the SEM sample holder using conductive carbon tape.
2. SEM-EDX Instrument Parameters:
-
Accelerating Voltage: 15-20 kV is a common range for exciting the K-shell X-rays of copper and sulfur.[2] A higher voltage increases the excitation volume, while a lower voltage improves spatial resolution for nanoparticle analysis.[8]
-
Working Distance: A short working distance (e.g., <10 mm) is often recommended to maximize the X-ray signal collection by the detector.
-
Probe Current: Adjust the probe current to achieve a detector dead time of 20-40% for optimal data acquisition without sacrificing accuracy.
-
Acquisition Time: Collect the spectrum for a sufficient duration (e.g., 60-120 seconds) to obtain a good signal-to-noise ratio.
3. Data Acquisition and Analysis:
-
Select a representative area of the sample for analysis. For individual nanoparticles, use the spot mode. For an average composition of an agglomerate, use the area scan mode.
-
Acquire the EDX spectrum. The software will display peaks corresponding to the elements present.
-
Perform quantitative analysis using the standardless or standard-based methods provided by the EDX software. The software applies matrix corrections (e.g., ZAF correction) to convert X-ray intensities into atomic or weight percentages.
-
Identify and quantify any impurity peaks present in the spectrum.
Visualizing the Mechanism: CuS Nanoparticles and Cellular Signaling
CuS nanostructures are increasingly investigated for their potential in biomedical applications, particularly in photothermal therapy (PTT) for cancer.[9][10][11] Upon irradiation with near-infrared (NIR) light, CuS nanoparticles generate heat, which can induce cancer cell death through apoptosis.[9][10] This process involves a cascade of molecular events known as a signaling pathway.
The following diagram, generated using the DOT language, illustrates the intrinsic apoptosis pathway induced by CuS nanoparticle-mediated photothermal therapy.
In some cellular contexts, nanoparticles have also been shown to influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[12][13][14] The interaction of CuS nanoparticles with this pathway is an active area of research in drug delivery and cancer therapy.
Conclusion
The validation of CuS nanostructure purity is paramount for their successful application in research and drug development. EDX serves as a fundamental and accessible technique for elemental analysis, providing rapid and spatially resolved information. For a more comprehensive purity profile, especially for detecting trace impurities, it is recommended to complement EDX with techniques like ICP-MS. Understanding the detailed experimental protocols and the biological interactions of these nanomaterials, such as their influence on cellular signaling pathways, is crucial for advancing their translation from the laboratory to clinical applications.
References
- 1. MyScope [myscope.training]
- 2. MyScope [myscope.training]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Can I Trust My Quantitative EDS Data? | JEOL Resources [jeolusa.com]
- 6. ijlpr.com [ijlpr.com]
- 7. worldscientific.com [worldscientific.com]
- 8. How to analyse nanoparticles using EDS in the SEM? - Oxford Instruments [oxinst.com]
- 9. Frontiers | Photothermal effects of CuS-BSA nanoparticles on H22 hepatoma-bearing mice [frontiersin.org]
- 10. Frontiers | Photothermal Therapy Based on CuS Nanoparticles for Alleviating Arterial Restenosis Induced by Mechanical Injury of Endovascular Treatment [frontiersin.org]
- 11. CuS nanoagents for photodynamic and photothermal therapies: Phenomena and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cjmb.org [cjmb.org]
A Researcher's Guide to Determining Copper Oxidation States in CuₓS using X-ray Photoelectron Spectroscopy (XPS)
For researchers, scientists, and professionals in drug development, understanding the precise chemical composition and oxidation states of elements within a compound is paramount. In the study of copper sulfides (CuₓS), X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful surface-sensitive analytical technique to elucidate the oxidation states of copper, which is crucial for predicting material properties and performance.
This guide provides a comparative overview of using XPS to analyze copper oxidation states in CuₓS, supported by experimental data and detailed protocols.
Distinguishing Copper Oxidation States: A Comparative Analysis
The primary challenge in the XPS analysis of copper sulfides lies in the subtle differences in the binding energies of its various oxidation states. The Cu 2p core level spectrum is the most informative region for this determination.
Key Differentiators in Cu 2p Spectra:
-
Cu⁺ (Cuprous): In compounds like Cu₂S, copper exists in the +1 oxidation state. The Cu 2p₃/₂ peak for Cu⁺ is typically observed around 932.4 - 932.8 eV.[1][2][3] A key feature of the Cu⁺ spectrum is the absence of "shake-up" satellite peaks.
-
Cu²⁺ (Cupric): For copper in the +2 oxidation state, such as in CuO or CuS, the Cu 2p₃/₂ peak appears at a higher binding energy, generally in the range of 933.0 to 934.8 eV.[2][4] Crucially, the Cu²⁺ state is characterized by the presence of strong shake-up satellite peaks at approximately 940-945 eV and 962-964 eV.[2][4][5] These satellites arise from a multi-electron excitation where a core electron's photoemission is accompanied by the excitation of a valence electron, a phenomenon prominent in paramagnetic Cu²⁺ compounds.
-
Cu⁰ (Metallic): The binding energy of metallic copper is very close to that of Cu⁺, making it difficult to distinguish between them based solely on the Cu 2p peak position.[3] In such cases, the analysis of the X-ray induced Auger spectrum (Cu LMM) and the resulting modified Auger parameter is essential for a definitive identification.[1][6]
Quantitative Data Summary
The following tables summarize the characteristic XPS binding energies for copper and sulfur species, compiled from various studies. These values serve as a reference for the deconvolution of experimental spectra.
Table 1: Comparative Cu 2p₃/₂ Binding Energies and Satellite Peaks
| Oxidation State | Compound Example | Cu 2p₃/₂ Binding Energy (eV) | Shake-up Satellite Peaks |
| Cu⁺ | Cu₂S (Chalcocite) | 932.5 - 932.7 | Absent |
| Cu²⁺ | CuS (Covellite) | 932.4 | Weak or absent |
| Cu²⁺ | CuO | 933.0 - 934.8 | Present (~940-945 eV) |
| Mixed Valence | S-rGO/CuS | 932.8 (Cu⁺), 934.5 (Cu²⁺) | Present |
Note: The binding energy for CuS can be complex due to its metallic-like character and mixed valence nature (formally described as Cu⁺₃S₂²⁻S²⁻). It often does not show the strong shake-up peaks characteristic of highly ionic Cu²⁺ compounds like CuO.[1][3]
Table 2: Comparative S 2p Binding Energies in Copper Sulfides
| Sulfur Species | Compound Example | S 2p₃/₂ Binding Energy (eV) |
| S²⁻ (Sulfide) | Cu₂S | 161.7 - 161.8 |
| S²⁻ (Sulfide) | CuS (planar sulfur) | ~161.0 - 161.5 |
| S₂²⁻ (Disulfide) | CuS (S-S bonds) | ~161.8 - 162.4 |
| SO₄²⁻ (Sulfate) | Surface Oxidation | ~168.1 - 169.0 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocol for XPS Analysis of CuₓS
A standardized protocol is crucial for obtaining reliable and comparable data.
1. Sample Preparation:
-
Ensure the sample is clean and representative of the material to be analyzed.
-
For powder samples, press them into a pellet or mount them on conductive carbon tape.
-
For thin films, mount the substrate on the sample holder.
-
Minimize exposure to ambient atmosphere to prevent surface oxidation. Sputter cleaning with an argon ion beam can be used to remove surface contamination, but it should be done with caution as it can reduce copper oxides and sulfides.[7]
2. Instrumentation and Data Acquisition:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[3]
-
Analysis Chamber: Maintain ultra-high vacuum (UHV) conditions (pressure < 10⁻⁸ Torr) to prevent surface contamination during analysis.
-
Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.[7]
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the regions of interest: Cu 2p, S 2p, C 1s, and O 1s. Use a low pass energy (e.g., 20 eV) to achieve better energy resolution.[6]
3. Data Analysis and Deconvolution:
-
Background Subtraction: Apply a suitable background model, such as the Shirley or Tougaard background, to the high-resolution spectra.[3]
-
Peak Fitting (Deconvolution): Fit the experimental data with synthetic peak components using a mixed Gaussian-Lorentzian line shape.[3]
-
Quantification: Determine the relative concentrations of different oxidation states from the areas of the fitted peaks, after correcting for their respective relative sensitivity factors (RSFs).
Visualization of the XPS Workflow
The following diagram illustrates the logical workflow for determining copper oxidation states in CuₓS using XPS.
Caption: Workflow for XPS analysis of CuₓS.
References
- 1. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Copper Sulphides, Cu2S and CuS [xpsfitting.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural studies of copper sulfide films: effect of ambient atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Advanced Analysis of Copper X-ray Photoelectron Spectra [xpsfitting.com]
- 7. surfacesciencewestern.com [surfacesciencewestern.com]
Safety Operating Guide
Proper Disposal of Cuprous Sulfide: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of cuprous sulfide (B99878) (Cu₂S) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
Before handling cuprous sulfide, it is imperative to be familiar with its potential hazards. While not classified as hazardous for transport, it can cause irritation to the skin, eyes, and respiratory tract.[1][2] Contact with acids may release highly toxic and flammable hydrogen sulfide gas. In the event of a fire, this compound may decompose and release hazardous fumes of copper oxides and sulfur oxides.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when dust may be generated.[3]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[2][3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]
Engineering Controls:
-
Always handle this compound in a well-ventilated area. The use of a fume hood or local exhaust ventilation is strongly recommended to minimize dust and fume exposure.[1]
Spill & Waste Management
Proper containment and management of spills and waste are crucial to prevent environmental contamination and ensure a safe laboratory environment.
| Parameter | Guideline | Citation |
| Spill Cleanup | Avoid generating dust. Use a HEPA-filtered vacuum or gently scoop the material into a labeled, closed container for disposal. | [1] |
| Waste Container | Use a suitable, sealed, and properly labeled container for waste this compound. | [2][4] |
| Environmental Protection | Do not allow this compound to enter drains, sewers, or waterways. | [1][2][4] |
| Disposal Method | Dispose of as chemical waste in accordance with all federal, state, and local regulations. It is often recommended to use a licensed professional waste disposal service. | [1][4] |
Experimental Protocol: Synthesis and Quenching Leading to this compound Waste
The following is a representative experimental protocol that would generate this compound waste, along with the appropriate disposal steps.
Objective: Synthesis of a nanomaterial using a copper precursor, followed by quenching with a sulfide source.
Materials:
-
Copper(I) chloride (CuCl)
-
Sodium sulfide (Na₂S)
-
Organic solvent (e.g., trioctylphosphine (B1581425) oxide - TOPO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line and appropriate glassware
-
Heating mantle
-
Personal Protective Equipment (as specified above)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the copper precursor in the organic solvent in a three-neck flask.
-
Heating: Heat the mixture to the desired reaction temperature.
-
Injection: Swiftly inject the sulfide source (dissolved in a suitable solvent) into the hot reaction mixture.
-
Nanocrystal Growth: Allow the reaction to proceed for the specified time to form this compound nanocrystals.
-
Cooling: After the reaction is complete, cool the flask to room temperature.
-
Quenching and Isolation: The reaction is effectively quenched upon cooling. The resulting suspension contains this compound nanocrystals.
-
Waste Generation: The reaction mixture, along with any solvent used for cleaning the glassware, constitutes the this compound waste.
Waste Handling and Disposal:
-
Collection: Carefully transfer the reaction mixture and any solvent rinses into a designated, labeled waste container.
-
Segregation: Do not mix this compound waste with other waste streams, particularly acidic waste, to prevent the generation of hydrogen sulfide gas.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Request: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cuprous Sulfide
For laboratory professionals, including researchers, scientists, and those in drug development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling cuprous sulfide (B99878) (Cu₂S), offering procedural, step-by-step guidance to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE) and Exposure Control
When handling cuprous sulfide, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. Engineering controls, such as local exhaust ventilation, should be the primary method of controlling airborne dust and fumes.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Impermeable gloves and protective work clothing. Fire/flame resistant and impervious clothing may be necessary depending on the scale of handling. | EU Directive 89/686/EEC and EN 374[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially if dust is created.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] For nuisance levels of dust, type N95 (US) or type P1 (EN 143) dust masks can be used.[3][4] | NIOSH (US) or CEN (EU)[4] |
Occupational Exposure Limits:
While specific limits for this compound are not always available, the limits for copper dusts and mists are applicable.
| Organization | Limit | Details |
| NIOSH | 1 mg/m³ | 10 Hr Time-Weighted Avg (TWA) for Copper (dusts and mists)[1] |
| OSHA | 15 mg/m³ | Permissible Exposure Limit (PEL) as TWA for total particulates not otherwise regulated.[5] |
| OSHA | 5 mg/m³ | Permissible Exposure Limit (PEL) as TWA for respirable particulates not otherwise regulated.[5] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to prevent accidents and maintain the integrity of the chemical.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure adequate ventilation is in place.[1][2] Inspect all PPE for integrity.[1]
-
Dispensing: Handle in an enclosed, controlled process whenever possible.[2] Avoid creating dust.[2][6] Use non-sparking tools to prevent ignition sources.[1]
-
During Use: Avoid contact with skin and eyes.[1][3] Do not breathe dust or fumes.[2]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Do not use compressed air to clean clothing or skin.[2]
Storage Guidelines:
-
Store apart from incompatible materials such as strong oxidizing agents and acids.[2] Contact with acids may release toxic hydrogen sulfide gas.[2]
-
For moisture-sensitive grades, handle and store under an inert gas like argon.[3][6]
Emergency and Disposal Protocols
Preparedness for emergencies and a clear disposal plan are critical components of a comprehensive safety strategy.
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Brush the material off the skin and wash the affected area with soap and water. Seek medical attention if irritation develops.[2] |
| Eye Contact | Flush eyes with lukewarm water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[4][7] Do not allow the material to enter drains or be released into the environment.[1][2] Contaminated packaging should be disposed of as unused product.[4][7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
